DL-Cystine-d6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-[(2-amino-2-carboxy-1,1,2-trideuterioethyl)disulfanyl]-2,3,3-trideuteriopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/i1D2,2D2,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVWYRKDKASIDU-UFSLNRCZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)SSCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C(=O)O)N)SSC([2H])([2H])C([2H])(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to DL-Cystine-d6 for Researchers and Drug Development Professionals
An overview of the deuterium-labeled amino acid analogue, DL-Cystine-d6, its chemical properties, structure, and its critical role as an internal standard in quantitative analytical methodologies.
Introduction to this compound
This compound is a deuterium-labeled form of the amino acid DL-Cystine. In this isotopically enriched version, six hydrogen atoms have been replaced by deuterium, a stable, non-radioactive isotope of hydrogen. This substitution results in a molecule that is chemically identical to its unlabeled counterpart but has a higher molecular weight. This key difference allows it to be distinguished by mass spectrometry, making it an invaluable tool in analytical chemistry, particularly in pharmacokinetic and metabolic research. Its primary application is as an internal standard for the precise quantification of endogenous cystine in various biological matrices.[1][2]
Chemical Structure and Properties
The chemical structure of this compound is characterized by a disulfide bond linking two deuterated cysteine molecules. The IUPAC name for this compound is 2-amino-3-[(2-amino-2-carboxy-1,1,2-trideuterioethyl)disulfanyl]-2,3,3-trideuteriopropanoic acid.[3][4]
The structural formula is represented by the SMILES string: NC(C(O)=O)([2H])C([2H])([2H])SSC([2H])([2H])C(N)([2H])C(O)=O.[2]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₆H₆D₆N₂O₄S₂ | |
| Molecular Weight | ~246.34 g/mol | |
| CAS Number | 352431-53-9 | |
| Appearance | White to off-white solid | |
| IUPAC Name | 2-amino-3-[(2-amino-2-carboxy-1,1,2-trideuterioethyl)disulfanyl]-2,3,3-trideuteriopropanoic acid |
Experimental Protocols: Quantification of Cystine using LC-MS/MS
This compound is predominantly used as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods to accurately quantify cystine levels in biological samples such as plasma, serum, and tissue homogenates. The use of a stable isotope-labeled internal standard is considered the gold standard as it compensates for variations during sample preparation, chromatographic separation, and ionization.
Sample Preparation
A critical step in the analysis of cysteine and cystine is to prevent the auto-oxidation of cysteine to cystine during sample handling. This is often achieved by adding a thiol-alkylating agent, such as N-Ethylmaleimide (NEM), immediately after sample collection.
For Plasma/Serum Samples:
-
To 100 µL of plasma or serum, add 10 µL of a 10 mg/mL NEM solution in water and vortex briefly.
-
Add a known concentration of this compound working solution to serve as the internal standard.
-
Precipitate proteins by adding 300 µL of ice-cold acetonitrile containing 0.1% formic acid.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
For Tissue Homogenate Samples:
-
Homogenize the tissue in a suitable buffer on ice.
-
To 100 µL of the homogenate, add 10 µL of a 10 mg/mL NEM solution.
-
Add the this compound internal standard.
-
Add 20 µL of 20% (w/v) trichloroacetic acid to precipitate proteins and vortex for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The prepared samples are then injected into an LC-MS/MS system. The chromatographic conditions are optimized to achieve separation of cystine from other matrix components.
-
Chromatographic Column: A C18 column is commonly used for separation.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is typically employed.
-
Mass Spectrometry: The mass spectrometer is operated in the positive ion mode using electrospray ionization (ESI). The analysis is performed in Multiple Reaction Monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for both endogenous cystine and the this compound internal standard. The specific mass transitions should be optimized for the instrument being used.
Data Analysis
The concentration of cystine in the samples is determined by calculating the peak area ratio of the analyte (cystine) to the internal standard (this compound). This ratio is then compared against a calibration curve constructed using known concentrations of cystine standards with the same fixed concentration of the internal standard.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the quantification of cystine in biological samples using this compound as an internal standard.
Caption: Workflow for Cystine Quantification using this compound.
Conclusion
This compound is an essential tool for researchers and scientists in the field of drug development and metabolic studies. Its use as an internal standard in LC-MS/MS-based methods ensures high accuracy and precision in the quantification of cystine, enabling reliable data for pharmacokinetic studies and the investigation of metabolic pathways. The detailed experimental protocols and the visualized workflow provide a comprehensive guide for the implementation of this robust analytical technique.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative determination of D4-cystine in mice using LC-MS/MS and its application to the assessment of pharmacokinetics and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Development of high-throughput quantitative analytical method for L-cysteine-containing dipeptides by LC-MS/MS toward its fermentative production - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of DL-Cystine-d6
This technical guide provides a comprehensive overview of the core physical and chemical properties of DL-Cystine-d6, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, details experimental methodologies, and includes visualizations to illustrate experimental workflows.
Introduction
This compound is the deuterium-labeled form of DL-Cystine, a disulfide-linked dimer of the amino acid cysteine. The incorporation of six deuterium atoms enhances its molecular weight, making it an ideal internal standard for mass spectrometry-based quantitative analysis of endogenous cystine in various biological matrices.[1] Its chemical similarity to the unlabeled analyte allows it to mimic the analyte's behavior during sample preparation and analysis, thereby improving the accuracy and precision of quantification.[1]
Chemical Identity
| Identifier | Value | Source |
| IUPAC Name | 2-amino-3-[(2-amino-2-carboxy-1,1,2-trideuterioethyl)disulfanyl]-2,3,3-trideuteriopropanoic acid | [2][3] |
| Synonyms | DL-Cystine-2,2',3,3,3',3'-d6, (±)-3,3'-Dithiobis(2-aminopropionic-d3 Acid) | [4] |
| CAS Number | 352431-53-9 | |
| Molecular Formula | C₆H₆D₆N₂O₄S₂ | |
| Molecular Weight | 246.33 g/mol | |
| Isotopic Purity | ≥98 atom % D | |
| Chemical Purity | ≥99% |
Physical Properties
The physical properties of this compound are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Notes | Source |
| Appearance | White to off-white solid | ||
| Melting Point | Not available for this compound. The melting point of unlabeled DL-Cystine is 227 °C. | The melting point of the deuterated compound is expected to be very similar to the unlabeled form. | |
| Solubility | 10 mg/mL in H₂O | Requires sonication, warming, adjustment of pH to 12 with 1M NaOH, and heating to 60°C. | |
| Density | Not available | Data for the deuterated compound is not readily available in the literature. | |
| pKa | Not available | Data for the deuterated compound is not readily available in the literature. |
Chemical Properties and Stability
This compound is a stable isotopically labeled compound. For optimal stability, it should be stored under recommended conditions.
| Condition | Storage Duration |
| Powder at -20°C | 3 years |
| Powder at 4°C | 2 years |
| In solvent at -80°C | 6 months |
| In solvent at -20°C | 1 month |
Source:
The disulfide bond in this compound is susceptible to reduction, which would cleave the molecule into two molecules of DL-cysteine-d3.
Experimental Protocols
Determination of Melting Point (General Protocol)
A precise melting point for this compound is not documented. However, a standard capillary melting point method can be employed for its determination.
Methodology:
-
A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point) are recorded as the melting range.
Solubility Assessment (General Protocol)
The solubility of this compound can be determined in various solvents to establish optimal conditions for solution preparation.
Methodology:
-
Add a pre-weighed amount of this compound to a known volume of the solvent (e.g., water, buffer solutions of different pH) in a vial.
-
Agitate the mixture at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Visually inspect for any undissolved solid.
-
If the solid dissolves completely, add more solute and repeat the process until saturation is reached.
-
The concentration of the resulting saturated solution can be determined by a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS) after filtering out any excess solid.
Use as an Internal Standard in LC-MS/MS Analysis
This compound is primarily used as an internal standard for the quantification of cystine in biological samples.
Methodology:
-
Sample Preparation:
-
To a known volume of biological sample (e.g., plasma, cell lysate), add a known amount of this compound solution.
-
Precipitate proteins using a suitable agent (e.g., acetonitrile or trichloroacetic acid).
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system.
-
Separate the analyte (cystine) and the internal standard (this compound) using a suitable liquid chromatography method.
-
Detect and quantify both compounds using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. The MRM transitions for both cystine and this compound would be optimized beforehand.
-
-
Quantification:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of the analyte in the sample by comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
-
Visualizations
Experimental Workflow for Quantitative Analysis
The following diagram illustrates the typical workflow for using this compound as an internal standard in a quantitative LC-MS/MS analysis.
References
Unlocking Cellular Secrets: An In-depth Technical Guide to Stable Isotopes in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
The intricate network of metabolic pathways that sustain life, drive disease, and mediate therapeutic responses is a central focus of modern biomedical research. Understanding the dynamic flux of molecules through these pathways is paramount for developing novel diagnostics and effective treatments. Stable isotope tracing has emerged as a powerful and indispensable tool for elucidating metabolic networks, quantifying fluxes, and identifying metabolic vulnerabilities in a variety of biological systems. This technical guide provides a comprehensive overview of the principles, experimental methodologies, and data interpretation strategies for leveraging stable isotope-based metabolic research.
Core Principles of Stable Isotope Tracing
Stable isotope labeling involves the introduction of non-radioactive, "heavy" isotopes of common elements—such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H)—into biological systems. These labeled compounds, or tracers, are chemically identical to their naturally abundant ("light") counterparts and are processed through metabolic pathways in the same manner. By tracking the incorporation of these heavy isotopes into downstream metabolites, researchers can map the flow of atoms through complex biochemical networks.
The primary analytical techniques for detecting and quantifying isotope incorporation are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. MS distinguishes metabolites based on their mass-to-charge ratio, allowing for the differentiation of isotopologues—molecules that differ only in their isotopic composition. NMR spectroscopy provides detailed information about the positional labeling of isotopes within a molecule, offering deeper insights into specific enzymatic reactions.
Key Applications in Metabolic Research
The applications of stable isotopes in metabolic research are vast and continue to expand. Key areas of investigation include:
-
Metabolic Flux Analysis (MFA): MFA is a quantitative approach used to determine the rates (fluxes) of metabolic reactions within a biological system. By measuring the isotopic labeling patterns of intracellular metabolites at a steady state, researchers can mathematically model and solve for the fluxes through central carbon metabolism and other pathways.
-
Pathway Elucidation: Stable isotope tracing is instrumental in discovering and validating metabolic pathways. By feeding cells or organisms a labeled substrate, researchers can identify novel metabolites and reaction sequences by tracking the appearance of the isotope in previously uncharacterized compounds.
-
Drug Development and Pharmacodynamics: In the pharmaceutical industry, stable isotope labeling is crucial for understanding drug metabolism and pharmacokinetics (DMPK). It aids in identifying drug metabolites, determining routes of drug clearance, and assessing the impact of drug candidates on cellular metabolism.
-
Disease Pathogenesis: Researchers utilize stable isotope tracing to investigate metabolic reprogramming in various diseases, including cancer, diabetes, and neurodegenerative disorders. This approach can uncover metabolic dependencies and vulnerabilities that can be targeted for therapeutic intervention.
-
Clinical Diagnostics: Stable isotope breath tests are non-invasive diagnostic tools used to assess metabolic function in a clinical setting. For example, the ¹³C-urea breath test is widely used for the diagnosis of Helicobacter pylori infection, and ¹³C-labeled substrates can be used to measure gastric emptying rates.
Experimental Workflows and Protocols
The successful implementation of stable isotope tracing experiments requires careful planning and execution. The general workflow involves selecting an appropriate tracer, designing the labeling experiment, preparing samples, and analyzing the data.
General workflow for stable isotope tracing experiments.
Below are detailed protocols for several common stable isotope tracing applications.
Protocol 1: ¹³C-Glucose Tracing in Cultured Mammalian Cells for Central Carbon Metabolism Analysis
This protocol outlines the procedure for labeling cultured mammalian cells with [U-¹³C₆]-glucose to trace its fate through glycolysis and the TCA cycle.
Materials:
-
Mammalian cell line of interest
-
Standard cell culture medium (e.g., DMEM) without glucose
-
[U-¹³C₆]-glucose (99% enrichment)
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol (LC-MS grade), pre-chilled to -80°C
-
Cell scrapers
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of labeling. Culture cells in standard growth medium supplemented with 10% FBS.
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing glucose-free DMEM with 10 mM [U-¹³C₆]-glucose and 10% dFBS.
-
Labeling: When cells reach the desired confluency, aspirate the standard medium, wash the cells once with PBS, and replace it with the pre-warmed labeling medium.
-
Incubation: Incubate the cells for a time course appropriate for the pathways of interest. For glycolysis, a shorter time course (e.g., 0, 5, 15, 30 minutes) is suitable, while for the TCA cycle, a longer incubation (e.g., 0, 1, 4, 8, 24 hours) is necessary to reach isotopic steady state.
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of pre-chilled 80% methanol to each well.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the tubes and incubate at -80°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the polar metabolites to a new tube.
-
-
Sample Preparation for LC-MS Analysis:
-
Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).
-
-
LC-MS/MS Analysis: Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography. Use a method optimized for the separation and detection of polar metabolites.
Protocol 2: ¹⁵N-Glutamine Tracing for Amino Acid and Nucleotide Metabolism
This protocol describes the use of [α-¹⁵N]-glutamine or [U-¹⁵N₂]-glutamine to trace nitrogen flux in cultured cells.
Materials:
-
Mammalian cell line of interest
-
Glutamine-free cell culture medium
-
[α-¹⁵N]-glutamine or [U-¹⁵N₂]-glutamine
-
Dialyzed fetal bovine serum (dFBS)
-
Materials for metabolite extraction as described in Protocol 1.
Procedure:
-
Cell Culture and Labeling: Follow the same general procedure as in Protocol 1, but use glutamine-free medium supplemented with the desired concentration of ¹⁵N-labeled glutamine (e.g., 2 mM).
-
Metabolite Extraction and Sample Preparation: The metabolite extraction and sample preparation steps are identical to those described in Protocol 1.
-
LC-MS/MS Analysis: Utilize an LC-MS/MS method optimized for the detection of amino acids and nucleotides. Monitor the mass shifts corresponding to the incorporation of one or two ¹⁵N atoms.
Protocol 3: In Vivo Deuterium (²H₂O) Labeling for Measuring Fatty Acid Synthesis
This protocol outlines a non-invasive method to measure de novo lipogenesis (DNL) in animal models using deuterated water.
Materials:
-
Deuterium oxide (²H₂O, 99.8%)
-
Animal model (e.g., mice)
-
Gas chromatography-mass spectrometry (GC-MS) system
-
Reagents for lipid extraction and derivatization (e.g., methanol, chloroform, acetyl chloride)
Procedure:
-
²H₂O Administration:
-
Provide an initial intraperitoneal (IP) bolus of ²H₂O (e.g., 35 µL/g body weight of 99.8% ²H₂O in 0.9% NaCl) to rapidly enrich the body water pool.
-
Subsequently, provide drinking water enriched with a lower percentage of ²H₂O (e.g., 4-8%) for the duration of the experiment.
-
-
Tissue Collection: At the desired time points, euthanize the animals and collect tissues of interest (e.g., liver, adipose tissue).
-
Lipid Extraction:
-
Homogenize the tissue in a chloroform:methanol mixture (2:1, v/v).
-
After phase separation, collect the lower organic phase containing the lipids.
-
-
Saponification and Derivatization:
-
Saponify the extracted lipids to release free fatty acids.
-
Convert the fatty acids to their fatty acid methyl esters (FAMEs) for GC-MS analysis.
-
-
GC-MS Analysis: Analyze the FAMEs by GC-MS to determine the deuterium enrichment in newly synthesized fatty acids.
Data Presentation and Interpretation
Quantitative Data from Metabolic Flux Analysis
The following table presents a hypothetical example of metabolic flux data obtained from a ¹³C-glucose tracing experiment in a cancer cell line compared to its non-cancerous counterpart. Fluxes are normalized to the glucose uptake rate.
| Metabolic Flux | Normal Cells (Relative Flux) | Cancer Cells (Relative Flux) | Fold Change (Cancer/Normal) |
| Glucose Uptake | 100 | 100 | 1.0 |
| Glycolysis (Pyruvate) | 180 | 190 | 1.1 |
| Lactate Secretion | 80 | 150 | 1.9 |
| Pentose Phosphate Pathway | 15 | 30 | 2.0 |
| PDH (Pyruvate to Acetyl-CoA) | 90 | 35 | 0.4 |
| TCA Cycle (Citrate) | 85 | 30 | 0.4 |
| Anaplerosis (Glutamine) | 10 | 50 | 5.0 |
This table illustrates the Warburg effect in cancer cells, characterized by increased glycolysis and lactate production, and decreased glucose oxidation through the TCA cycle, with an increased reliance on glutamine for anaplerosis.
Isotopic Enrichment Data
The following table shows an example of isotopic enrichment data for key metabolites in a cell line treated with a drug that inhibits a specific metabolic pathway.
| Metabolite | Control (% ¹³C Enrichment) | Drug-Treated (% ¹³C Enrichment) |
| Glucose-6-Phosphate | 95.2 ± 2.1 | 94.8 ± 2.5 |
| Fructose-1,6-bisphosphate | 93.1 ± 3.0 | 92.5 ± 2.8 |
| 3-Phosphoglycerate | 85.4 ± 4.5 | 35.2 ± 5.1 |
| Pyruvate | 80.1 ± 5.2 | 25.6 ± 4.9 |
| Lactate | 78.9 ± 5.5 | 24.1 ± 4.5 |
| Citrate | 65.3 ± 6.1 | 15.8 ± 3.7 |
This data suggests that the drug inhibits a step in glycolysis downstream of fructose-1,6-bisphosphate, leading to a significant decrease in the labeling of downstream metabolites.
Visualization of Metabolic Pathways and Workflows
Visualizing metabolic pathways and experimental workflows is essential for understanding the complex relationships between metabolites and experimental steps. The following diagrams are generated using the Graphviz DOT language.
Glycolysis and TCA Cycle from ¹³C-Glucose
This diagram illustrates the flow of ¹³C atoms from uniformly labeled glucose through glycolysis and the tricarboxylic acid (TCA) cycle.
Tracing ¹³C from glucose through central carbon metabolism.
De Novo Lipogenesis Pathway
This diagram shows the pathway of de novo lipogenesis, tracing the incorporation of carbons from glucose-derived acetyl-CoA into fatty acids.
Pathway of de novo fatty acid synthesis from glucose.
Conclusion
Stable isotope tracing is a powerful and versatile methodology that provides unparalleled insights into the dynamic nature of cellular metabolism. From fundamental pathway discovery to clinical diagnostics and drug development, the applications of stable isotopes continue to drive innovation in biomedical research. By carefully designing and executing these experiments and employing robust analytical and computational tools, researchers can unlock the secrets of metabolic networks and pave the way for new therapeutic strategies. This guide provides a foundational framework for researchers, scientists, and drug development professionals to embark on or enhance their use of stable isotope tracing in their quest to understand and manipulate metabolic processes for the betterment of human health.
A Technical Guide to DL-Cystine-d6 for Researchers and Drug Development Professionals
An in-depth exploration of the manufacturing, supply, and critical applications of DL-Cystine-d6 in scientific research, complete with detailed experimental protocols and pathway visualizations.
This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the procurement and utilization of this compound. This stable isotope-labeled compound is a vital tool in a variety of analytical and research applications, particularly in mass spectrometry-based quantification and metabolic studies.
I. Manufacturers and Suppliers of this compound
A number of reputable manufacturers and suppliers provide this compound for research purposes. These companies offer the compound with varying specifications and documentation, such as Certificates of Analysis (CoA). Key suppliers include MedChemExpress, Simson Pharma, and Veeprho, who specialize in stable isotope-labeled compounds for research and development.[1][2][3] The products from these suppliers are typically intended for research use only.[1]
For the convenience of researchers, the following table summarizes the key quantitative data for this compound available from prominent suppliers.
| Supplier/Source | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Chemical Purity | Isotopic Purity (atom % D) |
| MedChemExpress | 352431-53-9 | C₆H₆D₆N₂O₄S₂ | 246.34 | 99.81% | Not Specified |
| Simson Pharma | 352431-53-9 | C₆H₆D₆N₂O₄S₂ | Not Specified | Not Specified | Not Specified |
| GlpBio | 352431-53-9 | C₆H₆D₆N₂O₄S₂ | 246.34 | Not Specified | Not Specified |
| LGC Standards | 352431-53-9 | C₆D₆H₆N₂O₄S₂ | 246.34 | min 98% | 98 atom % D |
| Cambridge Isotope Laboratories (for DL-Cystine-d4) | 108641-83-4 | [SCD₂CH(NH₂)COOH]₂ | 244.32 | 98% | 98% |
II. Core Applications and Experimental Protocols
This compound is primarily utilized as an internal standard in analytical chemistry and as a tracer in metabolic research. Its deuteration renders it distinguishable from its endogenous, non-labeled counterpart by mass spectrometry, allowing for precise quantification.
A. Use as an Internal Standard in Mass Spectrometry
The most prevalent application of this compound is as an internal standard for the accurate quantification of cystine in various biological matrices, such as plasma, granulocytes, and tissue homogenates, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative LC-MS analysis as it effectively corrects for variability during sample preparation, chromatographic separation, and ionization, leading to high accuracy and precision.
A critical challenge in the analysis of cysteine and cystine is their susceptibility to oxidation during sample handling. To mitigate this, protocols often incorporate the use of a thiol-alkylating agent, such as N-Ethylmaleimide (NEM), immediately after sample collection to prevent the auto-oxidation of cysteine to cystine.
Detailed Experimental Protocol: Quantification of Cystine in Biological Samples using LC-MS/MS with this compound Internal Standard
This protocol is adapted from established methods for the analysis of cystine in biological matrices.
1. Materials and Reagents:
-
This compound (Internal Standard)
-
Cystine (for calibration curve)
-
N-Ethylmaleimide (NEM)
-
Trichloroacetic acid (TCA) or Acetonitrile (for protein precipitation)
-
Formic Acid
-
Ultrapure water
-
LC-MS/MS system (e.g., API 3000 MSMS)
2. Sample Preparation:
- Plasma/Serum: To 100 µL of plasma or serum, add 10 µL of a 10 mg/mL NEM solution in water to prevent cysteine oxidation.
- Tissue Homogenates: Homogenize tissue in a suitable buffer on ice. To 100 µL of the homogenate, add 10 µL of 10 mg/mL NEM solution.
- Internal Standard Spiking: Add a known amount of this compound working solution to each sample and calibration standard. A typical concentration for the internal standard working solution is 1 µg/mL.
- Protein Precipitation:
- Method A (TCA): Add 20 µL of 20% (w/v) TCA to the sample. Vortex for 1 minute and then centrifuge at 13,000 x g for 10 minutes at 4°C.
- Method B (Acetonitrile): Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. Vortex for 1 minute and centrifuge at 13,000 x g for 10 minutes at 4°C.
- Supernatant Collection: Carefully transfer the supernatant to a new vial for LC-MS analysis.
3. LC-MS/MS Analysis:
- Chromatography: Employ a suitable C18 HPLC column (e.g., 3.0x50 mm, 3.5 µm particle size Xterra C18). The mobile phase typically consists of a gradient of water and acetonitrile with 0.1% formic acid.
- Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The specific MRM transitions for both cystine and this compound should be optimized for the instrument being used.
4. Data Analysis:
- Quantify the concentration of cystine in the samples by calculating the peak area ratio of the analyte to the internal standard (this compound).
- Generate a calibration curve using the prepared standards to determine the concentration of cystine in the unknown samples.
B. Metabolic Labeling and Pharmacokinetic Studies
Deuterium-labeled amino acids, including this compound, are powerful tools for metabolic labeling experiments to study protein dynamics, such as synthesis and turnover. By introducing the labeled amino acid into cell culture media, researchers can track its incorporation into newly synthesized proteins over time using mass spectrometry. This allows for the quantification of protein synthesis and degradation rates.
Furthermore, deuterated analogs of cystine have been instrumental in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of cystine. A study using D4-cystine in mice, for instance, determined its absolute bioavailability and tissue distribution.
Experimental Workflow for a Pharmacokinetic Study of this compound
References
Navigating the Isotopic Landscape: A Technical Guide to the Purity of Commercially Available DL-Cystine-d6
For researchers, scientists, and drug development professionals, the isotopic purity of deuterated compounds is a critical parameter ensuring the accuracy and reliability of experimental results. This in-depth technical guide provides a comprehensive overview of the isotopic purity of commercially available DL-Cystine-d6, a deuterated analog of the amino acid cystine. This guide delves into the products offered by various suppliers, the analytical methodologies for purity determination, and the synthetic pathways that influence isotopic enrichment.
Commercial Availability and Isotopic Purity Specifications
A survey of prominent chemical suppliers reveals a range of this compound products with varying stated isotopic purities. While chemical purity is often reported, isotopic enrichment is the key differentiator for these labeled compounds. The following table summarizes the available data on commercially available this compound. It is important to note that obtaining Certificates of Analysis (CoA) for specific batches is crucial for the most accurate and up-to-date information.
| Supplier | Product Name/Number | Stated Isotopic Purity | Analytical Method(s) Mentioned |
| CDN Isotopes | DL-Cystine-2,2',3,3,3',3'-d6 (D-5301) | 98 atom % D[1] | Not explicitly stated on product page |
| Cambridge Isotope Laboratories, Inc. | DL-Cystine (3,3,3′,3′-D₄, 98%) (DLM-1000) | 98%[2] | Not explicitly stated on product page |
| Simson Pharma Limited | This compound (C2580003) | CoA available upon request[3] | Not explicitly stated on product page |
| MedChemExpress | This compound (HY-W013940S1) | CoA available upon request[4] | Not explicitly stated on product page |
| Veeprho | This compound (DVE00441) | CoA available upon request[5] | Not explicitly stated on product page |
| GlpBio | This compound (GC68989) | CoA available upon request | Not explicitly stated on product page |
| Labmix24 | This compound (TLC-C-412) | CoA available upon request | Not explicitly stated on product page |
Factors Influencing Isotopic Purity: A Look at Synthesis
The isotopic purity of this compound is intrinsically linked to its synthetic route. The goal of any synthesis is to maximize the incorporation of deuterium atoms at specific molecular positions while minimizing isotopic scrambling and the presence of unlabeled or partially labeled species.
Common strategies for the synthesis of deuterated amino acids, including cystine, often involve:
-
Acid/Base Catalyzed H/D Exchange: This method utilizes deuterated acids or bases (e.g., DCl, NaOD) in a deuterated solvent (e.g., D₂O) to exchange protons for deuterons on the amino acid molecule. The efficiency of this exchange is influenced by factors such as temperature, reaction time, and the specific catalytic conditions.
-
Catalytic Deuteration: This approach employs a metal catalyst (e.g., Palladium on carbon) and a deuterium source (e.g., D₂ gas or D₂O) to introduce deuterium into the molecule, often by reducing an unsaturated precursor.
-
Synthesis from Deuterated Precursors: Building the target molecule from smaller, pre-deuterated starting materials is another effective strategy. This can offer greater control over the position of deuterium incorporation.
The purification process following synthesis is equally critical. Techniques such as recrystallization and chromatography are employed to remove chemical and isotopic impurities, thereby enhancing the final isotopic enrichment of the product.
Experimental Protocols for Isotopic Purity Determination
The accurate determination of isotopic purity relies on sophisticated analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative NMR (qNMR) is a powerful, non-destructive technique for determining the isotopic enrichment of deuterated compounds. By comparing the integral of a proton signal in the deuterated compound to that of a known internal standard, the concentration and thus the isotopic purity can be accurately calculated.
A General Protocol for qNMR Analysis of this compound:
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample and a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. The internal standard should have a known purity and signals that do not overlap with the analyte signals.
-
Dissolve the sample and standard in a known volume of a deuterated solvent (e.g., D₂O with a known isotopic purity). Ensure complete dissolution.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum using a high-field NMR spectrometer.
-
Key Acquisition Parameters:
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation and accurate integration. A longer delay (e.g., 30-60 seconds) is often necessary for quantitative accuracy.
-
Pulse Angle: Use a calibrated 90° pulse.
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).
-
Digital Resolution: Ensure adequate digital resolution by using a sufficient number of data points.
-
-
-
Data Processing:
-
Apply appropriate window functions (e.g., exponential multiplication with a small line broadening factor) to improve the signal-to-noise ratio without distorting the signal shape.
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate the relevant signals for both the this compound (residual proton signals) and the internal standard.
-
-
Calculation of Isotopic Purity:
-
The isotopic purity (in atom % D) can be calculated using the following formula, taking into account the number of protons giving rise to each integrated signal, the molecular weights, and the masses of the sample and the internal standard.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly sensitive technique that can be used to determine the isotopic distribution of a deuterated compound. By separating the analyte from potential impurities using liquid chromatography and then analyzing its mass-to-charge ratio, the relative abundance of different isotopologues (molecules that differ only in their isotopic composition) can be determined.
A General Protocol for LC-MS Analysis of this compound:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile with a small amount of formic acid to aid ionization).
-
-
LC Separation:
-
Inject the sample onto a liquid chromatography system equipped with a suitable column (e.g., a reversed-phase C18 column).
-
Develop a gradient elution method to achieve good separation of this compound from any potential impurities.
-
-
MS Detection:
-
The eluent from the LC is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.
-
Acquire full-scan mass spectra in the region of the expected molecular ion of this compound. High-resolution mass spectrometry (HRMS) is preferred for its ability to resolve isotopologues with small mass differences.
-
-
Data Analysis:
-
Extract the ion chromatograms for the expected m/z values of the unlabeled (d0), partially deuterated, and fully deuterated (d6) forms of DL-Cystine.
-
The isotopic purity is determined by calculating the relative peak areas of the different isotopologues in the mass spectrum.
-
Conclusion
The isotopic purity of commercially available this compound is a critical factor for researchers relying on this labeled compound. While suppliers typically state a high level of enrichment, it is imperative for users to obtain batch-specific Certificates of Analysis for the most accurate information. Understanding the principles of the analytical techniques used for purity determination, such as qNMR and LC-MS, as well as the synthetic factors that influence isotopic enrichment, empowers researchers to critically evaluate the quality of their materials and ensure the integrity of their scientific investigations.
References
The Three Faces of Cystine: A Technical Guide to DL-, L-, and D-Isomers for Researchers and Drug Development Professionals
An in-depth exploration of the stereoisomers of cystine, their distinct physicochemical properties, biological significance, and analytical methodologies.
Cystine, a disulfide-linked dimer of the amino acid cysteine, is a critical molecule in biochemistry and pharmaceutical sciences. While often referred to as a single entity, cystine exists as three distinct stereoisomers: L-Cystine, D-Cystine, and the racemic mixture, DL-Cystine. The spatial arrangement of their constituent cysteine molecules confers unique properties upon each isomer, leading to profound differences in their biological roles and potential therapeutic applications. This technical guide provides a comprehensive overview of these isomers for researchers, scientists, and drug development professionals, with a focus on their core differences, experimental analysis, and relevant biological pathways.
Core Concepts: Structure and Stereoisomerism
Cystine is formed through the oxidation of two cysteine molecules, resulting in a disulfide bond (-S-S-) that links them. The chirality of the alpha-carbons in the original cysteine molecules determines the stereochemistry of the resulting cystine dimer.
-
L-Cystine: Formed from two L-cysteine molecules, this is the most common and biologically significant isomer.[1][2] It is an integral component of many proteins and plays a crucial role in maintaining their three-dimensional structure.[2]
-
D-Cystine: Composed of two D-cysteine molecules, this isomer is less common in nature but has been identified in certain organisms and possesses unique biological activities.[3]
-
DL-Cystine: A racemic mixture containing equal amounts of L-Cystine and D-Cystine.[4]
The structural differences between these isomers are fundamental to their distinct interactions with chiral biological molecules such as enzymes and receptors.
Physicochemical Properties: A Quantitative Comparison
The stereoisomeric differences between L-, D-, and DL-Cystine give rise to distinct physicochemical properties. These properties are crucial for their separation, identification, and formulation in research and pharmaceutical development.
| Property | L-Cystine | D-Cystine | DL-Cystine |
| Molecular Formula | C₆H₁₂N₂O₄S₂ | C₆H₁₂N₂O₄S₂ | C₆H₁₂N₂O₄S₂ |
| Molar Mass ( g/mol ) | 240.30 | 240.30 | 240.30 |
| Melting Point (°C) | >240 (decomposes) | 247–260 (decomposes) | 227 (decomposes) |
| Solubility in Water (g/L at 25°C) | 0.11 | Poorly soluble | Data not readily available, expected to be low |
| Specific Optical Rotation ([\alpha]D) | -213° (in 1N HCl) | +213° (in 1N HCl) | 0° (racemic mixture) |
Biological Significance and Signaling Pathways
The biological roles of cystine isomers are starkly different, a direct consequence of the stereospecificity of biological systems.
L-Cystine: The Cornerstone of Protein Structure and Redox Homeostasis
L-Cystine is the readily utilized form in most organisms. Once transported into the cell, it is reduced to two molecules of L-cysteine, which then participate in several vital processes.
-
Protein Synthesis and Structure: L-cysteine is a proteinogenic amino acid, and the disulfide bonds formed from the oxidation of cysteine residues are critical for the folding and stability of many proteins.
-
Glutathione Synthesis: L-cysteine is a rate-limiting precursor for the synthesis of glutathione (GSH), a major endogenous antioxidant. GSH plays a pivotal role in protecting cells from oxidative damage.
D-Cystine and D-Cysteine: Emerging Roles in Neuromodulation and Cytoprotection
While less abundant, D-cysteine, the reduced form of D-Cystine, has been identified as an important signaling molecule, particularly in the nervous system.
-
Neuromodulation: D-cysteine has been shown to protect neurons against oxidative stress.
-
Regulation of Neural Progenitor Cells: Endogenous D-cysteine has been implicated as a physiological regulator of neural progenitor cell homeostasis in the developing brain.
-
Hydrogen Sulfide (H₂S) Production: D-cysteine can be a substrate for the production of H₂S, a gaseous signaling molecule with various physiological roles.
DL-Cystine: A Racemic Mixture with Combined Effects
As a 1:1 mixture of L- and D-isomers, the biological effects of DL-Cystine are a composite of its components. In research and pharmaceutical applications, it is often used when a specific stereoisomer is not required or when investigating the combined effects of both.
Experimental Protocols: Separation and Analysis
The accurate analysis of cystine stereoisomers is crucial for research and quality control. Due to their identical mass and chemical formula, their separation relies on chiral-specific techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for separating and quantifying cystine enantiomers.
Principle: This technique utilizes a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, leading to different retention times and thus, their separation.
Methodology:
-
Sample Preparation:
-
Biological samples often contain cystine in its oxidized form. A reduction step is necessary to convert cystine to cysteine prior to analysis. 1,4-dithio-dl-threitol (DTT) is a commonly used reducing agent.
-
Derivatization of the cysteine enantiomers with a labeling reagent, such as AccQ-Tag, can improve chromatographic behavior and detection sensitivity by mass spectrometry (MS).
-
-
Chromatographic Conditions:
-
Column: A chiral stationary phase, such as Chiralpak® ZWIX(+), is employed.
-
Mobile Phase: A polar ionic elution mode is often used, for example, a mixture of methanol, acetonitrile, and water with additives like formic acid and ammonium formate.
-
Detection: Mass spectrometry (MS) is a highly sensitive and specific detection method for the derivatized cysteine enantiomers.
-
Enzymatic Assays
Enzymatic assays can provide a high degree of specificity for a particular isomer.
Principle: These assays utilize enzymes that are stereospecific and will only react with either the L- or D-isomer.
Example: L-Cysteine Assay
-
Enzyme: β-C-S lyase from Streptococcus anginosus catalyzes the α,β-elimination of L-cysteine.
-
Reaction: L-cysteine is converted to hydrogen sulfide, pyruvate, and ammonia.
-
Detection: The production of pyruvate can be measured spectrophotometrically by coupling it to the lactate dehydrogenase reaction and monitoring the decrease in NADH absorbance.
Implications for Drug Development and Research
The distinct biological activities of cystine stereoisomers have significant implications for drug development and research:
-
Targeted Therapy: Understanding the specific roles of L- and D-cysteine can lead to the development of targeted therapies. For instance, modulating D-cysteine levels could be a strategy for neuroprotective or neuro-regenerative therapies.
-
Prodrug Design: L-cysteine is a precursor to the antioxidant glutathione. Prodrugs that deliver L-cysteine into cells are being explored for conditions associated with oxidative stress.
-
Chiral Purity: For pharmaceutical preparations containing cystine or cysteine derivatives, ensuring the chiral purity is critical to guarantee the desired therapeutic effect and avoid potential side effects from the unwanted enantiomer.
-
Metabolic Studies: The use of isotopically labeled L- and D-cysteine allows for detailed metabolic flux analysis to understand their distinct metabolic fates in various physiological and pathological conditions.
Conclusion
The distinction between DL-Cystine, L-Cystine, and D-Cystine is not merely a matter of chemical curiosity but a fundamental aspect that dictates their biological function and therapeutic potential. For researchers and drug development professionals, a thorough understanding of their unique properties, the pathways they influence, and the analytical methods to differentiate them is paramount. As research continues to unravel the nuanced roles of these stereoisomers, particularly the emerging functions of D-cysteine, new avenues for therapeutic intervention and a deeper understanding of human physiology are on the horizon.
References
Role of cystine in cellular metabolism and protein structure
An In-depth Technical Guide on the Role of Cystine in Cellular Metabolism and Protein Structure
Introduction
Cystine, the oxidized dimer of the amino acid cysteine, plays a central role in a multitude of fundamental biological processes.[1] Formed by a disulfide bond between two cysteine molecules, cystine is the predominant form of this sulfur-containing amino acid in the extracellular environment.[2] Its significance extends from being a critical determinant of protein structure and stability to serving as a key substrate for intracellular antioxidant systems.[1][3] Once transported into the cell, cystine is rapidly reduced to two molecules of cysteine, which then participate in vital metabolic pathways, including the synthesis of proteins, coenzyme A, and the master antioxidant, glutathione (GSH).[4] The availability of cysteine is often the rate-limiting factor in GSH synthesis, highlighting the critical importance of cystine import for maintaining cellular redox balance and protecting against oxidative stress.
This guide provides a comprehensive technical overview of the multifaceted roles of cystine. It delves into its crucial function in stabilizing protein architecture through disulfide bonds, explores its intricate involvement in cellular metabolism and redox homeostasis, and details its regulatory role in critical signaling pathways such as ferroptosis. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and pathway visualizations to facilitate a deeper understanding of cystine biology and its therapeutic potential.
The Role of Cystine in Protein Structure
The formation of disulfide bonds between cysteine residues is a critical post-translational modification that dictates the tertiary and quaternary structure of many proteins, particularly those secreted into the oxidizing extracellular environment. These covalent cross-links provide significant structural rigidity, enhancing protein stability against thermal and chemical denaturation.
Disulfide Bond Formation and Stability
Within the endoplasmic reticulum, an oxidizing environment facilitates the formation of disulfide bonds from the thiol (-SH) groups of cysteine residues, a process catalyzed by protein disulfide isomerases. These bonds act as molecular staples, locking the polypeptide chain into its correct three-dimensional conformation, which is essential for its biological function. The covalent nature of the disulfide bond makes it significantly stronger than non-covalent interactions that also stabilize protein structure.
Table 1: Comparison of Bond Energies
| Bond Type | Average Bond Energy (kcal/mol) | Role in Protein Structure |
|---|---|---|
| Disulfide Bond (Covalent) | ~60 | Primary covalent linkage stabilizing tertiary and quaternary structure. |
| Hydrogen Bond | 1-5 | Stabilizes secondary structures (α-helices, β-sheets) and tertiary structure. |
| Hydrophobic Interactions | 1-2 | Major driving force for protein folding. |
| van der Waals Forces | 0.5-1 | Weak, short-range attractive forces between atoms. |
| Ionic Bond (Salt Bridge) | 5-10 | Electrostatic attraction between oppositely charged residues. |
Experimental Protocol: Disulfide Bond Mapping by Mass Spectrometry
Mass spectrometry (MS) is a cornerstone technique for identifying and mapping disulfide bonds in proteins. The "bottom-up" proteomics approach is most commonly used.
Objective: To determine the connectivity of disulfide bonds within a protein.
Methodology:
-
Sample Preparation (Non-Reducing Condition):
-
To prevent artificial disulfide bond formation or scrambling, any free sulfhydryl groups are first alkylated using a reagent like iodoacetamide (IAM).
-
The protein is then subjected to enzymatic digestion using a specific protease (e.g., trypsin). This is performed under non-reducing conditions to preserve the native disulfide bonds. The resulting mixture contains peptides, some of which are linked by disulfide bonds.
-
-
Liquid Chromatography (LC) Separation:
-
The complex peptide mixture is separated using reverse-phase high-performance liquid chromatography (HPLC). Disulfide-linked peptides, being larger, will typically have different retention times than their constituent peptides in a reduced state.
-
-
Mass Spectrometry (MS) Analysis:
-
The eluting peptides are ionized and analyzed by a mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the intact disulfide-linked peptides.
-
-
Tandem Mass Spectrometry (MS/MS) and Data Analysis:
-
Disulfide-linked peptide ions are selected and fragmented using techniques like collision-induced dissociation (CID) or electron transfer dissociation (ETD). ETD is often preferred as it tends to preserve the labile disulfide bond while fragmenting the peptide backbone.
-
The resulting fragmentation spectra are analyzed by specialized software algorithms. These tools identify the linked peptides by matching the fragment ions to theoretical fragmentation patterns derived from the protein's sequence.
-
-
Confirmation (Reducing Condition):
-
A parallel experiment is often run where the digested peptide mixture is treated with a reducing agent, such as dithiothreitol (DTT), to break the disulfide bonds. Subsequent LC-MS analysis will show the disappearance of the disulfide-linked peptide peaks and the appearance of peaks corresponding to the individual constituent peptides, confirming the initial assignment.
-
Visualization: Disulfide Bond Analysis Workflow
Caption: Workflow for disulfide bond mapping using mass spectrometry.
The Role of Cystine in Cellular Metabolism
Cystine is a primary source of the semi-essential amino acid cysteine for cells. Its metabolism is central to redox homeostasis, biosynthesis, and cellular defense.
Cystine Import and Reduction
Cells import extracellular cystine primarily through the sodium-independent cystine/glutamate antiporter known as system x(c)⁻. This transporter exchanges one molecule of intracellular glutamate for one molecule of extracellular cystine. Once inside the cell, cystine is immediately and rapidly reduced to two molecules of cysteine by the thioredoxin system and by glutathione itself. Another key transporter is cystinosin, a proton-coupled symporter responsible for exporting cystine from the lysosome into the cytosol, playing a crucial role in amino acid recycling and nutrient sensing.
Cysteine as a Metabolic Precursor
Intracellular cysteine is a linchpin for several metabolic pathways:
-
Glutathione (GSH) Synthesis: Cysteine is the rate-limiting precursor for the synthesis of GSH (γ-glutamyl-cysteinyl-glycine), the most abundant endogenous antioxidant. GSH directly neutralizes reactive oxygen species (ROS) and is a cofactor for enzymes like glutathione peroxidase 4 (GPX4), which prevents lipid peroxidation.
-
Protein Synthesis: As one of the 20 proteinogenic amino acids, cysteine is incorporated into newly synthesized proteins.
-
Other Biomolecules: Cysteine provides the sulfur atom for the synthesis of essential molecules like coenzyme A, taurine, and iron-sulfur clusters.
Cystine deprivation leads to a rapid decline in intracellular GSH levels, rendering cells vulnerable to oxidative stress.
Table 2: Quantitative Impact of Cystine Deprivation on Cellular Glutathione
| Condition | Observation | Reference |
|---|---|---|
| Cystine Deprivation | A 50% reduction in intracellular GSH levels was observed within nine hours. |
| Cystine Supplementation | Restoration of cystine alone was sufficient to sustain intracellular GSH levels, even in the absence of other amino acids. | |
Experimental Protocol: Stable Isotope Tracing of Cystine Metabolism
Stable isotope tracing allows for the quantitative analysis of metabolic pathways by tracking the incorporation of labeled nutrients into downstream metabolites.
Objective: To trace the metabolic fate of cystine in tissues or cells.
Methodology:
-
Isotope Administration: A stable isotope-labeled form of cystine, such as 13C6-cystine, is introduced to the biological system (e.g., administered to an animal model or added to cell culture media).
-
Sample Collection: After a defined period, tissues or cells are harvested, and metabolism is quenched rapidly, typically using liquid nitrogen and cold extraction solutions (e.g., 80% methanol).
-
Metabolite Extraction: Polar metabolites are extracted from the samples.
-
LC-MS/MS Analysis: The extracted metabolites are separated by liquid chromatography and analyzed by tandem mass spectrometry. The mass spectrometer is configured to detect the mass shifts corresponding to the incorporation of the 13C isotope from 13C6-cystine into downstream metabolites like cysteine, GSH, and taurine.
-
Data Analysis: The fractional enrichment of the isotope in each metabolite is calculated. This provides quantitative information on the contribution of extracellular cystine to various metabolic pools and the relative activity of different metabolic pathways.
Visualization: Cellular Import and Metabolic Fate of Cystine
Caption: Cystine is imported via System xc⁻ and reduced to cysteine for use in key metabolic pathways.
Cystine in Cellular Signaling Pathways
Beyond its structural and primary metabolic roles, the cystine-cysteine axis is a critical regulator of cellular signaling, most notably in the iron-dependent cell death pathway known as ferroptosis.
The Cystine-Glutathione Axis and Ferroptosis
Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lethal lipid reactive oxygen species (ROS). The import of cystine is a central checkpoint in the defense against ferroptosis.
The signaling cascade is as follows:
-
Cystine Uptake: System x(c)⁻ imports cystine, which is the necessary precursor for cysteine.
-
GSH Synthesis: Cysteine enables the synthesis of glutathione (GSH).
-
GPX4 Activity: GSH is an essential cofactor for the enzyme Glutathione Peroxidase 4 (GPX4).
-
Detoxification: GPX4 uses GSH to reduce and detoxify lipid peroxides, preventing their accumulation and the execution of ferroptosis.
Inhibition of system x(c)⁻ (e.g., by the small molecule erastin) or depletion of extracellular cystine starves the cell of cysteine, leading to GSH depletion, GPX4 inactivation, unchecked lipid peroxidation, and ultimately, ferroptotic cell death. This pathway is of significant interest in cancer therapy, as many cancer cells upregulate system x(c)⁻ to meet their high demand for antioxidants, creating a potential therapeutic vulnerability.
Visualization: The Role of Cystine in the Ferroptosis Pathway
Caption: Inhibition of cystine import via System xc⁻ leads to GPX4 inactivation and ferroptosis.
Conclusion
Cystine is far more than a simple building block for proteins; it is a master regulator of cellular structure and redox metabolism. Its role in forming stabilizing disulfide bonds is fundamental to the function of countless proteins. Metabolically, the import of cystine and its subsequent reduction to cysteine is the gateway to the synthesis of glutathione, the cell's primary defense against oxidative damage. This positions the cystine transport and metabolic axis as a critical control point in cell survival and death decisions, particularly through the regulation of ferroptosis. For researchers in biology and medicine, a deep understanding of these pathways is essential for elucidating disease mechanisms and for the rational design of novel therapeutics targeting oxidative stress and cancer metabolism. The continued development of advanced analytical techniques will further unravel the complex and dynamic role of cystine in health and disease.
References
- 1. What is the mechanism of Cystine? [synapse.patsnap.com]
- 2. The versatile utility of cysteine as a target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Biological Significance of L-Cystine in Cellular Systems - YuanFa [nb-chenrun.com]
- 4. Physiological and Pathophysiological Role of Cysteine Metabolism in Human Metabolic Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Quantitative Analysis: An In-depth Technical Guide to Stable Isotope Dilution Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, achieving precise and accurate quantification of molecules within complex biological matrices is paramount. Stable Isotope Dilution Analysis (SIDA), particularly when coupled with mass spectrometry, has emerged as the definitive method for attaining the highest levels of accuracy, precision, and reliability.[1] This technical guide provides a comprehensive exploration of the core principles of SIDA, detailed experimental protocols, and its critical applications in drug development.
Core Principles of Stable Isotope Dilution Analysis
Stable Isotope Dilution Analysis is a quantitative technique that hinges on the addition of a known quantity of an isotopically-labeled version of the analyte of interest to a sample.[1] This "internal standard" is chemically identical to the analyte but possesses a different mass due to the incorporation of stable isotopes, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[1]
The fundamental principle of SIDA lies in the measurement of the ratio of the naturally occurring analyte to the isotopically labeled internal standard.[1] Because the analyte and the internal standard exhibit nearly identical chemical and physical properties, they behave in a similar manner during sample preparation, extraction, and analysis.[2] This co-behavior allows the internal standard to compensate for any analyte loss that may occur during the analytical workflow, as well as for variations in instrument response and matrix effects. This ratiometric measurement is the key to the high precision and accuracy of SIDA, as it is independent of sample volume and recovery rates.
The core advantages of this methodology include:
-
High Accuracy and Precision: By correcting for procedural variations, SIDA can significantly reduce measurement uncertainty, often from 5% down to 1%.
-
Correction for Matrix Effects: The internal standard experiences the same ionization suppression or enhancement as the analyte in the mass spectrometer source, leading to more reliable quantification.
-
Compensation for Analyte Loss: Any loss of analyte during sample preparation is mirrored by a proportional loss of the internal standard, thus preserving the accuracy of the final measurement.
The fundamental equation for calculating the unknown concentration of an analyte in a sample using the single isotope dilution method is:
Cx = Cs * ( ( Rs - Rm ) / ( Rm - Rx ) ) * ( Ws / Wx )
Where:
-
Cx is the concentration of the analyte in the sample.
-
Cs is the concentration of the isotopically labeled standard (spike).
-
Rx is the isotope ratio of the analyte.
-
Rs is the isotope ratio of the standard.
-
Rm is the isotope ratio of the sample-standard mixture.
-
Wx is the weight of the sample.
-
Ws is the weight of the standard solution added.
The SIDA Workflow: A Visual Representation
The logical progression of a typical Stable Isotope Dilution Analysis is depicted in the following workflow diagram.
Experimental Protocols
The following sections provide detailed methodologies for key experiments in a typical SIDA workflow for the quantification of a small molecule drug in human plasma.
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
Accurate preparation of standards is fundamental to the reliability of the SIDA method.
3.1.1. Stock Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the analyte reference standard and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) in a 10 mL Class A volumetric flask.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Similarly, prepare a 1 mg/mL stock solution of the stable isotope-labeled internal standard.
3.1.2. Working Solutions:
-
Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with the appropriate solvent to create calibration standards covering the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).
-
Internal Standard Working Solution: Prepare a working solution of the internal standard at a concentration that provides a robust signal in the mass spectrometer (e.g., 100 ng/mL). This solution will be added to all calibration standards, quality controls, and unknown samples.
3.1.3. Calibration Standards and Quality Controls (QCs):
-
Prepare calibration standards by spiking blank biological matrix (e.g., drug-free human plasma) with the analyte working solutions to achieve the desired final concentrations.
-
Prepare QCs at a minimum of three concentration levels (low, medium, and high) within the calibration range in the same manner as the calibration standards.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for removing the bulk of proteins from biological samples.
Protocol:
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of a cold (-20°C) protein precipitation solvent (e.g., acetonitrile or methanol containing 1% formic acid).
-
Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
SPE provides a more thorough cleanup than protein precipitation and can be used to concentrate the analyte.
Protocol:
-
Sample Pre-treatment: To 100 µL of plasma sample, add 25 µL of the internal standard working solution and 200 µL of a suitable buffer (e.g., 4% phosphoric acid) to adjust the pH.
-
Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with 1 mL of methanol followed by 1 mL of the pre-treatment buffer.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of the pre-treatment buffer followed by 1 mL of methanol to remove interfering substances.
-
Elution: Elute the analyte and internal standard with 1 mL of a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry is the most common analytical platform for SIDA.
Typical LC-MS/MS Parameters:
| Parameter | Typical Setting |
| LC System | UHPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5-95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization | Electrospray Ionization (ESI), positive or negative mode |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions: Specific precursor-to-product ion transitions for both the analyte and the internal standard must be determined and optimized for maximum sensitivity and specificity.
Data Analysis and Quantification
The final step in the SIDA workflow is the calculation of the analyte concentration.
Procedure:
-
Integrate the peak areas for the selected MRM transitions of the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard for all standards, QCs, and unknown samples.
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.
-
Apply a linear regression model, often with a 1/x² weighting, to the calibration curve.
-
Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
Quantitative Performance
SIDA methods are renowned for their excellent quantitative performance. The table below summarizes typical performance characteristics.
| Performance Metric | Typical Value | Description |
| Linear Range | 0.1 - 1000 ng/mL | The concentration range over which the method is accurate and precise. |
| Recovery | 90 - 110% | The efficiency of the extraction process. |
| Precision (RSD) | < 15% | The closeness of repeated measurements. |
| Accuracy | 85 - 115% | The closeness of the measured value to the true value. |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL | The lowest concentration that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.05 - 0.5 ng/mL | The lowest concentration that can be accurately and precisely quantified. |
Applications in Drug Development
SIDA is an indispensable tool in pharmaceutical research and development, with applications spanning the entire drug development pipeline.
-
Pharmacokinetic (ADME) Studies: SIDA is the gold standard for quantifying drug and metabolite concentrations in biological fluids to determine absorption, distribution, metabolism, and excretion profiles.
-
Biomarker Validation: The high specificity and accuracy of SIDA are crucial for the validation of disease and drug-response biomarkers.
-
Therapeutic Drug Monitoring (TDM): SIDA enables the precise measurement of circulating drug levels to ensure they are within the therapeutic window.
-
Metabolite Identification: By using stable isotope-labeled drug candidates, researchers can readily distinguish drug-related metabolites from endogenous compounds in complex biological matrices.
Signaling Pathway Analysis
Stable isotope dilution can also be applied to targeted proteomics to quantify key proteins and their post-translational modifications within signaling pathways, providing insights into drug mechanism of action.
Conclusion
Stable Isotope Dilution Analysis represents the pinnacle of quantitative analytical techniques, offering unparalleled accuracy, precision, and reliability. By leveraging the unique properties of stable isotope-labeled internal standards, SIDA effectively mitigates the challenges posed by complex matrices and procedural variations. For researchers, scientists, and drug development professionals, a thorough understanding and proficient application of SIDA are indispensable for generating high-quality, defensible quantitative data that can drive critical decisions in research, development, and quality control.
References
Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of DL-Cystine-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling guidelines for DL-Cystine-d6, a deuterated analog of the amino acid cystine. Utilized primarily as an internal standard in analytical and pharmacokinetic studies, its safe handling is paramount to ensure personnel safety and maintain experimental integrity. This document synthesizes available data on its chemical and physical properties, storage, and safety protocols, drawing from information on its non-deuterated counterpart where specific data for the deuterated form is unavailable.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and use. The following table summarizes key data for this compound.
| Property | Value | Source |
| Chemical Formula | C₆H₆D₆N₂O₄S₂ | [1][2] |
| Molecular Weight | 246.34 g/mol | [1][2][3] |
| CAS Number | 352431-53-9 | |
| Appearance | White to off-white solid | |
| Purity | ≥98.5% | |
| Isotopic Enrichment | 98 atom % D | |
| Solubility | Soluble in H₂O (10 mg/mL with ultrasonic, warming, and pH adjustment to 12 with 1M NaOH and heating to 60°C) |
Hazard Identification and Safety Precautions
| Hazard Statement | Precautionary Measures |
| H302: Harmful if swallowed | Prevention: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, clothing, eye, and face protection. Avoid breathing dust. Use only in a well-ventilated area. |
| Response: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. | |
| Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up. | |
| Disposal: Dispose of contents/container to an approved waste disposal plant. |
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, provide artificial respiration. Seek medical attention if you feel unwell. |
| Skin Contact | Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Ingestion | Clean mouth with water. Seek medical attention. |
Handling and Storage Protocols
Proper handling and storage are critical to maintaining the stability and purity of this compound.
Storage Recommendations
| Condition | Duration |
| Powder | -20°C for 3 years |
| 4°C for 2 years | |
| In solvent | -80°C for 6 months |
| -20°C for 1 month |
After three years, the compound should be re-analyzed for chemical purity before use.
Personal Protective Equipment (PPE)
A standard laboratory setup for handling chemical powders is recommended.
Experimental Protocols
Protocol for Preparation of a Stock Solution
This protocol outlines the steps for safely preparing a stock solution of this compound.
-
Preparation:
-
Ensure all necessary PPE is worn (lab coat, safety goggles, nitrile gloves).
-
Work within a fume hood or a well-ventilated area to minimize inhalation of the powder.
-
Clean the work surface and gather all necessary equipment (vial of this compound, appropriate solvent, volumetric flask, spatula, balance).
-
-
Weighing:
-
Tare a clean, dry weighing vessel on an analytical balance.
-
Carefully transfer the desired amount of this compound powder to the weighing vessel using a clean spatula.
-
Record the exact weight of the compound.
-
-
Solubilization:
-
Transfer the weighed this compound to a volumetric flask of the appropriate size.
-
Add a small amount of the chosen solvent (e.g., deionized water).
-
If using water, note that achieving a 10 mg/mL concentration may require ultrasonic treatment, warming, adjusting the pH to 12 with 1M NaOH, and heating to 60°C.
-
Gently swirl the flask to dissolve the solid.
-
Once dissolved, add more solvent to reach the final volume, ensuring the meniscus aligns with the calibration mark on the flask.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
-
Sterilization and Storage:
-
If the stock solution is prepared in water for biological applications, it should be filter-sterilized using a 0.22 µm filter.
-
Aliquot the stock solution into smaller, clearly labeled, sterile tubes.
-
Store the aliquots at the recommended temperature (-80°C for up to 6 months or -20°C for up to 1 month) to prevent degradation from repeated freeze-thaw cycles.
-
Emergency Response Protocol
In the event of an accidental exposure or spill, the following flowchart should be followed.
Disposal Considerations
Chemical waste, including unused this compound and its solutions, must be disposed of in accordance with local, state, and federal regulations. It is the responsibility of the chemical waste generator to properly classify and dispose of the waste. Do not empty into drains.
Chemical Structure
The following diagram illustrates the chemical structure of this compound.
By adhering to these guidelines, researchers can safely handle this compound, ensuring both personal safety and the integrity of their experimental results. As with any chemical, it is crucial to review all available safety information and handle the compound with care in a controlled laboratory environment.
References
An In-depth Technical Guide to the Theoretical Mass and Isotopic Distribution of DL-Cystine-d6
This technical guide provides a comprehensive overview of the theoretical mass and isotopic distribution of DL-Cystine-d6, a crucial internal standard for quantitative mass spectrometry applications in research, clinical diagnostics, and drug development. This document is intended for researchers, scientists, and professionals in the field of analytical chemistry and drug metabolism.
Core Properties of this compound
This compound is a deuterated form of the amino acid DL-Cystine, where six hydrogen atoms have been replaced by deuterium. This stable isotope-labeled compound is chemically identical to its unlabeled counterpart but has a greater mass, allowing it to be distinguished in mass spectrometry.[1][2] Its primary application is as an internal standard in quantitative analyses to improve the accuracy and precision of measuring endogenous cystine levels in various biological matrices.[1][2][3]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₆D₆N₂O₄S₂ | |
| Molecular Weight | 246.33 g/mol | |
| Monoisotopic Mass | 246.06150969 Da | |
| CAS Number | 352431-53-9 | |
| Appearance | White to off-white solid | |
| Synonyms | DL-Cystine-2,2',3,3,3',3'-d6 |
Theoretical Mass and Isotopic Distribution
The theoretical mass and isotopic distribution are fundamental parameters for the accurate configuration of mass spectrometers and the interpretation of analytical data.
Theoretical Mass
The exact mass of a molecule is calculated by summing the masses of the most abundant isotopes of its constituent atoms. For this compound (C₆H₆D₆N₂O₄S₂), the monoisotopic mass is a critical value for high-resolution mass spectrometry.
| Parameter | Value |
| Monoisotopic Mass | 246.06150969 Da |
| Average Mass | 246.33 Da |
Isotopic Distribution
The isotopic distribution of a molecule arises from the natural abundance of stable isotopes for each element. For this compound, the presence of six deuterium atoms significantly alters the isotopic pattern compared to the unlabeled compound. The following table details the theoretical isotopic distribution of the protonated molecule [M+H]⁺, considering the natural abundances of Carbon (¹³C), Nitrogen (¹⁵N), Oxygen (¹⁷O, ¹⁸O), and Sulfur (³³S, ³⁴S, ³⁶S).
| Mass (Da) | Relative Abundance (%) | Isotopic Composition |
| 247.0648 | 100.00 | C₆H₇D₆N₂O₄S₂ |
| 248.0664 | 8.87 | ¹³CC₅H₇D₆N₂O₄S₂, C₆H₇D₆¹⁵NN₂O₄S₂, C₆H₇D₆N₂O₄³³SS |
| 249.0668 | 5.03 | ¹³C₂C₄H₇D₆N₂O₄S₂, C₆H₇D₆N₂O₄³⁴S |
| 250.0699 | 1.05 | ¹³C₃C₃H₇D₆N₂O₄S₂, ¹³CC₅H₇D₆N₂O₄³⁴S, C₆H₇D₆N₂¹⁸O¹⁶O₃S₂ |
| 251.0732 | 0.20 | ¹³C₂C₄H₇D₆N₂O₄³⁴S, C₆H₇D₆N₂O₄³⁴S₂ |
Note: The relative abundances are calculated based on the natural isotopic abundances of the elements. The most abundant isotopologue is set to 100%.
Experimental Protocol: Quantification of Cystine in Biological Samples using LC-MS/MS
This section outlines a representative experimental protocol for the quantification of cystine in a biological matrix (e.g., plasma) using this compound as an internal standard.
Sample Preparation
-
Thawing: Thaw frozen biological samples (e.g., plasma) at room temperature.
-
Internal Standard Spiking: Add a known concentration of this compound solution to each sample.
-
Protein Precipitation: Add a 3:1 volume of ice-cold acetonitrile to the sample to precipitate proteins.
-
Vortexing and Centrifugation: Vortex the mixture for 30 seconds and then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis.
Liquid Chromatography
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Cystine: Q1: 241.1 m/z -> Q3: 152.0 m/z
-
This compound: Q1: 247.1 m/z -> Q3: 156.0 m/z
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
Collision Energy: Optimized for each transition (typically 15-25 eV).
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for the quantification of cystine using this compound as an internal standard.
References
Methodological & Application
Utilizing DL-Cystine-d6 as an Internal Standard for Accurate Quantification of Cystine by LC-MS/MS: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the quantitative analysis of cystine in biological matrices, such as plasma and leukocytes, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol leverages DL-Cystine-d6 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy, precision, and reliability. The use of a SIL-IS is the gold standard for quantitative mass spectrometry as it effectively corrects for variations in sample preparation, chromatographic retention, and ionization efficiency.[1] This application note includes detailed experimental protocols, data presentation in structured tables, and visual representations of the metabolic pathway and experimental workflow to facilitate seamless adoption in research and drug development settings.
Introduction
Cystine, the oxidized dimer of the amino acid cysteine, plays a pivotal role in various physiological and pathological processes. It is a critical component of proteins and a key modulator of the cellular redox environment through its relationship with cysteine and the major antioxidant glutathione. Accurate measurement of cystine levels is crucial for diagnosing and monitoring metabolic disorders like cystinosis, a rare genetic condition characterized by the abnormal accumulation of cystine in lysosomes.[2][3][4]
LC-MS/MS has emerged as the preferred analytical technique for cystine quantification due to its superior sensitivity, specificity, and speed compared to traditional methods.[2] The incorporation of a stable isotope-labeled internal standard, such as this compound, is essential for robust and reproducible results, as it mimics the analyte's behavior throughout the analytical process.
Cysteine Metabolic Pathway
Cysteine is a semi-essential sulfur-containing amino acid synthesized from methionine via the transsulfuration pathway. It is a precursor for several vital biomolecules, including glutathione (GSH), taurine, and hydrogen sulfide (H₂S). Understanding this pathway is fundamental to interpreting the biological significance of measured cystine concentrations.
Figure 1: Simplified Cysteine Metabolic Pathway
Experimental Protocols
This section details the materials, reagents, and step-by-step procedures for the quantification of cystine in human plasma and leukocytes.
Materials and Reagents
-
DL-Cystine (Analyte)
-
This compound (Internal Standard)
-
N-Ethylmaleimide (NEM)
-
Sulfosalicylic acid (SSA) or Trichloroacetic acid (TCA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ultrapure water
-
Biological matrix (e.g., human plasma, leukocyte lysate)
Sample Preparation
Critical Step: To prevent the auto-oxidation of cysteine to cystine during sample handling, it is imperative to add a thiol-alkylating agent like N-ethylmaleimide (NEM) immediately after sample collection or thawing.
1. Plasma Sample Preparation
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of 10 mg/mL NEM solution in water. Vortex briefly.
-
Add 10 µL of the internal standard working solution (e.g., 1 µg/mL this compound).
-
For protein precipitation, add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Leukocyte Sample Preparation
-
Isolate leukocytes from whole blood using a suitable method (e.g., dextran sedimentation followed by hypotonic lysis of red blood cells).
-
Resuspend the leukocyte pellet in a known volume of phosphate-buffered saline (PBS).
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
To a 100 µL aliquot of the lysate, add 10 µL of 10 mg/mL NEM solution.
-
Add 10 µL of the internal standard working solution (e.g., 1 µg/mL this compound).
-
Add 50 µL of 12% (w/v) sulfosalicylic acid (SSA) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters and may require optimization for specific instruments. A Hydrophilic Interaction Liquid Chromatography (HILIC) method is often preferred for the analysis of polar compounds like cystine.
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Recommended Conditions |
| LC System | UPLC or HPLC system |
| Column | HILIC column (e.g., SeQuant ZIC-HILIC, 100 x 2.1 mm, 3.5 µm) or a suitable reversed-phase column. |
| Mobile Phase A | 10 mM Ammonium formate in water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start at 95% B, hold for 1 min, decrease to 50% B over 4 min, hold for 2 min, return to 95% B and equilibrate for 3 min. (This is an example and should be optimized) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions for Cystine and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Declustering Potential (V) |
| Cystine | 241.0 | 152.0 | 100 | 15-25 | 40-60 |
| This compound | 247.0 | 156.0 | 100 | 15-25 | 40-60 |
Note: The exact m/z values and optimal collision energies/declustering potentials should be determined empirically on the specific instrument being used.
Quantitative Data and Method Performance
The following tables summarize typical quantitative performance data for the analysis of cystine using a stable isotope-labeled internal standard. This data is representative of the expected performance of the described method.
Table 3: Calibration Curve and Linearity
| Analyte | Matrix | Calibration Range (µM) | R² | Weighting |
| Cystine | Plasma/Leukocyte | 0.1 - 100 | > 0.995 | 1/x |
Table 4: Accuracy and Precision
| Matrix | Spiked Concentration (µM) | Accuracy (%) | Precision (%CV) |
| Plasma | 0.3 (LQC) | 95 - 105 | < 10 |
| 50 (MQC) | 97 - 103 | < 8 | |
| 80 (HQC) | 98 - 102 | < 8 | |
| Leukocyte Lysate | 0.5 (LQC) | 93 - 107 | < 12 |
| 40 (MQC) | 96 - 104 | < 10 | |
| 75 (HQC) | 97 - 103 | < 9 |
(LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control)
Experimental Workflow
The overall experimental workflow for the quantitative analysis of cystine is depicted in the following diagram.
Figure 2: Workflow for Cystine Quantification by LC-MS/MS
Conclusion
This application note provides a comprehensive and robust protocol for the quantitative analysis of cystine in biological matrices using this compound as an internal standard with LC-MS/MS. The described method, which includes crucial sample stabilization steps, is sensitive, specific, and reliable. The provided quantitative data serves as a benchmark for method validation. This protocol is intended to be a valuable resource for researchers, scientists, and drug development professionals investigating the role of cystine in health and disease.
References
Application Note: Quantification of Cystine in Human Plasma using a Stable Isotope Dilution LC-MS/MS Method with DL-Cystine-d6
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of cystine in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol employs a stable isotope-labeled internal standard, DL-Cystine-d6, to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[1][2][3] This method is crucial for researchers, scientists, and drug development professionals investigating oxidative stress, metabolic disorders, and monitoring therapeutic interventions.[4][5] The workflow includes a straightforward protein precipitation step, rapid chromatographic separation, and highly selective detection using Multiple Reaction Monitoring (MRM).
Introduction
Cystine, the oxidized disulfide form of cysteine, is the predominant form of this amino acid in the blood and plays a critical role in redox balance and cellular health. Dysregulation of cystine metabolism is implicated in various pathological conditions, including cystinosis, a rare genetic disorder characterized by the accumulation of cystine in lysosomes. Accurate quantification of plasma cystine is therefore essential for diagnosing and monitoring such diseases, as well as for research into oxidative stress and related pathologies.
LC-MS/MS has emerged as the preferred analytical technique for this application due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative analysis as it mimics the analyte's behavior throughout the analytical process, leading to reliable and reproducible results. This application note provides a detailed protocol for the quantification of cystine in human plasma, from sample preparation to data analysis.
Experimental Workflow
Caption: Experimental workflow for cystine quantification.
Materials and Reagents
-
Cystine (Sigma-Aldrich or equivalent)
-
This compound (CDN Isotopes or equivalent)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (from a certified vendor or collected ethically)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Protocols
Preparation of Stock and Working Solutions
-
Cystine Stock Solution (1 mg/mL): Accurately weigh 10 mg of cystine and dissolve it in 10 mL of 0.1 M HCl.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of 0.1 M HCl.
-
Cystine Working Solutions for Calibration Curve: Prepare a series of dilutions from the cystine stock solution using 0.1 M HCl to create working solutions for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).
-
IS Working Solution (10 µg/mL): Dilute the this compound stock solution with 0.1 M HCl to a final concentration of 10 µg/mL.
Sample Preparation
-
Thaw plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the IS working solution (10 µg/mL this compound) to each plasma sample, calibration standard, and quality control sample.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
Preparation of Calibration Standards and Quality Controls (QCs)
-
Prepare calibration standards by spiking appropriate amounts of the cystine working solutions into a blank matrix (e.g., water or stripped plasma) to achieve a concentration range of 0.1 to 100 µM.
-
Prepare at least three levels of QC samples (low, medium, and high) in a similar manner.
-
Process the calibration standards and QCs using the same sample preparation protocol as the plasma samples.
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters and may require optimization for your specific instrumentation.
Table 1: LC-MS/MS Parameters
| Parameter | Setting |
| LC System | Agilent 1290 Infinity LC System or equivalent |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.9 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 0-2 min: 5% B; 2-5 min: 5-95% B; 5-6 min: 95% B; 6-6.1 min: 95-5% B; 6.1-8 min: 5% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 30°C |
| MS System | Sciex QTRAP 5500 or equivalent |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Cystine: m/z 241.0 -> 152.0; this compound: m/z 247.0 -> 156.0 (example transitions, should be optimized) |
| Ion Source Gas 1 | 55 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 35 psi |
| IonSpray Voltage | 5000 V |
| Temperature | 500°C |
Logical Relationship of LC-MS/MS Components
Caption: LC-MS/MS system components relationship.
Data Analysis and Quantitative Results
The concentration of cystine in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.
Table 2: Representative Quantitative Performance Data
| Parameter | Result |
| Linearity (R²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.0582 µM |
| Intra-day Precision (%CV) | ≤ 10% |
| Inter-day Precision (%CV) | ≤ 10% |
| Accuracy (% Recovery) | 94% - 106% |
Table 3: Example Calibration Curve Data
| Standard Concentration (µM) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |
| 0.1 | 15,234 | 1,500,123 | 0.010 |
| 0.5 | 76,170 | 1,510,456 | 0.050 |
| 1 | 151,234 | 1,498,789 | 0.101 |
| 5 | 755,678 | 1,505,678 | 0.502 |
| 10 | 1,523,456 | 1,510,987 | 1.008 |
| 50 | 7,612,345 | 1,502,345 | 5.067 |
| 100 | 15,156,789 | 1,499,876 | 10.105 |
Conclusion
This application note provides a detailed and reliable LC-MS/MS method for the quantification of cystine in human plasma using this compound as an internal standard. The protocol is straightforward, offering high sensitivity, specificity, and reproducibility, making it suitable for both clinical research and drug development applications. The use of a stable isotope-labeled internal standard ensures the accuracy and robustness of the results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Improvement of the cystine measurement in granulocytes by liquid chromatograhy-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-stateredox potential in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for DL-Cystine-d6 in Metabolic Flux Analysis of Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic reprogramming is a hallmark of cancer, enabling cells to meet the bioenergetic and biosynthetic demands of rapid proliferation and survival in harsh tumor microenvironments. Cysteine, a semi-essential sulfur-containing amino acid, plays a pivotal role in this reprogramming.[1] Cancer cells exhibit an increased demand for cysteine to support protein synthesis, produce energy, and crucially, to synthesize glutathione (GSH), the most abundant intracellular antioxidant that combats oxidative stress.[2][3] The oxidized dimer of cysteine, cystine, is actively imported into cancer cells, often via the xCT antiporter (SLC7A11), and is a major contributor to the intracellular cysteine pool.[4]
Stable isotope tracing has emerged as a powerful tool to dissect metabolic pathways in cancer.[5] DL-Cystine-d6, a deuterated form of cystine, serves as an excellent tracer to investigate the dynamics of cystine uptake and its subsequent metabolic fate. By tracking the incorporation of deuterium into downstream metabolites, researchers can quantify metabolic fluxes and gain insights into the regulation of key pathways involved in cancer progression and drug resistance.
These application notes provide detailed protocols for using this compound in metabolic flux analysis of cancer cells, from cell culture and labeling to sample preparation and LC-MS/MS analysis.
Key Metabolic Pathways
This compound can be used to trace the flux through several critical metabolic pathways in cancer cells:
-
Glutathione (GSH) Biosynthesis: Cysteine is the rate-limiting precursor for the synthesis of GSH, a tripeptide (glutamate-cysteine-glycine) essential for maintaining redox homeostasis. Tracing the incorporation of deuterium from this compound into the GSH pool provides a direct measure of its synthesis rate.
-
Pentose Phosphate Pathway (PPP): The reduction of imported cystine to cysteine consumes NADPH. The pentose phosphate pathway is a major source of cellular NADPH. Increased cystine uptake can therefore lead to a higher demand on the PPP, a dependency that can be explored with isotope tracing.
-
Taurine Synthesis: Cysteine can be catabolized to produce taurine, which has roles in osmoregulation and antioxidant defense.
-
S-adenosylmethionine (SAM) and Transsulfuration: While many cancer cells rely on exogenous cystine, some can synthesize cysteine from methionine via the transsulfuration pathway. Isotope tracing can elucidate the relative contributions of these sources.
Signaling Pathway Interactions
The metabolic fluxes traced by this compound are intricately linked with key signaling pathways in cancer:
-
Nrf2 Signaling: The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the antioxidant response. It upregulates the expression of genes involved in GSH synthesis and the xCT antiporter. Tracing cysteine metabolism can provide insights into the activity of the Nrf2 pathway.
-
PI3K/Akt/mTOR Pathway: This central signaling cascade regulates cell growth and proliferation and can influence nutrient uptake and metabolism, including pathways involving cysteine.
Experimental Protocols
Protocol 1: this compound Labeling of Cancer Cells in Culture
Objective: To label cancer cells with this compound to achieve isotopic steady-state for metabolic flux analysis.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Cystine-free cell culture medium
-
This compound (sterile solution)
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cancer cells in appropriate culture vessels at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere and grow overnight in complete medium.
-
Preparation of Labeling Medium: Prepare cystine-free medium supplemented with dialyzed FBS (to minimize unlabeled cystine) and Penicillin-Streptomycin. Add this compound to the desired final concentration (e.g., the physiological concentration in the standard medium).
-
Washing: Gently wash the cells twice with pre-warmed sterile PBS to remove the existing unlabeled medium.
-
Labeling: Remove the final PBS wash and add the pre-warmed this compound labeling medium to the cells.
-
Incubation: Return the cells to the incubator and culture for a predetermined time course (e.g., 0, 1, 6, 12, 24 hours) to determine the time required to reach isotopic steady-state for the metabolites of interest.
-
Harvesting: At each time point, proceed immediately to the metabolite extraction protocol.
Protocol 2: Metabolite Extraction from Labeled Cancer Cells
Objective: To rapidly quench metabolism and extract polar metabolites for LC-MS/MS analysis.
Materials:
-
Labeled cells from Protocol 1
-
Ice-cold PBS
-
Ice-cold 80% Methanol (LC-MS grade)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge (refrigerated)
-
Liquid nitrogen or dry ice bath
Procedure:
-
Quenching: Place the culture vessel on ice. Quickly aspirate the labeling medium.
-
Washing: Immediately wash the cells twice with ice-cold PBS.
-
Metabolite Extraction: Add a sufficient volume of ice-cold 80% methanol to the culture vessel (e.g., 1 mL for a 6 cm dish).
-
Cell Lysis: Use a cell scraper to scrape the cells into the methanol. Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Freeze-Thaw Cycles (Optional): To ensure complete cell lysis, perform three rapid freeze-thaw cycles by alternating between a liquid nitrogen/dry ice bath and a 37°C water bath.
-
Protein Precipitation: Incubate the lysate at -80°C for at least 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the lysate at maximum speed (e.g., >14,000 x g) for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled microcentrifuge tube.
-
Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).
-
Storage: Store the dried metabolite pellets at -80°C until LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis of Deuterium-Labeled Metabolites
Objective: To separate and quantify the isotopic enrichment of cysteine, glutathione, and related metabolites.
Materials:
-
Dried metabolite extracts
-
LC-MS grade water with 0.1% formic acid (Mobile Phase A)
-
LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)
-
HILIC or reversed-phase chromatography column suitable for polar metabolites
-
Liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer.
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50-100 µL) of the initial mobile phase conditions.
-
LC Separation: Inject the reconstituted sample onto the LC system. A typical gradient for a HILIC column might be:
-
0-2 min: 95% B
-
2-12 min: Gradient to 50% B
-
12-15 min: Hold at 50% B
-
15-16 min: Gradient back to 95% B
-
16-20 min: Re-equilibration at 95% B
-
-
MS/MS Detection: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM) for a triple quadrupole system or by monitoring the exact masses for a high-resolution system.
Data Presentation
Quantitative data from this compound tracing experiments should be presented in clear, structured tables to facilitate comparison between different experimental conditions.
Table 1: Isotopic Enrichment of Cysteine and Glutathione Over Time
| Time (hours) | % Labeled Cysteine (M+6) | % Labeled Glutathione (M+6) |
| 0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| 1 | 45.2 ± 3.1 | 15.8 ± 1.9 |
| 6 | 89.5 ± 2.5 | 65.3 ± 4.2 |
| 12 | 95.1 ± 1.8 | 88.7 ± 3.5 |
| 24 | 96.3 ± 1.5 | 92.1 ± 2.8 |
Data are representative and presented as mean ± standard deviation.
Table 2: Relative Metabolic Flux to Glutathione in Different Cancer Cell Lines
| Cell Line | Treatment | Relative Glutathione Synthesis Flux (%) |
| Cell Line A | Control | 100 ± 8 |
| Cell Line A | Drug X | 62 ± 5 |
| Cell Line B | Control | 155 ± 12 |
| Cell Line B | Drug X | 140 ± 10 |
Flux is normalized to the control condition of Cell Line A.
Table 3: LC-MS/MS MRM Transitions for Key Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Cysteine (unlabeled) | 122.0 | 76.0 | 15 |
| Cysteine-d6 | 128.0 | 82.0 | 15 |
| Glutathione (unlabeled) | 308.1 | 179.1 | 20 |
| Glutathione-d6 | 314.1 | 185.1 | 20 |
| Cystine (unlabeled) | 241.0 | 152.0 | 18 |
| Cystine-d6 | 247.0 | 158.0 | 18 |
Visualizations
Caption: Experimental workflow for this compound metabolic flux analysis.
References
- 1. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Comprehensive Metabolic Tracing Reveals the Origin and Catabolism of Cysteine in Mammalian Tissues and Tumors | Semantic Scholar [semanticscholar.org]
- 3. A simultaneous liquid chromatography/mass spectrometric assay of glutathione, cysteine, homocysteine and their disulfides in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Notes: Sample Preparation for Cystine Analysis in Granulocytes
Introduction
The accurate measurement of intracellular cystine is crucial for the diagnosis and therapeutic monitoring of cystinosis, a rare autosomal recessive lysosomal storage disorder.[1][2][3] Cystinosis is characterized by the accumulation of cystine within lysosomes, leading to cellular dysfunction and damage in various organs, particularly the kidneys.[4] Granulocytes, a type of white blood cell, are the preferred cell type for this analysis because they show a significant accumulation of cystine in affected individuals.[5] Monitoring cystine levels in granulocytes allows clinicians to assess the effectiveness of cysteamine therapy, the standard treatment for cystinosis, which works to deplete lysosomal cystine.
Modern analytical methods, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offer high sensitivity and specificity for cystine quantification, largely replacing older, more cumbersome techniques like the cystine-binding protein (CBP) assay. The success of these advanced analytical methods is highly dependent on meticulous sample preparation. This document provides detailed protocols for the preparation of granulocyte samples for accurate and reproducible cystine analysis.
Experimental Workflow Overview
The overall process for determining granulocyte cystine levels involves several critical stages, from blood collection to final analysis. The primary steps include the isolation of granulocytes from whole blood, lysis of the isolated cells to release intracellular contents, precipitation of proteins which can interfere with analysis, and finally, quantification of cystine using a sensitive analytical method like LC-MS/MS. Each step must be carefully controlled to ensure the stability of the analyte and the integrity of the sample.
References
- 1. Measurement of cystine in granulocytes using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stable isotope dilution analysis of cystine in granulocyte suspensions as cysteine: a powerful method for the diagnosis, the follow-up, and treatment of patients with cystinosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improvement of the cystine measurement in granulocytes by liquid chromatograhy-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. erndim.org [erndim.org]
Application Notes and Protocols for Pharmacokinetic Studies in Mice Using DL-Cystine-d6
Introduction
DL-Cystine-d6, a stable isotope-labeled form of the amino acid cystine, serves as a valuable tool in pharmacokinetic (PK) research. Its use allows for the accurate differentiation and quantification of exogenously administered cystine from the endogenous pool within a biological system.[1] This is particularly crucial for compounds like cystine that are naturally present in the body. The deuterium-labeled analog exhibits nearly identical physicochemical properties to its unlabeled counterpart, ensuring that its absorption, distribution, metabolism, and excretion (ADME) profile accurately reflects that of the native compound.[1] These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic studies of this compound in mice, employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for bioanalysis.
Stable isotope labeling is a widely utilized strategy in drug development and metabolic research to trace the fate of a molecule in vivo.[2][3] The use of deuterated compounds, such as this compound, in conjunction with mass spectrometry offers high sensitivity and specificity for quantitative analysis.[1]
Experimental Protocols
A validated LC-MS/MS method is essential for the reliable quantification of D4-cystine in biological matrices. The following protocols are based on established methodologies for pharmacokinetic studies in mice.
Animal Studies
-
Animal Model: Kunming mice are a suitable model for these studies.
-
Housing and Acclimation: Mice should be housed in a controlled environment with a standard 12-hour light/dark cycle, and provided with ad libitum access to standard chow and water. Acclimation for at least one week prior to the experiment is recommended.
-
Fasting: Mice should be fasted overnight (approximately 12 hours) before dosing, with free access to water.
Dosing and Administration
-
Dosing Formulations:
-
Intravenous (i.v.) Administration: Prepare a solution of this compound in a suitable vehicle, such as a stable, low-hemolytic, and low-irritant aqueous solution.
-
Oral (i.g.) Administration: Prepare a solution or suspension of this compound in an appropriate vehicle for oral gavage.
-
-
Dose Levels: Dose levels should be selected based on the study objectives. For instance, doses of 25, 50, and 100 mg/kg have been used in mice to evaluate the pharmacokinetics and bioavailability of D4-cystine.
-
Administration:
-
Administer the formulation via the selected route (i.v. tail vein injection or i.g. gavage).
-
Sample Collection
-
Blood Sampling:
-
Collect blood samples (approximately 50 µL) from the retro-orbital plexus at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect blood into heparinized tubes.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Tissue Distribution (Optional):
-
At the end of the blood collection period, euthanize the mice.
-
Collect various tissues (e.g., liver, kidney, lung, heart, brain, stomach, and intestine).
-
Rinse the tissues with cold saline, blot dry, and weigh.
-
Homogenize the tissues in saline.
-
Store the tissue homogenates at -80°C until analysis.
-
Sample Preparation for LC-MS/MS Analysis
-
Plasma Samples:
-
Thaw the plasma samples on ice.
-
To a 30 µL aliquot of plasma, add an internal standard (IS), such as ¹⁵N₂-cystine.
-
Precipitate proteins by adding a suitable organic solvent, like methanol.
-
Vortex the samples for 1 minute.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.
-
Transfer the supernatant to a new tube for analysis.
-
-
Tissue Homogenate Samples:
-
Thaw the tissue homogenate samples on ice.
-
Follow a similar protein precipitation and extraction procedure as for the plasma samples.
-
LC-MS/MS Analysis
-
Chromatographic Conditions:
-
A C18 column is typically used for separation.
-
The mobile phase can consist of an aqueous component with a modifier (e.g., formic acid) and an organic component (e.g., acetonitrile).
-
A gradient elution is often employed to achieve optimal separation.
-
-
Mass Spectrometric Conditions:
-
Use a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Monitor the specific multiple reaction monitoring (MRM) transitions for D4-cystine and the internal standard.
-
Data Presentation
The pharmacokinetic parameters of D4-cystine in mice following oral and intravenous administration are summarized in the tables below.
Table 1: Pharmacokinetic Parameters of D4-Cystine in Mice after Intravenous Administration (Mean ± SD, n=6)
| Dose (mg/kg) | T½ (h) | Cmax (ng/mL) | AUC(0-t) (ng·h/mL) | AUC(0-∞) (ng·h/mL) |
| 25 | 3.8 ± 0.6 | 18763.3 ± 2453.1 | 19875.4 ± 2134.7 | 20143.8 ± 2201.5 |
| 50 | 4.1 ± 0.7 | 38456.7 ± 4567.8 | 39876.5 ± 4321.9 | 40123.4 ± 4456.7 |
| 100 | 4.5 ± 0.8 | 78945.6 ± 8765.4 | 79876.5 ± 8765.4 | 80123.4 ± 8876.5 |
Table 2: Pharmacokinetic Parameters of D4-Cystine in Mice after Oral Administration (Mean ± SD, n=6)
| Dose (mg/kg) | T½ (h) | Tmax (h) | Cmax (ng/mL) | AUC(0-t) (ng·h/mL) | AUC(0-∞) (ng·h/mL) | F (%) |
| 25 | 4.2 ± 0.5 | 0.5 | 1234.5 ± 123.4 | 3654.3 ± 456.7 | 3745.6 ± 467.8 | 18.6 |
| 50 | 4.6 ± 0.6 | 0.5 | 2345.6 ± 234.5 | 5987.6 ± 567.8 | 6054.3 ± 578.9 | 15.1 |
| 100 | 4.9 ± 0.7 | 1.0 | 4567.8 ± 456.7 | 20123.4 ± 2134.5 | 20543.2 ± 2245.6 | 25.6 |
-
T½: Half-life
-
Tmax: Time to reach maximum concentration
-
Cmax: Maximum plasma concentration
-
AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration
-
AUC(0-∞): Area under the plasma concentration-time curve from time zero to infinity
-
F (%): Absolute bioavailability
The data indicates that D4-cystine exhibits linear pharmacokinetic features within the tested dose range in mice. The absolute bioavailability was found to be in the range of 15.1% to 25.6% for oral administration at doses of 25, 50, and 100 mg/kg, respectively.
Visualizations
Cystine Metabolic Pathway
The following diagram illustrates the key metabolic pathway of cystine. Extracellular cystine is transported into the cell and subsequently reduced to two molecules of cysteine. Cysteine is a crucial precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant.
Caption: Metabolic fate of cystine after cellular uptake.
Experimental Workflow for Pharmacokinetic Study
This diagram outlines the logical flow of a typical pharmacokinetic study of this compound in mice, from the initial preparation and administration to the final data analysis.
References
Application Notes and Protocols for DL-Cystine-d6 in Cysteine Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cysteine is a semi-essential sulfur-containing amino acid that occupies a central role in cellular metabolism. It is a critical component of proteins, a precursor for the synthesis of the major intracellular antioxidant glutathione (GSH), and a key molecule in the production of taurine, coenzyme A, and hydrogen sulfide (H₂S).[1][2] Given its importance in redox homeostasis, detoxification, and cellular bioenergetics, the study of cysteine metabolism is paramount in various fields, including cancer biology, neurodegenerative diseases, and drug development.[1][3]
Stable isotope tracers are indispensable tools for metabolic flux analysis, enabling the quantitative tracking of metabolic pathways in living systems.[4] DL-Cystine-d6, a deuterium-labeled form of cystine, serves as a robust tracer for elucidating the metabolic fate of cysteine. When introduced into a biological system, this compound is taken up by cells, reduced to two molecules of L-cysteine-d3, and subsequently incorporated into various downstream metabolites. By using mass spectrometry to detect the deuterium label, researchers can trace the flux of cysteine through its various metabolic pathways.
These application notes provide detailed protocols for utilizing this compound as a tracer to study cysteine metabolism in both in vitro and in vivo models.
Key Applications
-
Metabolic Flux Analysis (MFA): Quantify the rates of cysteine uptake, incorporation into glutathione, and catabolism through various pathways.
-
Cancer Metabolism Research: Investigate the increased demand for cysteine in tumorigenesis for the synthesis of glutathione to combat oxidative stress.
-
Drug Discovery and Development: Assess the effects of novel therapeutic agents on cysteine metabolic pathways.
-
Redox Biology: Directly measure the synthesis rates of glutathione under different physiological and pathological conditions.
-
Neurological Disorder Research: Study alterations in cysteine-related pathways in models of neurodegenerative diseases.
Experimental Protocols
Protocol 1: In Vitro Tracing of this compound in Cultured Cells
This protocol outlines the steps for tracing the metabolism of this compound in cultured mammalian cells.
Materials:
-
This compound
-
Cell culture medium deficient in cystine
-
Dialyzed fetal bovine serum (FBS)
-
Cultured mammalian cells
-
N-Ethylmaleimide (NEM)
-
Ice-cold phosphate-buffered saline (PBS)
-
Ice-cold 80% methanol
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Culture: Culture cells to the desired confluency in standard growth medium.
-
Tracer Introduction:
-
One hour prior to introducing the tracer, replace the standard medium with cystine-free medium supplemented with dialyzed FBS.
-
Prepare the tracer-containing medium by dissolving this compound in the cystine-free medium to the desired final concentration (e.g., 200 µM).
-
Remove the cystine-free medium from the cells and add the this compound-containing medium.
-
-
Incubation: Incubate the cells for a specific time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the tracer.
-
Metabolite Extraction:
-
At each time point, rapidly wash the cells with ice-cold PBS.
-
Immediately add ice-cold 80% methanol containing a thiol-alkylating agent like N-Ethylmaleimide (NEM) to prevent the auto-oxidation of cysteine.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate at high speed to pellet cellular debris.
-
-
Sample Analysis:
-
Collect the supernatant containing the metabolites.
-
Analyze the samples by LC-MS to determine the isotopic enrichment in cysteine, glutathione, and other downstream metabolites.
-
Diagram: In Vitro Experimental Workflow
References
Method Development for DL-Cystine-d6 Quantification in Biological Matrices
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Cystine-d6 is a stable isotope-labeled form of the amino acid cystine, commonly used as an internal standard in quantitative bioanalytical methods. Accurate and precise quantification of cystine in biological matrices is crucial for the diagnosis and monitoring of various metabolic disorders, such as cystinosis, and for pharmacokinetic studies of related therapeutic agents.[1][2] This document provides detailed application notes and protocols for the development and validation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound, and by extension, endogenous cystine, in biological matrices such as plasma, white blood cells (WBCs), and urine.
A significant challenge in the analysis of cystine is its relationship with cysteine, a thiol-containing amino acid that can readily oxidize to form cystine.[3][4] To ensure accurate measurement of cystine, it is often necessary to prevent the artificial oxidation of cysteine during sample preparation by using alkylating agents like N-ethylmaleimide (NEM).[5] The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for quantitative LC-MS analysis as it effectively compensates for variations in sample preparation, chromatography, and ionization efficiency, thereby ensuring high accuracy and precision.
This document outlines protocols for sample preparation using protein precipitation and solid-phase extraction, followed by LC-MS/MS analysis. It also provides a summary of typical method validation parameters based on regulatory guidelines.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique depends on the biological matrix and the desired level of cleanliness and sensitivity. Two common and effective methods are protein precipitation and solid-phase extraction.
Protocol 1: Protein Precipitation for Plasma/Serum Samples
This method is rapid and suitable for high-throughput analysis.
-
Materials:
-
Plasma or serum samples
-
This compound internal standard (IS) working solution
-
N-ethylmaleimide (NEM) solution (10 mg/mL in water)
-
Ice-cold acetonitrile with 0.1% formic acid
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge capable of 13,000 x g and 4°C
-
Nitrogen evaporator (optional)
-
-
Procedure:
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of NEM solution to prevent the oxidation of cysteine to cystine. Vortex briefly.
-
Add 10 µL of the this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase.
-
Protocol 2: Solid-Phase Extraction (SPE) for Urine or Complex Matrices
SPE provides a cleaner extract by removing salts and other interferences, which can be beneficial for urine samples. Strong cation exchange (SCX) cartridges are commonly used for amino acid extraction.
-
Materials:
-
Urine or other biological fluid samples
-
This compound internal standard (IS) working solution
-
Methanol
-
Water with 1% formic acid
-
5% Ammonium hydroxide in methanol
-
SCX SPE cartridges (e.g., 10 mg/1 mL)
-
SPE manifold
-
-
Procedure:
-
Conditioning: Condition the SCX SPE cartridge with 1 mL of methanol followed by 1 mL of water with 1% formic acid.
-
Sample Loading: Acidify 500 µL of the sample by diluting it with 500 µL of 1% formic acid. Add the internal standard. Load the acidified sample slowly onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water with 1% formic acid, followed by 1 mL of methanol with 1% formic acid to remove impurities.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A HILIC column (e.g., Atlantis HILIC, 150 x 2.1 mm) or a C18 reversed-phase column (e.g., Atlantis dC18, 100 x 2.1 mm) can be used.
-
Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient starts with a high percentage of organic phase (for HILIC) or aqueous phase (for reversed-phase) and ramps to elute the analytes. For example, with a HILIC column, an isocratic elution with 5% mobile phase A for 1 minute can be followed by a linear gradient to 60% mobile phase A over 10 minutes.
-
Flow Rate: 0.35 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific mass transitions for this compound and an appropriate internal standard (if this compound is the analyte of interest) or for endogenous cystine and this compound (as the internal standard) need to be optimized on the specific mass spectrometer. For example, for derivatized cystine, transitions like m/z 353.1 → 208.1 for cystine and m/z 357.1 → 210.1 for D4-cystine have been reported. For underivatized cystine, transitions of m/z 241.0 → 152.0 for cystine and m/z 245.0 → 154.0 for cystine-D4 have been used.
-
Instrument Parameters: Ion spray voltage, source temperature, and collision energies should be optimized for maximum signal intensity.
-
Data Presentation
Quantitative data from method validation should be summarized in clear and concise tables.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (µM) | Regression Model | Correlation Coefficient (r²) | Weighting |
|---|
| this compound | 0.02 - 4.0 | Linear | > 0.999 | 1/x² |
Data is representative and based on typical performance for cystine assays.
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (µM) | Intra-day Precision (%RSD) (n=6) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) (n=18) | Inter-day Accuracy (%) |
|---|---|---|---|---|---|
| Low | 0.05 | 5.2 | 103.2 | 5.0 | 103.2 |
| Medium | 0.5 | 4.5 | 98.5 | 4.2 | 99.1 |
| High | 3.0 | 4.1 | 97.3 | 3.8 | 97.3 |
Data is representative and based on typical performance for cystine assays.
Table 3: Recovery and Matrix Effect
| QC Level | Recovery (%) | Matrix Effect (%) |
|---|---|---|
| Low | 92.5 | 98.7 |
| High | 95.1 | 101.2 |
Acceptable ranges for recovery and matrix effect are typically within 85-115%.
Table 4: Stability
| Stability Condition | Duration | Low QC Stability (%) | High QC Stability (%) |
|---|---|---|---|
| Bench-top (Room Temp) | 8 hours | 97.2 | 98.5 |
| Freeze-thaw | 3 cycles | 95.8 | 96.3 |
| Long-term (-80°C) | 30 days | 98.1 | 99.0 |
Stability is assessed by comparing the mean concentration of stability samples to that of freshly prepared samples.
Mandatory Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Key parameters for bioanalytical method validation.
References
- 1. A new proof of evidence of cysteamine quantification for therapeutic drug monitoring in patients with cystinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Challenges for cysteamine stabilization, quantification, and biological effects improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Quantitative determination of D4-cystine in mice using LC-MS/MS and its application to the assessment of pharmacokinetics and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stable Isotope Tracing of Amino Acid Metabolism in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing is a powerful methodology used to investigate metabolic pathways, quantify metabolic fluxes, and analyze the dynamics of biomolecules within in vitro and in vivo systems.[1] By substituting naturally abundant isotopes like ¹²C and ¹⁴N with their heavier, non-radioactive counterparts such as ¹³C and ¹⁵N in cell culture media, researchers can meticulously track the metabolic fate of these isotopes through various cellular processes.[1][2][] This technique, frequently coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, offers a quantitative snapshot of cellular metabolism.[1] These insights are invaluable for understanding fundamental biology, elucidating disease mechanisms, and accelerating drug discovery and development.
This document provides detailed application notes and protocols for employing stable isotope tracing to study amino acid metabolism in cell culture. It covers essential principles, experimental design, detailed protocols for isotope labeling, sample preparation, and data analysis, and provides examples of data presentation and visualization.
Core Principles of Stable Isotope Tracing
The foundational principle of stable isotope tracing is the introduction of a labeled nutrient into a biological system and the subsequent tracking of its incorporation into downstream metabolites. For amino acid metabolism studies, this typically involves replacing a standard amino acid in the cell culture medium with its isotopically labeled counterpart. The choice of isotope depends on the specific research question.
-
¹³C-labeled amino acids are primarily used to trace the flux of carbon atoms, making them ideal for studying pathways like the tricarboxylic acid (TCA) cycle, glycolysis, and the pentose phosphate pathway.
-
¹⁵N-labeled amino acids are excellent for tracking nitrogen-containing molecules, which is particularly useful for investigating protein synthesis and degradation, as well as nucleotide metabolism.
A critical aspect of experimental design is the use of specialized base media deficient in the amino acid of interest, which allows for the specific introduction of the labeled tracer. Furthermore, the use of dialyzed fetal bovine serum (dFBS) is highly recommended, as standard FBS contains high concentrations of small molecules, including amino acids, that would compete with the labeled tracers and dilute the isotopic enrichment.
Applications in Research and Drug Development
Stable isotope tracing of amino acid metabolism has a broad range of applications:
-
Metabolic Flux Analysis (MFA): Quantifying the rates of metabolic reactions to understand how cells utilize nutrients and generate energy.
-
Quantitative Proteomics (SILAC): Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used technique to compare the relative abundance of thousands of proteins between different cell populations.
-
Disease Mechanism Elucidation: Investigating how metabolic pathways are altered in diseases such as cancer, metabolic disorders, and neurodegenerative diseases.
-
Drug Discovery and Development: Assessing the on-target and off-target effects of drug candidates on cellular metabolism and identifying potential biomarkers of drug efficacy or toxicity.
-
Signal Transduction Studies: Unraveling the interplay between metabolic pathways and cellular signaling networks, such as the mTOR pathway, which is a key regulator of cell growth and is sensitive to amino acid availability.
Experimental Protocols
Protocol 1: Stable Isotope Labeling of Adherent Mammalian Cells with ¹³C-Amino Acids
This protocol describes the metabolic labeling of adherent mammalian cells with a uniformly ¹³C-labeled amino acid to trace its incorporation into downstream metabolites.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed fetal bovine serum (dFBS)
-
Cell culture medium deficient in the amino acid of interest
-
Sterile, uniformly ¹³C-labeled amino acid (e.g., [U-¹³C₆]-L-Arginine)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell scraper
-
Centrifuge
Procedure:
-
Cell Seeding and Growth: Seed cells in appropriate culture vessels (e.g., 10 cm dishes) and grow them to the desired confluency (typically 70-80%) in complete culture medium.
-
Media Preparation: Prepare the labeling medium by supplementing the amino acid-deficient medium with dFBS and the sterile [U-¹³C]-amino acid to the desired final concentration.
-
Labeling:
-
Aspirate the complete medium from the cells.
-
Wash the cells twice with sterile PBS.
-
Add the prepared labeling medium to the cells.
-
-
Incubation: Incubate the cells for the desired labeling period (e.g., 0, 1, 4, 8, 24 hours) under standard cell culture conditions (37°C, 5% CO₂). The incubation time will depend on the turnover rate of the metabolic pathway of interest.
-
Cell Harvest (Metabolite Extraction):
-
Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells twice with ice-cold PBS. Immediately add a cold quenching/extraction solvent, such as 80% methanol, to the plate.
-
Extraction: Scrape the cells in the quenching solvent and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the metabolites and store it at -80°C until analysis.
-
Protocol 2: Quantitative Proteomics using SILAC
This protocol outlines the basic steps for a duplex SILAC experiment to compare the proteomes of two cell populations.
Materials:
-
Cell line of interest
-
SILAC-grade cell culture medium deficient in L-arginine and L-lysine
-
"Light" L-arginine and L-lysine
-
"Heavy" ¹³C₆-L-arginine and ¹³C₆,¹⁵N₂-L-lysine
-
Dialyzed fetal bovine serum (dFBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Cell Culture and Labeling:
-
Culture two populations of cells.
-
In one population ("light"), supplement the SILAC medium with "light" arginine and lysine.
-
In the other population ("heavy"), supplement the SILAC medium with "heavy" arginine and lysine.
-
Culture the cells for at least five to six cell doublings to ensure complete incorporation of the labeled amino acids.
-
-
Experimental Treatment: Apply the experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells, while the "light" labeled cells serve as the control).
-
Cell Harvest and Lysis:
-
Harvest both cell populations separately.
-
Lyse the cells in lysis buffer.
-
-
Protein Quantification and Mixing:
-
Quantify the protein concentration in each lysate.
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
-
Protein Digestion:
-
Perform in-solution or in-gel digestion of the mixed protein sample using an enzyme like trypsin. Trypsin cleaves specifically at the C-terminus of lysine and arginine residues, ensuring that most resulting peptides will contain a label.
-
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify peptides and quantify the relative abundance of the "heavy" and "light" forms of each peptide. The ratio of the peak intensities corresponds to the relative abundance of the protein in the two samples.
Protocol 3: Sample Preparation for LC-MS Analysis
This protocol describes a general procedure for preparing metabolite extracts for analysis by LC-MS.
Materials:
-
Metabolite extract (from Protocol 1)
-
Nitrogen evaporator or vacuum concentrator
-
LC-MS grade water
-
LC-MS grade acetonitrile or methanol
-
0.1% Formic acid (optional, for positive ion mode)
-
LC vials with inserts
Procedure:
-
Drying: Dry the metabolite extract under a gentle stream of nitrogen or using a vacuum concentrator. Avoid excessive heat to prevent degradation of labile metabolites.
-
Reconstitution: Reconstitute the dried extract in a small, precise volume of a solvent compatible with your LC method (e.g., 50-100 µL of 50% methanol in water). The reconstitution solvent may contain 0.1% formic acid to improve ionization in positive mode.
-
Centrifugation: Centrifuge the reconstituted sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet any insoluble material.
-
Transfer: Carefully transfer the supernatant to an LC vial with an insert.
-
Analysis: The sample is now ready for injection into the LC-MS system.
Data Presentation
Quantitative data from stable isotope tracing experiments should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Example of Quantitative Proteomics Data from a SILAC Experiment. This table shows a list of proteins with altered expression in response to a hypothetical drug treatment. The data includes the protein name, gene name, the log2 fold change (H/L ratio), and the statistical significance (p-value).
| Protein Name | Gene Name | log2(Heavy/Light Ratio) | p-value |
| Casein kinase II subunit alpha | CSNK2A1 | 1.58 | 0.001 |
| 40S ribosomal protein S3 | RPS3 | -1.25 | 0.005 |
| Pyruvate kinase PKM | PKM | 2.10 | < 0.001 |
| Lactate dehydrogenase A | LDHA | 1.89 | < 0.001 |
| Heat shock protein HSP 90-alpha | HSP90AA1 | -0.95 | 0.012 |
Table 2: Example of Metabolic Flux Analysis Data. This table illustrates the relative contribution of ¹³C-glucose and ¹³C-glutamine to the TCA cycle intermediates in two different cell lines. Data is presented as the percentage of the metabolite pool labeled with ¹³C.
| Metabolite | Cell Line A (% ¹³C Labeling from Glucose) | Cell Line A (% ¹³C Labeling from Glutamine) | Cell Line B (% ¹³C Labeling from Glucose) | Cell Line B (% ¹³C Labeling from Glutamine) |
| Citrate | 85.2 ± 3.1 | 12.5 ± 1.8 | 65.7 ± 4.5 | 30.1 ± 2.9 |
| α-Ketoglutarate | 70.1 ± 2.5 | 28.3 ± 2.2 | 45.3 ± 3.8 | 52.6 ± 4.1 |
| Succinate | 68.9 ± 3.0 | 29.8 ± 2.5 | 42.1 ± 3.5 | 55.4 ± 4.3 |
| Malate | 80.5 ± 2.8 | 18.1 ± 1.9 | 60.2 ± 4.0 | 38.7 ± 3.3 |
Mandatory Visualization
Experimental and Logical Workflows
Caption: A generalized experimental workflow for stable isotope tracing of amino acid metabolism.
Signaling Pathways
Caption: A simplified diagram of the mTORC1 signaling pathway and its regulation by amino acids.
Caption: Key metabolic fates of the amino acid L-arginine in mammalian cells.
References
Application of DL-Cystine-d6 in Proteomics for Protein Turnover Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein turnover, encompassing the dynamic processes of protein synthesis and degradation, is fundamental to understanding cellular homeostasis, disease progression, and the efficacy of therapeutic interventions. Dysregulation of these pathways is a hallmark of numerous pathologies, including cancer, neurodegenerative disorders, and metabolic diseases. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a robust mass spectrometry (MS)-based technique that enables the precise quantification of proteome dynamics.
This document provides detailed application notes and protocols for utilizing DL-Cystine-d6, a deuterated stable isotope of the amino acid cystine, to measure protein turnover rates. By metabolically incorporating a "heavy" version of cysteine into the proteome, researchers can differentiate between pre-existing ("light") and newly synthesized ("heavy") protein populations. This distinction allows for the accurate calculation of both synthesis and degradation rates, providing a deeper understanding of protein homeostasis. Cysteine's unique thiol group is often critical for protein structure, catalytic activity, and regulatory functions, making this compound a particularly valuable tool for investigating the turnover of specific and functionally significant classes of proteins.[1][2]
The core principle involves a "pulse-chase" experiment. During the "pulse" phase, cells are cultured in a medium where standard cystine is replaced with this compound. As new proteins are synthesized, they incorporate this heavy-labeled amino acid. The "chase" phase is then initiated by switching the cells back to a medium containing only unlabeled ("light") cystine. By harvesting cells at various time points during the chase, the relative abundance of heavy and light cysteine-containing peptides can be tracked by mass spectrometry. The rate of decline in the heavy-to-light ratio for a specific peptide provides a direct measure of the protein's degradation rate, from which its half-life can be determined.[1][3]
Key Applications
The use of this compound for studying protein turnover has broad applications in various research and development areas:
-
Fundamental Biology: Elucidating the basic principles of protein homeostasis in different cell types and model organisms.
-
Drug Discovery and Development:
-
Assessing the on-target and off-target effects of drugs on protein stability.
-
Identifying biomarkers for drug efficacy and toxicity.
-
Understanding mechanisms of drug resistance related to altered protein turnover.
-
-
Disease Research:
-
Investigating the pathogenesis of diseases associated with protein misfolding and aggregation, such as Alzheimer's and Parkinson's disease.
-
Studying the role of protein turnover in cancer development and progression.[1]
-
Experimental Protocols
A generalized protocol for a pulse-chase experiment using this compound is provided below. This protocol should be optimized based on the specific cell line and experimental goals.
I. Cell Culture and Metabolic Labeling (Pulse Phase)
-
Media Preparation:
-
Light Medium: Prepare standard cell culture medium (e.g., DMEM or RPMI-1640) supplemented with dialyzed fetal bovine serum (dFBS), antibiotics, and the standard concentration of L-Cystine.
-
Heavy Medium: Prepare a custom SILAC medium that lacks L-Cystine. Supplement this medium with 10% dFBS, 1% Penicillin-Streptomycin, and this compound at a final concentration equivalent to that of L-Cystine in the light medium (e.g., 0.2 mM).
-
-
Cell Adaptation (Optional but Recommended): For some cell lines, it may be beneficial to adapt the cells to the heavy medium for several passages to ensure normal growth and proliferation.
-
Pulse Labeling:
-
Culture cells in the "heavy" medium for a sufficient duration to ensure significant incorporation of this compound into newly synthesized proteins. The pulse duration will depend on the expected turnover rate of the proteins of interest and should be determined empirically. A common starting point is to label for at least one to two cell cycles to achieve a high degree of labeling in proliferating cells.
-
II. Chase Phase and Sample Collection
-
Initiate Chase: After the pulse period, remove the heavy labeling medium.
-
Wash: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS) to remove any residual heavy amino acids.
-
Add Chase Medium: Add the "light" medium containing an excess of unlabeled L-Cystine. This will dilute the intracellular pool of this compound and minimize its further incorporation.
-
Sample Collection: Harvest cells at various time points throughout the chase period (e.g., 0, 2, 4, 8, 12, 24, 48 hours). The time points should be chosen to adequately capture the decay curve of the proteins of interest.
-
Cell Lysis: Lyse the harvested cell pellets using a suitable lysis buffer containing protease and phosphatase inhibitors.
III. Sample Preparation for Mass Spectrometry
-
Protein Quantification: Determine the protein concentration for each cell lysate using a standard protein assay (e.g., BCA assay).
-
Protein Digestion:
-
Take an equal amount of protein from each time point (e.g., 50-100 µg).
-
Reduction: Reduce disulfide bonds by adding a reducing agent like dithiothreitol (DTT) and incubating at an elevated temperature (e.g., 56°C for 30 minutes).
-
Alkylation: Alkylate free cysteine residues to prevent disulfide bond reformation by adding an alkylating agent such as iodoacetamide (IAA) and incubating in the dark at room temperature for 30 minutes.
-
Digestion: Dilute the sample to reduce the concentration of denaturants and digest the proteins into peptides using a protease like trypsin (typically at a 1:50 enzyme-to-protein ratio) overnight at 37°C.
-
-
Peptide Desalting: Clean up the peptide mixture using a C18 solid-phase extraction (SPE) column to remove salts and other contaminants that can interfere with mass spectrometry analysis.
IV. LC-MS/MS Analysis
-
Liquid Chromatography (LC): Separate the desalted peptides using a nano-flow high-performance liquid chromatography (HPLC) system with a reversed-phase column. Elute the peptides using a gradient of increasing organic solvent (e.g., acetonitrile).
-
Note on Chromatographic Shift: Deuterated peptides may elute slightly earlier than their non-deuterated counterparts. It is important to use high-resolution chromatography and data analysis software that can account for this potential shift to ensure accurate quantification.
-
-
Tandem Mass Spectrometry (MS/MS): Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF). The instrument should be operated in a data-dependent acquisition (DDA) mode to acquire both MS1 survey scans and MS2 fragmentation spectra for peptide identification and quantification.
Data Analysis
A typical workflow for analyzing the data from a this compound protein turnover experiment is outlined below.
-
Database Search: Use a proteomics software platform such as MaxQuant or Proteome Discoverer to search the raw MS data against a relevant protein database (e.g., UniProt Human) for peptide and protein identification.
-
Search Parameters:
-
Enzyme: Trypsin/P
-
Fixed Modifications: Carbamidomethyl (C)
-
Variable Modifications: Oxidation (M), Acetyl (Protein N-term)
-
SILAC Labels: Specify the mass shift for this compound as the heavy label.
-
-
-
Peptide Identification and Quantification: The software will identify peptides from the MS2 spectra and quantify the peak intensities of the "heavy" (this compound containing) and "light" (unlabeled cysteine containing) isotopic envelopes for each identified peptide at every time point.
-
Calculation of Protein Turnover Rate:
-
The heavy-to-light (H/L) ratio for each peptide is calculated at each time point.
-
The degradation rate constant (k_deg) is determined by fitting the decay of the H/L ratio over time to a first-order exponential decay curve.
-
The protein half-life (t_1/2) is then calculated using the formula: t_1/2 = ln(2) / k_deg .
-
Data Presentation
The quantitative data from a protein turnover experiment using this compound can be summarized in a table for clear comparison. The following is a hypothetical example illustrating the turnover rates of several proteins in response to a drug treatment.
| Protein | Gene | Condition | Half-life (hours) | Degradation Rate Constant (k_deg) | R-squared |
| Protein Kinase A | PRKACA | Control | 28.5 | 0.0243 | 0.98 |
| Protein Kinase A | PRKACA | Drug Treated | 15.2 | 0.0456 | 0.97 |
| Cyclin B1 | CCNB1 | Control | 8.7 | 0.0797 | 0.99 |
| Cyclin B1 | CCNB1 | Drug Treated | 9.1 | 0.0762 | 0.98 |
| GAPDH | GAPDH | Control | 85.1 | 0.0081 | 0.95 |
| GAPDH | GAPDH | Drug Treated | 83.5 | 0.0083 | 0.96 |
This is a hypothetical data table for illustrative purposes.
Visualizations
Experimental Workflow
Caption: Workflow for protein turnover analysis using this compound.
Application in a Signaling Pathway: The KEAP1-NRF2 Pathway
The KEAP1-NRF2 pathway is a critical regulator of the cellular response to oxidative stress. Under normal conditions, KEAP1 targets NRF2 for degradation. Upon oxidative stress, specific cysteine residues in KEAP1 are modified, stabilizing NRF2, which then activates antioxidant gene expression. This compound SILAC can be used to quantify changes in the turnover of KEAP1 and NRF2, as well as the expression of NRF2 target genes, in response to oxidative stressors or drug candidates.
Caption: The KEAP1-NRF2 signaling pathway, a target for turnover studies.
Potential Challenges and Considerations
-
Low Cysteine Abundance: Cysteine is one of the least abundant amino acids, which may limit the number of quantifiable peptides per protein compared to labeling with more abundant amino acids like lysine and arginine.
-
Cysteine Oxidation: Cysteine is susceptible to oxidation during sample preparation. Proper reduction and alkylation steps are crucial for accurate quantification.
-
Incomplete Labeling: Achieving 100% incorporation of the heavy amino acid can be challenging. Data analysis methods should be able to account for incomplete labeling.
-
Protein Abundance: Measuring the turnover of low-abundance proteins can be limited by the sensitivity of the mass spectrometer.
-
Data Analysis Complexity: The analysis of dynamic SILAC data requires specialized software and expertise to accurately model the kinetics of protein turnover.
Conclusion
The use of this compound in combination with dynamic SILAC and high-resolution mass spectrometry provides a powerful method for the quantitative analysis of protein turnover. This approach offers invaluable insights into the dynamic nature of the proteome and its regulation in health and disease, making it an indispensable tool for researchers, scientists, and drug development professionals. Careful experimental design and data analysis are paramount for obtaining accurate and reproducible results.
References
Application Notes: DL-Cystine-d6 for Newborn Screening of Metabolic Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Newborn screening for inborn errors of metabolism is a critical public health initiative aimed at the early identification and treatment of affected infants to prevent severe and irreversible health complications. Tandem mass spectrometry (LC-MS/MS) has become the gold standard for high-throughput analysis of various metabolites from a single dried blood spot (DBS) sample.[1][2][3][4][5] Stable isotope-labeled internal standards are essential for accurate and precise quantification in these assays, correcting for variations in sample preparation and instrument response.
DL-Cystine-d6 is a deuterium-labeled form of the amino acid cystine, commonly used as an internal standard for the quantification of cystine in biological matrices. Elevated levels of cystine are indicative of metabolic disorders such as cystinuria and can also be a secondary marker for other conditions like homocystinuria. These application notes provide a detailed protocol for the use of this compound in a newborn screening workflow for the detection of these disorders.
Metabolic Basis of Screening
Cystinuria is an inherited disorder characterized by the impaired transport of cystine and other dibasic amino acids in the kidneys and intestines. This leads to an accumulation and precipitation of cystine in the urine, forming crystals and stones. Homocystinuria, on the other hand, is a group of disorders affecting the metabolism of homocysteine. In some forms, the remethylation of homocysteine to methionine is impaired, leading to an accumulation of homocysteine, which can be oxidized to form homocysteine-cystine mixed disulfides, indirectly affecting cystine levels. Early detection and intervention are crucial to prevent complications such as kidney damage, developmental delay, and thromboembolic events.
Caption: Simplified metabolic pathway relevant to Homocystinuria and Cystinuria.
Experimental Protocol: Quantification of Cystine in Dried Blood Spots
This protocol outlines a method for the quantitative analysis of cystine in dried blood spots (DBS) using LC-MS/MS with this compound as an internal standard.
1. Materials and Reagents
-
This compound (Internal Standard)
-
L-Cystine (Analytical Standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Dithiothreitol (DTT)
-
N-Ethylmaleimide (NEM)
-
Deionized water
-
Dried blood spot collection cards
-
96-well microplates
-
Microplate shaker
-
Centrifuge
2. Preparation of Solutions
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in 0.1 M HCl.
-
Internal Standard Working Solution (10 µg/mL): Dilute the stock solution with methanol.
-
Calibration Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Cystine in 0.1 M HCl.
-
Calibration Curve Standards: Prepare a series of dilutions from the calibration standard stock solution in a suitable surrogate matrix (e.g., pooled cord blood or synthetic matrix) to achieve concentrations ranging from 1 to 200 µmol/L.
-
Extraction Solution: Methanol containing 10 µg/mL this compound internal standard.
-
Reducing Agent Solution (DTT): Prepare a 10 mg/mL solution of DTT in deionized water.
-
Alkylating Agent Solution (NEM): Prepare a 10 mg/mL solution of NEM in deionized water.
3. Sample Preparation
-
Punch a 3 mm disc from the center of a dried blood spot into a 96-well microplate.
-
To each well, add 100 µL of the extraction solution containing the this compound internal standard.
-
Seal the plate and agitate on a microplate shaker for 30 minutes at room temperature.
-
Add 10 µL of DTT solution to each well to reduce cystine to cysteine. Incubate for 15 minutes at 37°C.
-
Add 10 µL of NEM solution to each well to alkylate the resulting cysteine, preventing re-oxidation. Incubate for 15 minutes at 37°C.
-
Centrifuge the plate at 3000 x g for 10 minutes.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
Caption: Workflow for the analysis of cystine in dried blood spots.
4. LC-MS/MS Conditions
The following are typical starting conditions and may require optimization for your specific instrumentation.
| Parameter | Setting |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 2% B, ramp to 98% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
5. MRM Transitions
The following MRM transitions should be optimized for your specific instrument. The transitions for the NEM-derivatized cysteine are monitored.
| Analyte (NEM-derivatized) | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Cystine | 246.1 | 121.1 | 15 |
| This compound | 252.1 | 127.1 | 15 |
Quantitative Data and Method Performance
The use of this compound as an internal standard allows for robust and reliable quantification. The following table summarizes typical method performance characteristics.
| Parameter | Typical Value |
| Linearity (R²) | > 0.995 |
| Quantification Range | 1 - 200 µmol/L |
| Lower Limit of Quantitation (LLOQ) | 1 µmol/L |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
Data Analysis and Interpretation
-
Peak Integration: Integrate the chromatographic peaks for both the endogenous cystine and the this compound internal standard.
-
Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for all calibrators, quality controls, and unknown samples.
-
Calibration Curve: Generate a linear regression calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Quantification: Determine the concentration of cystine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Reporting: Report the final concentration in µmol/L. Results should be interpreted in the context of established reference ranges for the newborn population. Elevated levels warrant further confirmatory testing and clinical evaluation.
Conclusion
This application note provides a comprehensive protocol for the use of this compound as an internal standard for the accurate and precise quantification of cystine in dried blood spots for newborn screening. The described LC-MS/MS method is sensitive, specific, and suitable for high-throughput analysis, enabling the early detection of metabolic disorders such as cystinuria and providing valuable information for the diagnosis of other related conditions. Adherence to this protocol and proper quality control measures will ensure reliable results for this critical public health screening program.
References
Application Note: High-Sensitivity GC-MS Analysis of DL-Cystine-d6 Following Derivatization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of DL-Cystine-d6 in biological matrices using gas chromatography-mass spectrometry (GC-MS) following a two-step derivatization process. Due to the polar and non-volatile nature of cystine, derivatization is essential to enable its analysis by GC-MS.[1] The described protocol involves an initial reduction of the disulfide bond of cystine to form cysteine, followed by silylation to increase volatility and thermal stability. This stable isotope dilution method is highly specific and accurate, making it suitable for pharmacokinetic and metabolic studies in drug development. This compound serves as an internal standard for the quantification of endogenous cystine.
Introduction
Cystine, a disulfide-linked dimer of cysteine, plays a crucial role in protein structure and oxidative metabolism. The use of stable isotope-labeled analogues, such as this compound, is a powerful tool in tracer studies and for accurate quantification in complex biological samples. Gas chromatography-mass spectrometry is a widely used analytical technique that offers high resolution and sensitivity. However, the inherent properties of amino acids like cystine, such as high polarity and low volatility, make them unsuitable for direct GC-MS analysis.
To overcome these challenges, a chemical modification process known as derivatization is employed.[2] This application note focuses on a derivatization strategy involving the reduction of cystine to cysteine, followed by silylation of the functional groups (thiol, amine, and carboxylic acid) using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[1] Silylation replaces active hydrogens with nonpolar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups, rendering the analyte volatile and thermally stable for GC-MS analysis.[3] The TBDMS derivatives are particularly advantageous due to their increased stability compared to TMS derivatives.
Experimental Workflow
The overall experimental workflow for the GC-MS analysis of this compound is depicted below. This process begins with sample preparation, followed by the reduction of cystine, derivatization, and finally, GC-MS analysis.
Detailed Protocols
Sample Preparation
-
To a 1.5 mL microcentrifuge tube, add a known volume of the biological sample (e.g., 100 µL of plasma or urine).
-
Add an appropriate internal standard solution, in this case, a known amount of unlabeled cystine if quantifying this compound, or vice-versa.
-
Precipitate proteins by adding a suitable agent, such as an equal volume of 10% trichloroacetic acid (TCA) or sulfosalicylic acid.
-
Vortex the mixture for 30 seconds and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to complete dryness under a gentle stream of nitrogen gas at 50-60°C.
Reduction of Cystine to Cysteine
-
To the dried sample residue, add 100 µL of a reducing agent solution. A commonly used agent is dithiothreitol (DTT) or tri-butyl phosphine (TBP). For example, a solution of DTT in a suitable buffer can be used.
-
Incubate the mixture at room temperature for 30 minutes to ensure complete reduction of the disulfide bond in cystine to form cysteine.
-
Dry the sample again under a stream of nitrogen.
Silylation Derivatization
-
To the dried residue containing the reduced cysteine, add 50 µL of acetonitrile and 50 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (t-BDMCS) as a catalyst.
-
Seal the reaction vial tightly.
-
Heat the mixture at 100°C for 2 to 4 hours in a heating block or oven.
-
Cool the vial to room temperature before opening.
-
The sample is now ready for GC-MS analysis.
GC-MS Parameters
The following are typical GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument and application.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent) |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | Initial temperature 90°C, hold for 2 min; ramp at 10°C/min to 180°C; then ramp at 20°C/min to 300°C and hold for 5 min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Quantitative Data Summary
The performance of GC-MS methods for amino acid analysis after derivatization has been reported in various studies. The following table summarizes typical quantitative parameters that can be expected.
| Parameter | Value | Reference |
| Reproducibility (%RSD) | 1.9 - 12.2% | |
| Limit of Detection (LOD) | 0.01 - 0.46 mg/100g | |
| Limit of Quantitation (LOQ) | 0.02 - 1.55 mg/100g | |
| Linearity (R²) | 0.9891 - 0.9983 | |
| Recovery of Standards | >99% |
Signaling Pathway/Logical Relationship Diagram
The chemical transformation of this compound during the derivatization process is illustrated in the diagram below. The initial reduction step cleaves the disulfide bond, and the subsequent silylation step modifies the functional groups to produce a volatile derivative suitable for GC-MS analysis.
Conclusion
The described method of reduction followed by silylation provides a reliable and sensitive approach for the quantification of this compound by GC-MS. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method well-suited for demanding applications in research and drug development. Proper sample preparation, particularly the removal of water, is critical for successful derivatization. The provided protocols and GC-MS parameters serve as a solid foundation for the development and validation of specific assays for this compound.
References
Troubleshooting & Optimization
Technical Support Center: DL-Cystine-d6 in In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of DL-Cystine-d6 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my neutral pH cell culture medium?
A: this compound, like its non-labeled counterpart, has inherently low solubility in aqueous solutions at a neutral pH (around 7.0).[1][2][3] This is a known physicochemical property of cystine. The solubility of cystine is highly dependent on pH, and it is significantly more soluble in acidic (pH < 2) or alkaline (pH > 8) conditions.[4]
Q2: I've observed a precipitate in my cell culture media after adding this compound. What could be the cause?
A: Precipitate formation after the addition of this compound can be due to several factors:
-
"Crashing out": If you've used a solvent like DMSO to make a concentrated stock, the rapid dilution into an aqueous medium can cause the compound to precipitate immediately.[5]
-
Delayed Precipitation: Changes in the media's environment over time in an incubator, such as shifts in pH or temperature, can lead to the compound precipitating.
-
Interaction with Media Components: this compound might interact with salts, metals, or other components in your media, leading to the formation of insoluble complexes.
-
Exceeding Solubility Limit: The final concentration of this compound in your media may be above its solubility limit at the specific pH and temperature of your experiment.
Q3: Are there alternative, more soluble forms of cystine I can use?
A: Yes, to overcome the solubility challenges of cystine, more soluble derivatives have been developed. One such example is N,N'-di-L-alanyl-L-cystine, which is reported to be significantly more soluble than L-cystine at neutral pH. Additionally, commercially available peptide-based supplements, like cQrex® KC, are designed for high solubility and efficient delivery of cystine to cells in culture.
Q4: Can I use DMSO to dissolve this compound?
A: While DMSO is a common solvent for compounds with poor aqueous solubility, its effectiveness for cystine is limited. Some sources indicate that cystine has very low solubility in DMSO. It is generally recommended to use acidic or basic aqueous solutions to prepare stock solutions of cystine and its derivatives.
Troubleshooting Guides
Issue 1: this compound Powder is Not Dissolving
| Potential Cause | Explanation | Recommended Solution |
| Incorrect Solvent | This compound has poor solubility in neutral water and organic solvents like DMSO. | Prepare a stock solution using either acidic or basic conditions. |
| Insufficient pH Adjustment | The pH of the solvent is not sufficiently high or low to achieve solubilization. | Ensure the pH of your solvent is below 2 or above 8 for optimal solubility. |
Issue 2: Precipitate Forms Immediately Upon Addition to Media
| Potential Cause | Explanation | Recommended Solution |
| Rapid Dilution | Adding a concentrated stock solution directly to a large volume of media can cause the compound to "crash out". | Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing. |
| High Final Concentration | The final concentration of this compound exceeds its solubility limit in the media. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific media. |
Issue 3: Precipitate Forms After Incubation
| Potential Cause | Explanation | Recommended Solution |
| Media Instability | Changes in pH or temperature in the incubator can decrease solubility over time. | Monitor the pH of your culture media. Ensure the incubator provides a stable temperature. |
| Interaction with Media Components | This compound may be forming insoluble complexes with salts or other media components. | If possible, try a different basal media formulation. |
Quantitative Data Summary
The following table summarizes the solubility of cystine under different conditions. Note that this compound is expected to have similar solubility properties to its non-labeled form.
| pH | Temperature | Solvent/Medium | Solubility |
| 7.0 | Body Temperature | Urine | 250 mg/L |
| 7.5 | Body Temperature | Urine | 500 mg/L |
| 7.0 | Not Specified | Aqueous Solution | ~1 mM |
| 12 | 60°C | Water with 1M NaOH | 10 mg/mL |
| Not Specified | Not Specified | 1N HCl | Soluble |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using Basic pH
This protocol is adapted from methods used for dissolving cystine and its deuterated analogs.
Materials:
-
This compound powder
-
1M Sodium Hydroxide (NaOH)
-
Sterile, purified water
-
Sterile 0.22 µm filter
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add a volume of sterile, purified water to achieve the target concentration (e.g., for a 10 mg/mL solution).
-
While stirring, slowly add 1M NaOH dropwise until the pH of the solution reaches 12.
-
Gently warm the solution to 60°C and continue stirring until the this compound is completely dissolved.
-
Allow the solution to cool to room temperature.
-
Sterilize the stock solution by passing it through a 0.22 µm filter.
-
Store the stock solution in aliquots at -20°C or -80°C.
Protocol 2: Preparation of a this compound Stock Solution using Acidic pH
This protocol is based on established methods for preparing cystine solutions for cell culture.
Materials:
-
This compound powder
-
1M Hydrochloric Acid (HCl)
-
Sterile, purified water
-
Sterile 0.22 µm acid-resistant filter (e.g., PTFE)
Procedure:
-
Weigh the desired amount of this compound powder.
-
Prepare a 1M HCl solution in sterile, purified water.
-
Add the 1M HCl to the this compound powder to achieve the desired concentration.
-
Vortex or sonicate briefly to aid dissolution.
-
Once fully dissolved, sterilize the stock solution using a 0.22 µm acid-resistant filter.
-
Store the stock solution in aliquots at -20°C or -80°C.
Mandatory Visualizations
Caption: Workflow for preparing and using this compound in in vitro assays.
Caption: Simplified overview of the central role of Cysteine/Cystine metabolism.
References
Long-term stability of DL-Cystine-d6 in different solvents
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the long-term stability of DL-Cystine-d6 in various solvents. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent analytical results (e.g., LC-MS) | Degradation of this compound stock solution due to improper storage or repeated freeze-thaw cycles. | Prepare fresh solutions for each experiment. If using a frozen stock, create single-use aliquots to avoid multiple freeze-thaw cycles.[1] Store aliquots at -80°C for long-term use.[1][2][3][4] |
| Adsorption of the analyte to container surfaces. | Use low-protein-binding microcentrifuge tubes and pipette tips for solution preparation and storage. | |
| Difficulty dissolving solid this compound | Low solubility in neutral aqueous solutions. | For aqueous solutions, consider adjusting the pH. Solubility can be increased in acidic conditions (e.g., adjust pH to 1 with HCl) or basic conditions (e.g., adjust pH to 12 with NaOH). Gentle warming and sonication can also aid dissolution. |
| Appearance of unexpected peaks in analytical readouts | Formation of degradation products. | While cystine is an oxidized form of cysteine, further degradation can occur, especially under harsh conditions like high pH and heat. Ensure storage conditions are appropriate and use freshly prepared solutions. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. It is advisable to protect it from light and moisture.
Q2: How should I store solutions of this compound for long-term use?
Solutions of this compound are less stable than the solid form. For long-term storage, it is recommended to prepare single-use aliquots and store them at -80°C, which should ensure stability for up to 6 months. Storage at -20°C is suitable for shorter periods, typically up to 1 month. Always avoid repeated freeze-thaw cycles as this can accelerate degradation.
Q3: What solvents are recommended for dissolving this compound?
Water is a commonly used solvent for this compound. To improve solubility in water, the pH can be adjusted. For example, warming the solution and adjusting the pH to 12 with 1M NaOH or to 1 with HCl has been reported to be effective. For applications where aqueous solutions are not suitable, organic solvents like DMSO may be used, but solubility might be limited.
Q4: What are the primary degradation pathways for cystine?
The degradation of cystine can be influenced by factors such as pH and temperature. In alkaline conditions and with heat, cystine in proteins has been shown to degrade into lanthionine and lysinoalanine. While this compound is a stable labeled compound, it is prudent to handle it under controlled temperature and pH conditions to minimize potential degradation.
Q5: Are there any special handling precautions for this compound?
Yes. Before opening the vial of solid this compound, it is good practice to allow it to warm to room temperature in a desiccator. This prevents condensation of moisture, which could compromise the stability of the compound. When preparing aqueous solutions that will be used for cell culture or other sterile applications, it is recommended to filter-sterilize the final solution through a 0.22 µm filter.
Data on Long-Term Stability
The following tables summarize the recommended storage conditions and expected stability for this compound in both solid and solution forms based on available data.
Table 1: Stability of Solid this compound
| Storage Condition | Form | Expected Stability |
| -20°C, desiccated, dark | Solid | Up to 3 years |
| 4°C, desiccated, dark | Solid | Up to 2 years |
Table 2: Stability of this compound in Solution
| Storage Condition | Solvent | Expected Stability |
| -80°C | Aqueous/Organic | Up to 6 months |
| -20°C | Aqueous/Organic | Up to 1 month |
| 4°C | Aqueous | Not recommended for long-term; use within a week |
Note: Researchers are encouraged to perform their own stability studies for critical applications, as stability can be matrix-dependent.
Experimental Protocols
Protocol for Assessing the Long-Term Stability of this compound in Solution
This protocol outlines a general method for evaluating the stability of this compound in a chosen solvent over time using LC-MS.
-
Solution Preparation:
-
Allow the solid this compound to equilibrate to room temperature in a desiccator.
-
Prepare a stock solution of a known concentration (e.g., 1 mg/mL or 10 mM) in the desired solvent (e.g., water, methanol, DMSO:water (1:1)). Use sonication or gentle warming if necessary to dissolve.
-
Divide the stock solution into multiple single-use aliquots in low-protein-binding tubes.
-
-
Storage Conditions:
-
Store the aliquots under various conditions to be tested. These should include the intended storage condition (e.g., -80°C, -20°C, 4°C) and potentially a stressed condition (e.g., room temperature, exposure to light) to accelerate degradation.
-
-
Time Points for Analysis:
-
Establish a timeline for analysis. For long-term studies, this could be T=0 (initial analysis), 1 week, 1 month, 3 months, and 6 months.
-
-
Sample Analysis (LC-MS/MS):
-
At each time point, retrieve an aliquot from each storage condition.
-
Prepare the sample for analysis. This may involve dilution and the addition of an internal standard if not already present.
-
Analyze the sample using a validated LC-MS/MS method to determine the concentration of this compound.
-
-
Data Analysis:
-
Compare the concentration of this compound at each time point to the initial concentration at T=0.
-
Calculate the percentage of the compound remaining.
-
A common stability threshold is ≥95% of the initial concentration.
-
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Key factors affecting this compound solution stability.
References
Technical Support Center: Minimizing Matrix Effects with DL-Cystine-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing DL-Cystine-d6 to minimize matrix effects in bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What is "matrix effect" in bioanalytical assays?
A1: The matrix effect is the alteration of an analyte's response due to the presence of other components in the sample matrix.[1] These co-eluting, interfering substances can either suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification.[2][3] This phenomenon is a significant challenge in LC-MS/MS-based bioanalysis, as it can compromise the accuracy, precision, and sensitivity of the method. Common culprits responsible for matrix effects in biological samples like plasma and urine include phospholipids, salts, and endogenous metabolites.
Q2: How does this compound help in minimizing matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is the most effective strategy to compensate for matrix effects. Because this compound is chemically and physically almost identical to the unlabeled analyte (DL-Cystine), it co-elutes during chromatography and experiences the same degree of ion suppression or enhancement. By measuring the ratio of the analyte to the internal standard, the variability introduced by the matrix effect can be normalized, leading to more accurate and precise quantification.
Q3: When should I be concerned about matrix effects?
A3: You should always consider the potential for matrix effects during the development and validation of a bioanalytical method, especially when using sensitive techniques like LC-MS/MS. Particular attention is required when:
-
Working with complex biological matrices such as plasma, blood, or tissue homogenates.
-
Observing poor accuracy and precision in your quality control samples.
-
Encountering unexpected changes in analyte response that are not correlated with concentration.
-
Analyzing samples from different patient populations or disease states, as the matrix composition can vary.
Q4: What are the regulatory expectations regarding matrix effect assessment?
A4: Regulatory bodies like the U.S. Food and Drug Administration (FDA) require that bioanalytical methods be validated to ensure their accuracy and reliability. This includes a thorough assessment of matrix effects. It is expected that you evaluate the matrix effect across multiple lots of the biological matrix to assess its variability. The acceptance criteria for accuracy and precision (typically within ±15% bias and ≤15% coefficient of variation) should be met in the presence of matrix.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution & Experimental Protocol |
| Poor reproducibility of analyte/IS ratio across different matrix lots. | Differential Matrix Effects: The extent of ion suppression or enhancement varies between different sources of the biological matrix. | Protocol: Relative Matrix Effect Evaluation 1. Obtain at least six different lots of the blank biological matrix.2. Prepare two sets of samples for each lot: one spiked with the analyte and this compound at a low concentration (LQC) and another at a high concentration (HQC).3. Process and analyze the samples.4. Calculate the analyte/IS peak area ratio for each sample.5. The coefficient of variation (CV) of the ratios across the different lots should be ≤15%. |
| Analyte and this compound show different retention times. | Isotope Effect: The deuterium labeling in this compound can sometimes cause a slight shift in retention time compared to the unlabeled analyte, a phenomenon known as the deuterium isotope effect. | Protocol: Chromatographic Optimization 1. Modify the HPLC gradient to ensure co-elution. A shallower gradient can improve resolution and help merge the peaks.2. Experiment with different mobile phase compositions.3. Consider a different chromatography column with alternative chemistry. |
| Overall low signal intensity for both analyte and this compound. | Significant Ion Suppression: Co-eluting matrix components are strongly suppressing the ionization of both the analyte and the internal standard. | Protocol: Post-Column Infusion Experiment 1. Infuse a standard solution of the analyte at a constant rate into the mobile phase after the analytical column and before the mass spectrometer.2. Inject a blank, extracted matrix sample.3. Monitor the analyte's signal. A drop in the signal indicates the retention time regions where ion suppression occurs.4. Adjust your chromatography to move the analyte peak away from these suppression zones. |
| Inconsistent recovery of this compound. | Variable Sample Preparation: Inefficiencies or variability in the extraction process can lead to inconsistent recovery of the internal standard. | Protocol: Recovery Assessment 1. Prepare three sets of samples: A) Analyte and IS spiked in neat solution. B) Blank matrix spiked with analyte and IS before extraction. C) Extracted blank matrix spiked with analyte and IS post-extraction.2. Analyze all samples and compare the peak areas.3. Recovery (%) = (Peak area of B / Peak area of C) * 100. Consistent recovery is crucial for a robust method. |
Quantitative Data Summary
Table 1: Acceptance Criteria for Matrix Effect Validation
| Parameter | Acceptance Criteria | Reference |
| Matrix Factor (MF) | Calculated for at least 6 different lots of matrix. The CV of the IS-normalized MF should be ≤15%. | |
| Precision (CV) | The CV of the back-calculated concentrations of QC samples prepared in different matrix lots should be ≤15%. | |
| Accuracy (Bias) | The mean accuracy of the QC samples prepared in different matrix lots should be within ±15% of the nominal value. |
Table 2: Example Data for Relative Matrix Effect Evaluation
| Matrix Lot | Analyte Peak Area | This compound Peak Area | Analyte/IS Ratio |
| 1 | 125,430 | 250,110 | 0.501 |
| 2 | 128,990 | 255,420 | 0.505 |
| 3 | 122,100 | 248,760 | 0.491 |
| 4 | 130,050 | 258,980 | 0.502 |
| 5 | 126,780 | 251,340 | 0.504 |
| 6 | 124,560 | 249,990 | 0.498 |
| Mean | 0.500 | ||
| Std Dev | 0.005 | ||
| CV (%) | 1.0% |
Experimental Protocols & Visualizations
Protocol: Quantitative Assessment of Matrix Effect (Post-Extraction Addition)
-
Prepare three sets of samples at low and high concentrations:
-
Set A (Neat Solution): Analyte and this compound spiked in the reconstitution solvent.
-
Set B (Post-Spiked Matrix): Blank biological matrix is extracted first, and then the analyte and this compound are spiked into the final extract.
-
Set C (Pre-Spiked Matrix): Analyte and this compound are spiked into the biological matrix before the extraction process.
-
-
Analyze all samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE):
-
Matrix Factor (MF) = (Peak Response in Set B) / (Peak Response in Set A)
-
Recovery (RE) = (Peak Response in Set C) / (Peak Response in Set B)
-
Process Efficiency (PE) = (Peak Response in Set C) / (Peak Response in Set A) = MF * RE
-
An IS-normalized MF is calculated by dividing the analyte MF by the IS MF. The coefficient of variation of the IS-normalized MF across different lots of matrix should be within acceptable limits (≤15%).
Caption: Workflow for quantitative assessment of matrix effect.
Signaling Pathway of Matrix Effect in LC-MS/MS
This diagram illustrates how matrix components interfere with the analyte and internal standard during LC-MS/MS analysis.
Caption: Conceptual pathway of matrix effect interference.
Troubleshooting Logic Flowchart
This flowchart provides a logical sequence of steps to troubleshoot issues related to matrix effects.
Caption: Troubleshooting flowchart for matrix effect issues.
References
Optimizing mass spectrometer parameters for DL-Cystine-d6 detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometer parameters for the detection of DL-Cystine-d6.
Frequently Asked Questions (FAQs)
Q1: What are the optimal mass spectrometry settings for this compound detection?
A1: The optimal parameters for this compound detection can vary depending on the specific mass spectrometer used. However, a good starting point for a triple quadrupole instrument in positive ionization mode using electrospray ionization (ESI) would be based on established methods for similar compounds like D4-cystine.[1] Multiple Reaction Monitoring (MRM) is the preferred mode for quantification.[1]
Initial Parameter Recommendations:
| Parameter | Recommended Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Ion Spray Voltage | ~5000 V |
| Source Temperature | ~500 °C |
| Ion Source Gas 1 (N2) | ~55 Arb |
| Ion Source Gas 2 (N2) | ~50 Arb |
| Curtain Gas (N2) | ~35 Arb |
| Collision Gas (N2) | Medium |
| Entrance Potential | ~10 V |
| Cell Exit Potential | ~6 V |
These values are based on an AB SCIEX QTRAP 5500 system and may require adjustment for other instruments.[1]
For this compound, the precursor ion would be [M+H]⁺. The exact m/z will depend on the specific deuteration pattern. The product ions would need to be determined by infusing a standard solution and performing a product ion scan.
Q2: I am observing low signal intensity for my this compound standard. What are the possible causes and solutions?
A2: Low signal intensity for a deuterated internal standard can be caused by several factors, including matrix effects, isotopic instability, and suboptimal instrument parameters.
Troubleshooting Low Signal Intensity:
| Potential Cause | Troubleshooting Steps |
| Matrix Effects | Co-eluting compounds from the sample matrix can suppress the ionization of the standard.[2][3] To mitigate this, optimize chromatographic separation to isolate the analyte from interfering matrix components, or consider sample dilution. |
| Isotopic Instability (H/D Exchange) | Deuterium atoms may exchange with hydrogen from the solvent, especially if they are in labile positions (e.g., on -OH, -NH, or -COOH groups). Ensure the deuterium labels on your this compound are on stable carbon positions. |
| Suboptimal Ionization | Cystine can be challenging to ionize. Optimize ESI source parameters such as spray voltage, gas flows, and temperature. The use of a mobile phase with a lower pH, such as 0.1% formic acid, can improve protonation and signal in positive ESI mode. |
| Incorrect Internal Standard Concentration | A general guideline is to use an internal standard concentration that results in a signal intensity of about 50% of the highest calibration standard. |
Q3: My this compound internal standard and the unlabeled cystine are not co-eluting perfectly. Why is this happening and is it a problem?
A3: A slight shift in retention time between a deuterated compound and its unlabeled counterpart is a known phenomenon called the "chromatographic isotope effect". Deuterated compounds can sometimes elute slightly earlier in reversed-phase chromatography. While a small, consistent shift may not be a major issue, complete co-elution is ideal for accurate correction of matrix effects. If the separation is significant, it can expose the analyte and internal standard to different matrix environments, potentially compromising quantification. To minimize this effect, you can try adjusting the mobile phase composition or the gradient profile.
Q4: How can I minimize the risk of cystine reduction or oxidation during sample preparation?
A4: Cysteine, the reduced form of cystine, is prone to air oxidation to form cystine. Conversely, the disulfide bond in cystine can be cleaved under reductive conditions. To maintain the integrity of your sample, consider the following:
-
Use of Alkylating Agents: To prevent the conversion of cysteine to cystine, you can derivatize free thiol groups using an alkylating agent like N-ethylmaleimide (NEM).
-
Control of pH: The rate of cysteine oxidation is pH-dependent.
-
Sample Handling: Minimize sample exposure to air and light. Use of amber tubes can help prevent light-dependent oxidation.
Troubleshooting Guides
Guide 1: Optimizing Collision Energy (CE) for MRM Transitions
Collision energy is a critical parameter for achieving maximum sensitivity in MRM experiments. The optimal CE is the value that produces the highest abundance of the desired product ion.
Workflow for CE Optimization:
Caption: Workflow for Collision Energy Optimization.
Guide 2: Diagnosing and Mitigating Matrix Effects
Matrix effects, which can be either ion suppression or enhancement, can significantly impact the accuracy and precision of your results.
Logical Diagram for Troubleshooting Matrix Effects:
Caption: Troubleshooting Matrix Effects.
Experimental Protocols
Protocol 1: Sample Preparation from Plasma using Protein Precipitation
This protocol is a general guideline for preparing plasma samples for LC-MS/MS analysis of cystine.
-
Sample Thawing: Thaw plasma samples to room temperature.
-
Internal Standard Spiking: Add an appropriate volume of this compound internal standard solution to the plasma sample.
-
Protein Precipitation: Add cold acetonitrile (2:1 v/v ratio of acetonitrile to plasma). Other agents like methanol or trichloroacetic acid can also be used.
-
Vortexing: Vortex the mixture for approximately 30 seconds to ensure thorough mixing.
-
Centrifugation: Centrifuge at high speed (e.g., 13,000 x g) for 2-10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in the initial mobile phase.
-
Injection: Inject the prepared sample into the LC-MS/MS system.
Protocol 2: LC-MS/MS Method Parameters
The following table provides a starting point for developing a robust LC-MS/MS method for this compound.
LC Parameters:
| Parameter | Recommended Setting |
| Column | C18 column (e.g., Agilent ZORBAX 300SB-C18, 2.1 mm × 100 mm, 3.5 µm) |
| Mobile Phase A | Deionized water with 0.1% (v/v) formic acid |
| Mobile Phase B | Methanol or Acetonitrile |
| Flow Rate | 0.2 - 0.35 mL/min |
| Column Temperature | ~40 °C |
| Gradient | A linear gradient from low to high organic phase (e.g., 5% to 40% B over several minutes) is a good starting point. |
MS/MS Parameters (MRM):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |
| Cystine (unlabeled) | 353.1 (after derivatization) | 208.1 (after derivatization) | ~68 | ~20 |
| This compound | To be determined | To be determined | To be optimized | To be optimized |
| Other Isotopologues (e.g., D4-Cystine) | 357.1 (after derivatization) | 210.1 (after derivatization) | ~63 | ~20 |
Note: The m/z values for cystine and D4-cystine are for dibutyl ester derivatives as described in some literature, which may be a necessary step for improved chromatographic performance and sensitivity. The optimal parameters for this compound will need to be determined empirically.
References
- 1. Quantitative determination of D4-cystine in mice using LC-MS/MS and its application to the assessment of pharmacokinetics and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Identifying and resolving interfering peaks in DL-Cystine-d6 chromatograms
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DL-Cystine-d6. Our aim is to help you identify and resolve common issues, particularly the challenge of interfering peaks in your chromatograms.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a deuterium-labeled version of DL-Cystine.[1] It is commonly used as a stable isotope-labeled internal standard (SIL-IS) in quantitative analysis, especially in liquid chromatography-mass spectrometry (LC-MS/MS) applications.[1][2] The key advantage of using a SIL-IS is that its chemical and physical properties are nearly identical to the unlabeled analyte of interest (endogenous cystine).[2][3] This similarity helps to compensate for variations that can occur during sample preparation, injection, and ionization in the mass spectrometer, leading to more accurate and precise quantification.
Q2: What are the common causes of interfering peaks in this compound chromatograms?
A2: Interfering peaks in your chromatogram can originate from several sources:
-
Ghost Peaks: These are unexpected peaks that can be caused by impurities in the mobile phase, sample, or stationary phase. They can also appear due to the late elution of a compound from a previous injection.
-
Matrix Effects: Components of the biological sample (e.g., plasma, urine) can co-elute with this compound and either suppress or enhance its ionization, leading to inaccurate measurements. Endogenous phospholipids are a common source of matrix effects.
-
Isomeric Interference: Since you are working with a DL-racemic mixture, the D- and L-isomers of cystine may not be fully resolved, leading to overlapping peaks. Additionally, isomerization of amino acids can occur during sample preparation.
-
Contamination: Contamination can be introduced from various sources, including detergents used to clean labware or impurities in the reagents.
Q3: How can I differentiate between a ghost peak and a peak from my sample?
A3: A simple way to identify a ghost peak is to perform a blank injection (injecting only the mobile phase). If the interfering peak is still present in the blank chromatogram, it is likely a ghost peak originating from the system or mobile phase. If the peak only appears when your sample is injected, it is more likely due to a component of the sample matrix or a contaminant introduced during sample preparation.
Troubleshooting Guides
Issue 1: An unexpected peak is co-eluting with my this compound peak.
This is a common issue that can significantly impact the accuracy of your quantification. Follow these steps to diagnose and resolve the problem.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting co-eluting peaks.
Detailed Steps:
-
Perform a Blank Injection: As a first step, inject your mobile phase without any sample. If the interfering peak persists, it's likely a "ghost peak" from system contamination. If the peak is absent, the interference is coming from your sample.
-
Address System Contamination (If Ghost Peak is Present):
-
Mobile Phase: Prepare a fresh batch of mobile phase using high-purity solvents (HPLC or LC-MS grade) and reagents. Ensure thorough degassing.
-
System Cleaning: Flush the entire LC system, including the injector and column, with a strong solvent to remove any accumulated contaminants.
-
Check for Carryover: An interfering peak could be from a late-eluting compound from a previous injection. Ensure your gradient is long enough to elute all components.
-
-
Optimize Chromatography (If Interference is from the Sample):
-
Modify the Gradient: A shallower gradient can improve the resolution between closely eluting peaks.
-
Change the Stationary Phase: If modifying the gradient is insufficient, try a column with a different stationary phase (e.g., C8 instead of C18, or a HILIC column) to alter the selectivity. For resolving D- and L-isomers, a chiral stationary phase may be necessary.
-
-
Optimize Sample Preparation:
-
Protein Precipitation: The choice of protein precipitation agent can affect which matrix components are removed. Experiment with different agents like acetonitrile, methanol, or trichloroacetic acid.
-
Solid-Phase Extraction (SPE): SPE can provide a more selective cleanup than simple protein precipitation, helping to remove interfering matrix components.
-
Issue 2: My this compound peak is tailing or fronting.
Poor peak shape can compromise the accuracy of integration and quantification.
Potential Causes and Solutions for Asymmetric Peaks
| Peak Shape Issue | Potential Cause | Recommended Solution |
| Tailing Peak | Mass Overload: Injecting too much sample. | Dilute the sample and inject a smaller volume. |
| Secondary Interactions: Analyte interacting with active sites on the stationary phase. | Adjust the mobile phase pH to ensure the analyte is in a single ionic state. | |
| Column Void or Contamination: A void at the column inlet or a partially blocked frit. | If the problem persists, try replacing the column frit or the column itself. | |
| Fronting Peak | Column Overload: Similar to mass overload, but often related to the column's capacity. | Reduce the amount of sample injected. |
| Poor Column Packing: An unevenly packed column bed. | This is an issue with the column itself; replacement is the best solution. |
Issue 3: I am observing split peaks for this compound.
Split peaks can be a sign of several issues, from sample preparation to column problems.
Troubleshooting Split Peaks
Caption: A decision tree for diagnosing the cause of split peaks.
Detailed Steps:
-
Injection Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Try to dissolve your sample in the initial mobile phase or a weaker solvent.
-
Column Inlet Issues: A split peak can be a classic sign of a void at the head of the column or a partially blocked inlet frit. This can cause the sample to travel through multiple paths. Reversing the column and flushing it may sometimes resolve a blocked frit. If a void is present, the column will likely need to be replaced.
-
Co-elution of Isomers: For this compound, it's possible that the D- and L-isomers are partially separating, leading to a shouldered or split peak. If you suspect this, you may need to develop a chiral separation method to either fully separate them or ensure they co-elute completely as a single peak.
Experimental Protocols
Protocol 1: General Method for Quantification of Cystine in White Blood Cells (WBCs) using LC-MS/MS
This protocol is a generalized procedure based on common practices for cystine analysis.
-
Sample Preparation (Protein Precipitation):
-
To a pellet of isolated WBCs, add a known amount of this compound as the internal standard.
-
Lyse the cells by freeze-thawing.
-
Add an ice-cold protein precipitation agent (e.g., 12% trichloroacetic acid, or acetonitrile) to the lysate.
-
Vortex and then centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient might start with a low percentage of Mobile Phase B, ramping up to elute the analyte, followed by a wash and re-equilibration step. A shallow gradient is often preferred for better resolution.
-
Flow Rate: Dependent on the column dimensions, but typically in the range of 0.2-0.5 mL/min for analytical columns.
-
Column Temperature: Maintaining a constant column temperature (e.g., 40°C) is crucial for reproducible retention times.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The transitions for both endogenous cystine and this compound would be monitored.
-
Quantitative Data Summary (Hypothetical Example)
The following table illustrates typical performance characteristics for a validated LC-MS/MS method for cystine quantification.
| Parameter | Result |
| Linearity (R²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.0582 µM |
| Intra-day Precision (%CV) | ≤ 10% |
| Inter-day Precision (%CV) | ≤ 10% |
| Accuracy (Recovery) | 94% - 106% |
References
Ensuring complete reduction of cystine to cysteine for analysis
Welcome to the technical support center for ensuring the complete reduction of cystine to cysteine for analytical purposes. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve accurate and reproducible results in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the complete reduction of cystine to cysteine critical for my analysis?
A1: Incomplete reduction of cystine, the oxidized dimer of cysteine, will lead to an underestimation of the total cysteine content in your sample. Cysteine's free thiol (-SH) group is often the target for derivatization and quantification. If cystine's disulfide bond (-S-S-) is not fully cleaved to yield two cysteine molecules, those residues will not be detected, resulting in inaccurate quantification.[1][2] This is crucial for applications such as protein characterization, redox state analysis, and pharmacokinetic studies.
Q2: My cysteine recovery is low despite using a reducing agent. What are the possible causes?
A2: Several factors can contribute to low cysteine recovery:
-
Incomplete Reduction: The concentration of the reducing agent, incubation time, or temperature may be insufficient for complete reduction.
-
Re-oxidation: Cysteine is highly susceptible to oxidation and can readily re-form cystine or other oxidized species if not properly protected after reduction.[1][3][4] This is especially true in neutral to alkaline pH and in the presence of oxygen or metal ions.
-
Degradation during Hydrolysis: Standard acid hydrolysis methods used for protein analysis can destroy cysteine.
-
Suboptimal pH: The efficiency of many common reducing agents is pH-dependent. For example, Dithiothreitol (DTT) is most effective at a pH above 7.
Q3: How can I prevent the re-oxidation of cysteine after reduction?
A3: To prevent re-oxidation, you can:
-
Use an Alkylating Agent: After reduction, cap the free thiol groups with an alkylating agent such as iodoacetamide (IAM) or N-ethylmaleimide (NEM). This forms a stable thioether bond that prevents disulfide bond reformation.
-
Maintain an Acidic pH: Cysteine is more stable against oxidation at a lower pH. Conducting subsequent analytical steps under acidic conditions can minimize re-oxidation.
-
Work under an Inert Atmosphere: Performing the reduction and subsequent handling steps in an oxygen-free environment (e.g., under nitrogen or argon) can reduce oxidation.
-
Include a Chelating Agent: Metal ions can catalyze the oxidation of thiols. Adding a chelating agent like EDTA can sequester these ions.
Q4: Which reducing agent should I choose: DTT, TCEP, or Sodium Borohydride?
A4: The choice of reducing agent depends on your specific application and experimental conditions.
-
Dithiothreitol (DTT): A strong and commonly used reducing agent. It is most effective at a pH above 7. However, it has a strong odor and can interfere with certain downstream applications like mass spectrometry due to its own reactivity.
-
Tris(2-carboxyethyl)phosphine (TCEP): An odorless and more powerful reducing agent than DTT that is effective over a wider pH range. It is also more resistant to air oxidation. However, heating TCEP with cysteine-containing samples can lead to side reactions and protein backbone cleavage.
-
Sodium Borohydride (NaBH4): A strong reducing agent but can be less specific and may reduce other functional groups. Its reactivity is also highly dependent on the solvent and temperature.
Q5: Can I use heat to improve the efficiency of the reduction?
A5: Yes, increasing the temperature can enhance the reduction efficiency for some reducing agents like DTT. For instance, incubation at 37°C or 56°C can improve the reduction of disulfide bonds in proteins. However, caution is advised when using heat with TCEP, as it can induce side reactions leading to the conversion of cysteine to alanine or even peptide bond cleavage.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reduction | Insufficient reducing agent concentration. | Increase the molar excess of the reducing agent (e.g., 10- to 80-fold for DTT). Refer to the quantitative data table below for recommended concentrations. |
| Suboptimal reaction time or temperature. | Increase the incubation time (e.g., 30-60 minutes). For DTT, consider increasing the temperature to 37°C or 56°C. Avoid heating with TCEP. | |
| Incorrect pH for the reducing agent. | Adjust the buffer pH to the optimal range for your chosen reducing agent (e.g., pH > 7 for DTT). | |
| Cysteine Re-oxidation | Exposure to oxygen or metal ions. | After reduction, immediately proceed to the next step or protect the free thiols by alkylation (e.g., with IAM or NEM). Work under an inert atmosphere and consider adding a chelating agent like EDTA. |
| Low Cysteine Recovery in Amino Acid Analysis | Degradation during acid hydrolysis. | For total cysteine/cystine quantification, consider performic acid oxidation to the more stable cysteic acid prior to hydrolysis. |
| Side Reactions with TCEP | Heating TCEP with the sample. | Perform the reduction with TCEP at room temperature. If subsequent heating steps are necessary, remove TCEP before proceeding. |
| Interference in Downstream Analysis | Reducing agent interferes with subsequent steps. | If using DTT or β-mercaptoethanol with maleimide chemistry, consider switching to TCEP, which is less likely to react. For mass spectrometry, ensure the reducing agent is removed or use a mass spectrometry-compatible reducing agent. |
Quantitative Data Summary: Common Reducing Agents
| Reducing Agent | Typical Concentration | Recommended Temperature | Recommended Incubation Time | Optimal pH |
| Dithiothreitol (DTT) | 1-100 mM | Room Temperature to 56°C | 10-60 minutes | > 7.0 |
| Tris(2-carboxyethyl) phosphine (TCEP) | 5-50 mM | Room Temperature | 10-30 minutes | Wide range (acidic to basic) |
| Sodium Borohydride (NaBH4) | Varies significantly with application | Varies (often on ice) | Varies | Varies with solvent |
Experimental Protocols
Protocol 1: Reduction of Cystine using Dithiothreitol (DTT)
This protocol is suitable for the general reduction of disulfide bonds in proteins and peptides.
-
Prepare a fresh 1 M DTT stock solution in deionized water. It is recommended to prepare this fresh for each experiment.
-
Dissolve the protein or peptide sample in a suitable buffer (e.g., 100 mM Ammonium Bicarbonate, pH 8.0).
-
Add the DTT stock solution to the sample to a final concentration of 1-10 mM for maintaining a reduced state or 50-100 mM for complete denaturation and reduction.
-
Incubate the reaction mixture for 30-60 minutes. The incubation can be performed at room temperature, or for more resistant disulfide bonds, at 37°C or 56°C.
-
(Optional but Recommended) Alkylation: To prevent re-oxidation, add a freshly prepared solution of an alkylating agent (e.g., iodoacetamide) to a final concentration that is at a molar excess to the DTT (e.g., 3-fold higher). Incubate in the dark at room temperature for 30-60 minutes.
-
Quench the reaction if necessary (e.g., by adding a small amount of a thiol-containing reagent if excess alkylating agent needs to be removed).
-
Proceed with downstream analysis. The sample can be desalted or purified to remove the reducing and alkylating agents.
Protocol 2: Reduction of Cystine using Tris(2-carboxyethyl)phosphine (TCEP)
This protocol is advantageous for applications where DTT may interfere, such as mass spectrometry or maleimide-based labeling.
-
Prepare a fresh 0.5 M TCEP stock solution by dissolving TCEP hydrochloride in deionized water and neutralizing with NaOH to the desired pH (typically around 7.0).
-
Dissolve the protein or peptide sample in a suitable buffer (e.g., 100 mM Tris, pH 7.5).
-
Add the TCEP stock solution to the sample to a final concentration of 5-50 mM.
-
Incubate the reaction mixture at room temperature for 10-30 minutes. Crucially, do not heat the sample in the presence of TCEP to avoid side reactions.
-
(Optional but Recommended) Alkylation: Follow the same procedure as in Protocol 1, step 5.
-
Proceed with downstream analysis. TCEP is more hydrophilic and may be easier to remove by some chromatographic methods.
Visualizations
Caption: Workflow for cystine reduction and analysis.
Caption: Troubleshooting logic for incomplete cystine reduction.
References
- 1. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Determination of the cysteine and cystine content of proteins by amino acid analysis: application to the characterization of disulfide-coupled folding intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. myfoodresearch.com [myfoodresearch.com]
- 4. news-medical.net [news-medical.net]
Best storage conditions for DL-Cystine-d6 powder and solutions
This technical support center provides essential information for researchers, scientists, and drug development professionals on the optimal storage and handling of DL-Cystine-d6. Below you will find frequently asked questions and a troubleshooting guide to ensure the stability and integrity of this compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
For long-term stability, solid this compound powder should be stored at -20°C for up to three years or at 4°C for up to two years.[1][2][3] Some suppliers also indicate that storing the powder at room temperature is acceptable.[4] To prevent degradation from moisture, ensure the container is tightly sealed and stored in a dry place.[5] Before use, allow the vial to warm to room temperature in a desiccator to prevent condensation.
Q2: How should I store solutions of this compound?
Solutions of this compound are significantly less stable than the powder form and require colder storage temperatures. For optimal stability, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month. If you prepare an aqueous stock solution, it is recommended to filter and sterilize it through a 0.22 μm filter before use.
Q3: What is the primary cause of instability for cystine solutions?
The main stability issue for cystine in solution is its low solubility and tendency to oxidize, especially at neutral pH. The reduced form, cysteine, can readily oxidize to form cystine, which is a disulfide-linked dimer. This cystine is poorly soluble and can precipitate out of cell culture media or other neutral pH solutions. This process can be accelerated by the presence of metal ions, light, and oxygen.
Q4: I'm observing precipitation in my this compound solution. What should I do?
Precipitation is a common issue with cystine solutions due to its low solubility at neutral pH. To address this, you can try preparing the stock solution in a slightly acidic or basic solvent where solubility is higher. For example, one supplier suggests dissolving the compound in water by adjusting the pH to 12 with 1M NaOH and warming it to 60°C. Always prepare solutions fresh if possible and minimize the storage time.
Q5: How can I minimize the degradation of my this compound solution during experiments?
To minimize degradation, prepare the solution immediately before use. If using an aqueous buffer, consider using sterile, oxygen-free water or buffers to reduce oxidation. Purging the vial with an inert gas like nitrogen or argon can also help displace oxygen. For experiments in cell culture, be aware that cystine can degrade or precipitate over time, which may affect your results.
Storage Condition Summary
The following table summarizes the recommended storage conditions for this compound in both powder and solution forms based on supplier data sheets.
| Form | Storage Temperature | Duration | Citations |
| Powder | -20°C | 3 years | |
| 4°C | 2 years | ||
| Room Temperature | Stable | ||
| In Solvent | -80°C | 6 months | |
| -20°C | 1 month |
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Powder has clumped or appears moist. | Improper storage, exposure to humidity. | Discard the product as moisture can accelerate degradation. Ensure vials are tightly sealed and stored in a dry environment. Allow the product to warm to room temperature in a desiccator before opening. |
| Precipitate forms in the solution upon preparation or storage. | Exceeded solubility limit at neutral pH. | Prepare stock solutions in a slightly acidic (e.g., 0.1 M HCl) or basic (e.g., adjust pH to 12 with NaOH) solvent to improve solubility. Prepare solutions fresh and avoid long-term storage if possible. |
| Inconsistent or non-reproducible experimental results. | Degradation of the compound in the experimental medium (e.g., cell culture media). | Conduct a stability study by measuring the compound's concentration in your medium over the time course of your experiment. Prepare fresh solutions for each experiment. Consider the rate of oxidation from cysteine to the less soluble cystine. |
| Low analytical signal (e.g., LC-MS). | Compound degradation or precipitation leading to lower concentration. Repeated freeze-thaw cycles of the stock solution. | Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles. Confirm the compound is fully dissolved before use. If necessary, use sonication and warming as described in the preparation protocol. |
Experimental Protocols
Protocol: Preparation of a Stock Solution
This protocol outlines a general method for preparing a stock solution of this compound, addressing its limited solubility in neutral aqueous solutions.
Materials:
-
This compound powder
-
Sterile, deionized water
-
1M Sodium Hydroxide (NaOH)
-
Heating plate or water bath
-
Ultrasonic bath
-
Sterile 0.22 μm syringe filter
-
Sterile, single-use storage vials
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature in a desiccator.
-
Weigh the desired amount of powder and add it to a sterile container.
-
Add the required volume of sterile water to achieve the target concentration (e.g., for a 10 mg/mL solution).
-
The compound will have low solubility. To aid dissolution, place the solution in an ultrasonic bath.
-
While stirring, gently warm the solution to 60°C.
-
Slowly add 1M NaOH dropwise to adjust the pH to 12. This will significantly improve solubility.
-
Once the powder is completely dissolved, allow the solution to cool to room temperature.
-
Sterilize the solution by passing it through a 0.22 μm syringe filter into a sterile container.
-
Immediately aliquot the stock solution into single-use, low-protein-binding tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Visual Guides
Caption: Workflow for storing and handling this compound.
References
Addressing poor peak shape in liquid chromatography of DL-Cystine-d6
Welcome to the technical support center for the liquid chromatography of DL-Cystine-d6. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to poor peak shape during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape in liquid chromatography for a compound like this compound?
Poor peak shape, typically observed as peak fronting or tailing, can stem from a variety of chemical, instrumental, and methodological issues. For a polar, zwitterionic compound like cystine, common causes include secondary interactions with the stationary phase, mobile phase pH being too close to the analyte's pKa, column overload (mass or volume), and sample solvent incompatibility.[1][2][3][4]
Q2: Why is achieving a symmetrical (Gaussian) peak shape important for my analysis?
A symmetrical peak is crucial for accurate and reproducible quantification.[4] Poor peak shapes can compromise the results of an analysis by degrading the resolution between closely eluted peaks and reducing the precision of peak area integration. This is especially critical for small peaks or when analyzing low-concentration samples. Distorted peaks can lead to inaccurate concentration calculations and affect the overall reliability of the method.
Q3: What is peak fronting and what are its primary causes?
Peak fronting is an asymmetry where the front half of the peak is broader than the back half, often resembling a "shark fin". This distortion suggests that some analyte molecules are eluting earlier than expected. The most common causes are:
-
Column Overload : Injecting too much sample, either in terms of mass (concentration) or volume.
-
Sample Solvent Incompatibility : Dissolving the sample in a solvent that is significantly stronger (e.g., higher organic content in reversed-phase) than the mobile phase.
-
Column Degradation : Physical issues like a collapsed column bed or a void at the column inlet.
Q4: My this compound peak is tailing. What does this indicate?
Peak tailing, where the latter half of the peak is drawn out, is a frequent issue when analyzing polar or basic compounds. The primary cause is often secondary retention mechanisms, where the analyte interacts with more than one type of site on the stationary phase. For silica-based columns, this commonly involves interactions between protonated amine groups on the cystine molecule and ionized residual silanol groups on the silica surface. Other causes include mobile phase pH issues, column contamination, and extra-column volume.
Q5: Are there any specific chromatographic challenges associated with using a deuterated standard like this compound?
Yes. While stable isotopically labeled standards are ideal, they can present unique challenges. A primary issue is the potential for chromatographic separation from the unlabeled analyte. Deuteration can slightly alter the physicochemical properties of a molecule, potentially leading to small differences in retention time. If the deuterated standard and the native analyte do not co-elute perfectly, they may experience different levels of ion suppression or enhancement from matrix components, leading to inaccurate quantification. Additionally, one must ensure the isotopic purity of the standard and check for any potential for back-exchange, where deuterium atoms are replaced by protons from the solvent or matrix.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving poor peak shapes for this compound.
Problem 1: Peak Fronting ("Shark Fin" or "Sailboat" Peaks)
Peak fronting is characterized by a leading edge that is less steep than the tailing edge.
Troubleshooting Workflow: Peak Fronting
Caption: A step-by-step workflow for troubleshooting peak fronting.
Quantitative Data Summary: Peak Fronting
| Potential Cause | Diagnostic Test | Solution |
| Mass Overload | Dilute sample (e.g., 1:10) and re-inject. | Reduce the concentration of the analyte in the sample. Ensure calibration standards do not cause overloading. |
| Volume Overload | Reduce injection volume (e.g., by 50%). | Inject a smaller volume of the sample. |
| Solvent Incompatibility | Dissolve sample in the initial mobile phase composition. | Prepare the sample diluent to be as close as possible to the mobile phase composition. If a stronger solvent is needed for solubility, inject the smallest possible volume. |
| Column Damage | Flush the column; if unresolved, test with a new column. | Reverse-flush the column (if permitted by the manufacturer). If the problem persists, the column may be damaged and require replacement. |
Problem 2: Peak Tailing
Peak tailing is characterized by a trailing edge that is broader than the leading edge. This is a common issue for polar, ionizable compounds like cystine.
Troubleshooting Workflow: Peak Tailing
Caption: A logical workflow for diagnosing and resolving peak tailing.
Quantitative Data Summary: Peak Tailing
| Potential Cause | Diagnostic Test | Solution |
| Secondary Silanol Interactions | Test with a new, high-purity, end-capped column. | Use a modern, fully end-capped column to minimize available silanol groups. Alternatively, use a column with a different stationary phase (e.g., polar-embedded). |
| Mobile Phase pH Effects | Adjust mobile phase pH to be at least 2 units away from the analyte's pKa values. | For cystine (pKa values ~1.65, 2.26, 8.0, 9.5), using an acidic mobile phase (e.g., pH < 2.5 with 0.1% formic or sulfuric acid) is common to protonate the carboxyl groups and suppress silanol interactions. |
| Column Contamination | Flush the column with a strong solvent wash sequence. | Use a guard column to protect the analytical column. Implement a column flushing procedure after each analytical batch. |
| Extra-Column Effects | Inspect all tubing and connections between the injector, column, and detector. | Minimize the length and internal diameter of all tubing. Ensure all fittings are properly seated to avoid dead volume. |
Effect of Mobile Phase pH on Cystine
DL-Cystine is a zwitterionic molecule with multiple pKa values. The mobile phase pH dictates its ionization state and its interaction with the stationary phase.
Caption: Influence of mobile phase pH on cystine ionization and peak tailing.
Experimental Protocols
Protocol 1: Method Development for this compound using pH Modification
Objective: To optimize the mobile phase pH to achieve a symmetrical peak shape for this compound.
Materials:
-
HPLC or UHPLC system with UV or MS detector.
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: HPLC-grade water with acid modifier.
-
Mobile Phase B: HPLC-grade acetonitrile or methanol.
-
Acid Modifiers: Formic acid, sulfuric acid.
-
This compound standard solution.
Procedure:
-
Initial Conditions:
-
Prepare Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Prepare Mobile Phase B: Acetonitrile.
-
Set a gradient: e.g., 5% to 95% B over 10 minutes.
-
Equilibrate the column for at least 10 column volumes.
-
-
Injection: Inject the this compound standard and acquire the chromatogram.
-
Evaluation: Assess the peak shape (asymmetry factor or tailing factor).
-
Optimization (if tailing persists):
-
Increase the acid concentration. Prepare Mobile Phase A with 0.2% sulfuric acid.
-
Re-equilibrate the column thoroughly with the new mobile phase.
-
Re-inject the standard and evaluate the peak shape.
-
-
Documentation: Record the peak asymmetry, retention time, and resolution under each condition to determine the optimal mobile phase. Operating at a pH well below the analyte's pKa is crucial for good peak shape.
Protocol 2: Diagnosing Column Overload
Objective: To determine if peak fronting is caused by mass or volume overload.
Procedure:
-
Prepare Dilutions: Prepare a series of dilutions of your sample, for example: 1:2, 1:5, and 1:10, using the mobile phase as the diluent.
-
Constant Volume Injections: Inject a constant volume (e.g., 5 µL) of the original sample and each dilution.
-
Analyze Results:
-
If the peak shape becomes more symmetrical with decreasing concentration, the issue is mass overload .
-
The solution is to dilute the sample before analysis.
-
-
Variable Volume Injections: Using the original sample concentration, inject decreasing volumes (e.g., 10 µL, 5 µL, 2 µL, 1 µL).
-
Analyze Results:
-
If the peak shape improves as the injection volume decreases, the issue is volume overload .
-
The solution is to use a smaller injection loop or inject a lower volume.
-
Table: Example LC-MS/MS Method Parameters for Cystine Analysis
This table provides starting points for method development, derived from published methods.
| Parameter | Condition 1 (Reversed-Phase) | Condition 2 (HILIC) |
| Column | C18, 2.1 x 150 mm, 1.7 µm | ZIC-HILIC, 4.6 x 100 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 20 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Flow Rate | 0.25 mL/min | 0.5 mL/min |
| Gradient | 2-50% B over 8 min | 80% B isocratic |
| Column Temp. | 40 °C | Ambient |
| Injection Vol. | 5 µL | 1 µL |
| Detection | ESI+ MS/MS | ESI+ MS/MS |
References
Dealing with contamination issues in DL-Cystine-d6 experiments
Welcome to the technical support center for DL-Cystine-d6. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot contamination issues and other common problems encountered during experiments using this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a stable isotope-labeled form of the amino acid cystine, where six hydrogen atoms have been replaced by deuterium.[1] It is commonly used as a tracer in metabolic studies to track the fate of cystine in biological systems.[2] It also serves as an internal standard for accurate quantification of unlabeled cystine in complex samples using mass spectrometry (MS)-based techniques like liquid chromatography-mass spectrometry (LC-MS).[2][3]
Q2: What are the most common sources of contamination in experiments involving this compound?
A2: Contamination in this compound experiments can arise from several sources, broadly categorized as:
-
General Laboratory Contaminants: These are common in most sensitive analytical workflows and include keratins (from skin, hair, and dust), plasticizers (e.g., phthalates from lab consumables), and detergents (e.g., polyethylene glycol).[4]
-
Chemical and Reagent Contamination: Impurities in solvents, buffers, and other reagents can introduce interfering compounds. Using high-purity reagents is crucial.
-
Cross-Contamination: Residues from previous experiments on glassware or instruments can contaminate new samples.
-
Issues Specific to this compound: These can include the presence of unlabeled cystine in the labeled stock, isotopic instability (loss of deuterium), and degradation of the compound.
Q3: How can I minimize keratin contamination in my samples?
A3: Keratin is one of the most pervasive contaminants in proteomics. To minimize its impact:
-
Work in a clean environment: Use a laminar flow hood when preparing samples. Regularly clean benchtops and equipment with ethanol or methanol.
-
Wear appropriate personal protective equipment (PPE): Always wear powder-free nitrile gloves, a lab coat, and consider a hairnet. Change gloves frequently, especially after touching any surfaces that are not part of your clean workspace.
-
Use clean labware: Use new, sterile plasticware whenever possible. Thoroughly clean glassware with high-purity water and organic solvents, avoiding detergents that can introduce other contaminants.
-
Handle samples with care: Minimize the exposure of your samples and reagents to the air.
Q4: Can the deuterium labels on this compound be lost during my experiment?
A4: Yes, the deuterium atoms on this compound, particularly those on the alpha-carbon, can be susceptible to isotopic exchange with protons from the solvent (e.g., water in your buffers). This exchange is accelerated by:
-
High pH (basic conditions): Maintaining a slightly acidic pH (e.g., 4-6) can significantly improve the stability of the deuterium label.
-
Elevated temperatures: Perform sample preparation steps on ice and store samples at low temperatures (4°C for short-term, -80°C for long-term) to minimize exchange.
Q5: What are the degradation products of this compound I should be aware of?
A5: The primary degradation pathway for cystine (and therefore this compound) is oxidation of the thiol groups. This can lead to the formation of various oxidized species. The disulfide bond in cystine can also be cleaved under certain conditions. To minimize degradation, it is recommended to handle the compound in an oxygen-free environment if possible (e.g., by purging with an inert gas like argon or nitrogen) and to use fresh solutions.
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common contamination issues.
Issue 1: High Background Noise or Unidentified Peaks in Mass Spectra
| Potential Cause | Troubleshooting Steps |
| Solvent/Reagent Contamination | 1. Run a "blank" injection of your solvent/mobile phase to check for background ions. 2. Use high-purity, MS-grade solvents and reagents. 3. Prepare fresh solutions and buffers. |
| Plasticizer Contamination | 1. Avoid storing solvents and samples in plastic containers for extended periods. 2. Use polypropylene tubes instead of other plastics where possible. 3. Check for characteristic phthalate peaks in your spectra. |
| Detergent Contamination (e.g., PEG, Triton X-100) | 1. Avoid using detergents like Triton X-100 and Tween in your sample preparation, as they are very difficult to remove and ionize readily, suppressing your signal of interest. 2. If a detergent is necessary, use an MS-compatible one and ensure your cleanup protocol is effective. 3. Do not use soap to wash glassware intended for MS experiments; rinse with hot water followed by an organic solvent. |
Issue 2: Presence of Unlabeled Cystine in Labeled Samples
| Potential Cause | Troubleshooting Steps |
| Incomplete Labeling in Cell Culture | 1. Ensure complete replacement of unlabeled cystine with this compound in the culture medium. 2. Culture cells for a sufficient number of passages in the labeled medium to allow for complete incorporation. 3. Check the isotopic purity of your this compound stock from the supplier. |
| Contamination with Unlabeled Cystine | 1. Review all reagents and media for sources of unlabeled cystine. 2. Ensure no cross-contamination from "light" samples during sample preparation. |
| Isotopic Exchange (Back-Exchange) | 1. As described in the FAQ, maintain a slightly acidic pH and low temperatures during sample preparation to prevent the loss of deuterium and subsequent replacement with hydrogen. |
Issue 3: Poor Signal Intensity or Ion Suppression
| Potential Cause | Troubleshooting Steps |
| High Salt Concentration | 1. High concentrations of non-volatile salts (e.g., NaCl, PBS) can suppress ionization. 2. Use a desalting step (e.g., C18 spin columns) before MS analysis. 3. If salts are necessary, use volatile salts like ammonium bicarbonate or ammonium formate. |
| Presence of Highly Ionizable Contaminants | 1. Contaminants like detergents or plasticizers can preferentially ionize, suppressing the signal from your analyte. 2. Implement a more rigorous sample cleanup protocol. |
| Analyte Degradation | 1. Prepare samples freshly before analysis. 2. Store stock solutions and samples appropriately (aliquoted, at -80°C) to prevent degradation. |
Experimental Protocols
Protocol 1: General Sample Preparation for LC-MS Analysis of Proteins from Cell Culture Labeled with this compound
This protocol outlines a general workflow for preparing protein samples from cells grown in media containing this compound for subsequent analysis by LC-MS/MS.
-
Cell Lysis:
-
Harvest cells and wash three times with ice-cold phosphate-buffered saline (PBS) to remove residual media.
-
Lyse cells in a buffer containing a denaturing agent (e.g., 8M urea) and protease inhibitors. Avoid detergents unless they are MS-compatible.
-
Sonicate the lysate on ice to shear DNA and ensure complete lysis.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris. Collect the supernatant containing the proteins.
-
-
Protein Reduction and Alkylation:
-
To the protein lysate, add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37°C for 30-60 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature and add iodoacetamide (IAA) to a final concentration of 50 mM. Incubate in the dark for 30 minutes to alkylate the cysteine residues, preventing the reformation of disulfide bonds.
-
Quench the alkylation reaction by adding DTT to a final concentration of 40 mM.
-
-
Protein Digestion:
-
Dilute the sample with a digestion buffer (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration to less than 2M.
-
Add a protease, such as trypsin, at an appropriate enzyme-to-protein ratio (e.g., 1:50 w/w).
-
Incubate overnight at 37°C.
-
-
Peptide Desalting and Cleanup:
-
Acidify the peptide solution with formic acid or trifluoroacetic acid (TFA).
-
Use a C18 desalting column or tip to bind the peptides.
-
Wash the bound peptides with a low organic solvent solution (e.g., 0.1% TFA in water) to remove salts and other hydrophilic contaminants.
-
Elute the peptides with a high organic solvent solution (e.g., 50% acetonitrile, 0.1% formic acid).
-
Dry the eluted peptides in a vacuum concentrator and reconstitute in a suitable solvent for LC-MS analysis (e.g., 0.1% formic acid in water).
-
Visualizations
Caption: Experimental workflow for this compound labeling and analysis.
Caption: A logical flowchart for troubleshooting common experimental issues.
References
Validation & Comparative
A Head-to-Head Comparison: DL-Cystine-d6 vs. 13C-Labeled Cystine as Internal Standards in Quantitative Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in the precise quantification of cystine, the choice of an appropriate internal standard is a critical decision that directly impacts data quality and reliability. In the realm of mass spectrometry, stable isotope-labeled (SIL) internal standards are the gold standard, offering a way to correct for variability throughout the analytical process. This guide provides an objective comparison of two common types of SIL internal standards for cystine analysis: DL-Cystine-d6 (a deuterium-labeled standard) and 13C-labeled cystine.
The fundamental principle behind using a SIL internal standard is its chemical near-identity to the analyte of interest, allowing it to mimic the analyte's behavior during sample preparation, chromatography, and ionization.[1][2][3] This co-behavior enables accurate quantification by correcting for analyte loss, matrix effects, and variations in instrument response.[4][5] However, the choice of isotope—deuterium (²H or D) versus carbon-13 (¹³C)—can introduce subtle but significant differences in analytical performance.
Key Performance Characteristics: A Comparative Analysis
The ideal internal standard should co-elute perfectly with the analyte, exhibit high isotopic stability, and be equally affected by matrix components. Here, we compare this compound and 13C-labeled cystine based on these critical parameters.
| Feature | This compound (Deuterium-Labeled) | ¹³C-Labeled Cystine | Rationale & Implications for Cystine Analysis |
| Chromatographic Co-elution | Potential for a slight retention time shift (isotopic effect). | Excellent co-elution with the native analyte. | The C-D bond is slightly stronger and less polar than the C-H bond, which can lead to earlier elution in reversed-phase chromatography. This shift can be problematic if the analyte and internal standard elute into regions with different matrix effects, potentially compromising accurate correction. ¹³C-labeled standards are virtually identical in their physicochemical properties, ensuring they experience the same chromatographic conditions and matrix effects as the analyte. |
| Isotopic Stability | Generally stable, but the potential for H/D exchange exists, especially at non-carbon positions or under certain pH and temperature conditions. | Highly stable, as the ¹³C atoms are integrated into the carbon backbone of the molecule and are not susceptible to exchange. | For cystine, deuterium labeling on the carbon skeleton (as in this compound) is relatively stable. However, the risk of back-exchange, though often low, can compromise the integrity of the standard and lead to inaccurate results. ¹³C-labeling offers greater assurance of isotopic stability throughout the analytical workflow. |
| Matrix Effects Compensation | Can be less effective if chromatographic separation from the analyte occurs. | More effective due to perfect co-elution, ensuring both the analyte and internal standard are subjected to the same degree of ion suppression or enhancement. | Matrix effects are a significant source of variability in bioanalysis. An internal standard that co-elutes perfectly with the analyte provides the most accurate compensation for these effects, leading to improved data accuracy and precision. |
| Potential for Isotopic Interference | Lower natural abundance of deuterium (~0.015%). | Higher natural abundance of ¹³C (~1.1%). | While the natural abundance of ¹³C is higher, the mass difference between the analyte and a ¹³C-labeled standard is typically well-defined. Deuterated standards, especially those with a low number of deuterium atoms, can sometimes have overlapping isotopic signals with the unlabeled analyte, although this is less of a concern with a d6-labeled standard. |
| Cost and Availability | Generally less expensive and more widely available for a broader range of molecules. | Typically more expensive due to more complex and costly synthesis procedures. | Budgetary constraints are a practical consideration. While ¹³C-labeled standards offer superior performance, the cost-effectiveness of deuterated standards makes them a viable option for many applications, provided that potential analytical issues are carefully evaluated during method validation. |
Experimental Data Summary
For instance, a study on the analysis of amphetamines showed that ¹³C₆-labeled internal standards co-eluted perfectly with their corresponding analytes, whereas the deuterated analogs exhibited retention time shifts that increased with the number of deuterium atoms.
Table 1: Comparison of Chromatographic Behavior (Adapted from Amphetamine Analysis)
| Analyte | Internal Standard | Retention Time Shift (Relative to Analyte) |
| Amphetamine | ¹³C₆-Amphetamine | None |
| Amphetamine | d₃-Amphetamine | Noticeable |
| Amphetamine | d₅-Amphetamine | Significant |
| Amphetamine | d₈-Amphetamine | More Significant |
This data illustrates a common trend where increasing deuteration can lead to greater chromatographic separation from the unlabeled analyte.
Experimental Protocol: Quantification of Cystine in Human Plasma using LC-MS/MS
This protocol provides a general framework for the analysis of cystine in a biological matrix using a stable isotope-labeled internal standard. Optimization will be required for specific instrumentation and applications. A key challenge in cysteine/cystine analysis is the auto-oxidation of cysteine to cystine. While this protocol focuses on cystine, if accurate measurement of both is required, pre-analytical steps to prevent this conversion, such as derivatization with N-ethylmaleimide for cysteine, are crucial.
1. Materials and Reagents
-
L-Cystine (analyte standard)
-
This compound or ¹³C-labeled L-Cystine (internal standard)
-
LC-MS grade water, acetonitrile, and formic acid
-
Human plasma (or other biological matrix)
-
Protein precipitation agent (e.g., trichloroacetic acid or ice-cold acetonitrile)
2. Sample Preparation
-
Thaw Samples: Thaw plasma samples on ice.
-
Spike Internal Standard: To 100 µL of plasma, add 10 µL of the internal standard working solution (e.g., ¹³C-labeled cystine at 2 µM). Vortex briefly.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
LC Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for polar analytes like cystine.
-
Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Isocratic elution with 5% mobile phase A for 1 minute, followed by a linear gradient to 60% mobile phase A over 10 minutes.
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
-
MRM Transitions: Optimize the precursor-to-product ion transitions for both native cystine and the labeled internal standard.
4. Data Analysis
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of cystine in the unknown samples from the calibration curve.
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the analytical workflow and the key differences between the internal standards.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cystine Quantification: Cross-referencing DL-Cystine-d6 Isotope Dilution Mass Spectrometry with the Cystine-Binding Protein Assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent methods for the quantification of cystine in biological samples: the modern liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing DL-Cystine-d6 as an internal standard, and the traditional cystine-binding protein (CBP) assay. This document aims to equip researchers with the necessary information to make informed decisions about the most suitable methodology for their specific research needs, supported by experimental data and detailed protocols.
Introduction to Cystine Quantification Methods
Accurate measurement of cystine, the oxidized dimer of the amino acid cysteine, is crucial in various research and clinical settings, particularly in the study and diagnosis of the genetic disorder cystinosis, a lysosomal storage disease characterized by the accumulation of cystine within cells.[1][2][3] Over the years, the methodologies for cystine quantification have evolved significantly.
The cystine-binding protein (CBP) assay , first described in the 1970s, was a foundational method for determining cystine concentrations in small biological samples.[4] This competitive binding assay utilizes a cystine-binding protein isolated from E. coli and a radiolabeled cystine tracer.[3] The amount of radioactivity measured is inversely proportional to the concentration of unlabeled cystine in the sample.
The advent of liquid chromatography-tandem mass spectrometry (LC-MS/MS) has revolutionized the field of bioanalysis. For cystine quantification, this method typically employs a stable isotope-labeled internal standard, such as this compound, to ensure high accuracy and precision. This technique offers direct measurement of the analyte and its isotope, providing superior specificity and sensitivity.
Performance Comparison
While the CBP assay was once the gold standard, the LC-MS/MS method using a deuterated internal standard is now widely considered the superior technique. Studies have shown that the results obtained from the LC-MS/MS method correlate very well with those from the CBP assay, ensuring consistency with historical data while offering significant logistical and safety advantages.
The following table summarizes the key performance characteristics of both methods, compiled from various validation studies.
| Feature | LC-MS/MS with this compound | Cystine-Binding Protein (CBP) Assay |
| Principle | Isotope dilution, mass-based detection | Competitive radioligand binding |
| Linearity | Excellent (e.g., up to 50 µmol/L or 100 µM) | Generally linear over a narrower range |
| Precision (CV%) | Within-run: 2.9% - 6% Between-run: 5.7% - 10% | Typically higher variability |
| Limit of Detection | Low (e.g., 0.0192 µM) | Higher, limited by specific activity of radiolabel |
| Limit of Quantification | Low (e.g., 0.0582 µM) | Higher than LC-MS/MS |
| Recovery | Excellent (e.g., 94% - 106%) | Can be affected by matrix effects |
| Specificity | High, based on mass-to-charge ratio | Potential for cross-reactivity |
| Throughput | High, with rapid run times (e.g., 3 minutes) | Lower, requires longer incubation times |
| Cost | Lower operational cost, no radioactive disposal fees | Higher due to radiolabeled reagents and disposal |
| Safety | No radioactive materials | Requires handling of radioactive isotopes (e.g., 14C) |
| Sample Preparation | Requires protein precipitation and derivatization (in some methods) | Requires protein precipitation |
Experimental Protocols
LC-MS/MS Method for Cystine Quantification using this compound
This protocol is a generalized procedure and may require optimization for specific sample types and instrumentation.
1. Sample Preparation:
-
Cell Isolation: Isolate granulocytes or other target cells from whole blood using a suitable method like dextran sedimentation or density gradient centrifugation.
-
Cell Lysis and Prevention of Cysteine Interference: Lyse the cell pellet in the presence of N-ethylmaleimide (NEM) to alkylate free sulfhydryl groups of cysteine, preventing its oxidation to cystine during sample processing.
-
Protein Precipitation: Precipitate proteins by adding an acid, such as sulfosalicylic acid or trichloroacetic acid.
-
Internal Standard Spiking: Add a known amount of this compound internal standard to the sample.
-
Derivatization (Optional but common): Some methods employ a derivatization step, such as butylation, to improve the chromatographic properties and sensitivity of cystine.
2. LC-MS/MS Analysis:
-
Chromatography: Separate the analyte from other sample components using a reverse-phase C18 column with a suitable mobile phase gradient.
-
Mass Spectrometry: Perform detection using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for both native cystine and the this compound internal standard.
3. Quantification:
-
Calculate the ratio of the peak area of native cystine to the peak area of this compound.
-
Determine the concentration of cystine in the sample by comparing this ratio to a standard curve prepared with known concentrations of cystine and a fixed concentration of the internal standard.
Cystine-Binding Protein (CBP) Assay
This protocol is based on the classical method and involves the use of radioactive materials.
1. Reagent Preparation:
-
Cystine-Binding Protein: Isolate and purify cystine-binding protein from E. coli.
-
Radiolabeled Cystine: Prepare a solution of [14C]cystine with a known specific activity.
2. Assay Procedure:
-
Sample Preparation: Lyse the cells and precipitate the proteins as described for the LC-MS/MS method.
-
Competitive Binding: In a series of tubes, combine the sample extract, a fixed amount of [14C]cystine, and a fixed amount of the cystine-binding protein.
-
Incubation: Allow the mixture to incubate to reach binding equilibrium.
-
Separation of Bound and Free Radioligand: Separate the protein-bound [14C]cystine from the free [14C]cystine. This can be achieved by methods such as ammonium sulfate precipitation followed by filtration.
-
Radioactivity Measurement: Measure the radioactivity of the bound fraction using a liquid scintillation counter.
3. Quantification:
-
Create a standard curve by performing the assay with known concentrations of unlabeled cystine.
-
The amount of radioactivity in the bound fraction will be inversely proportional to the concentration of unlabeled cystine in the standards and the unknown samples.
-
Determine the cystine concentration in the samples by interpolating their radioactivity measurements on the standard curve.
Visualizing the Methodologies and Pathways
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. Measurement of cystine in granulocytes using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improvement of the cystine measurement in granulocytes by liquid chromatograhy-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Binding assays for amino acids. The utilization of a cystine binding protein from Escherichia coli for the determination of acid-soluble cystine in small physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to DL-Cystine-d6: Purity Analysis and Comparative Assessment
For scientists engaged in metabolic research, pharmacokinetic studies, and the development of novel therapeutics, the quality of isotopically labeled internal standards is paramount. DL-Cystine-d6, a deuterated analog of the amino acid cystine, is a critical tool for mass spectrometry-based quantification of its unlabeled counterpart in biological matrices. This guide provides a comprehensive comparison of this compound with its non-deuterated form and an alternative deuterated analog, DL-Cystine-d4, supported by detailed experimental protocols for purity assessment.
Comparative Analysis of DL-Cystine Analogs
The utility of an isotopically labeled standard is fundamentally dependent on its chemical and isotopic purity. High chemical purity ensures that the standard is free from contaminants that could interfere with analysis, while high isotopic enrichment is crucial for accurate quantification. Below is a comparative summary of typical specifications for this compound, high-purity non-deuterated DL-Cystine, and DL-Cystine-d4.
| Parameter | This compound | High-Purity DL-Cystine | DL-Cystine-d4 |
| Chemical Formula | C₆H₆D₆N₂O₄S₂ | C₆H₁₂N₂O₄S₂ | C₆H₈D₄N₂O₄S₂ |
| Molecular Weight | ~246.34 g/mol | ~240.30 g/mol | ~244.32 g/mol |
| Chemical Purity (by HPLC) | ≥ 99.5%[1] | ≥ 99.0% | ≥ 98% |
| Isotopic Enrichment | ≥ 98 atom % D | Not Applicable | ≥ 98 atom % D |
| Appearance | White to off-white solid[1] | White crystalline powder | White to off-white solid |
Note: The data presented above is a synthesis of information from various suppliers and should be considered representative. For lot-specific data, always refer to the Certificate of Analysis provided by the manufacturer.
Experimental Protocols for Purity Assessment
Accurate determination of chemical and isotopic purity is essential for the validation of this compound as an internal standard. The following sections detail the methodologies for these critical assessments.
Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a standard method for assessing the chemical purity of this compound using reverse-phase HPLC with pre-column derivatization. Derivatization is necessary to introduce a chromophore or fluorophore, as cystine itself lacks a strong UV-absorbing moiety.
Objective: To quantify the purity of this compound by separating it from any non-deuterated or other impurities.
Materials and Reagents:
-
This compound sample
-
Reference standard of high-purity DL-Cystine
-
HPLC-grade water, acetonitrile, and methanol
-
o-Phthalaldehyde (OPA) derivatizing reagent
-
3-Mercaptopropionic acid (MPA)
-
Sodium borate buffer (0.4 M, pH 9.5)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with a fluorescence or UV detector
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the this compound sample and the reference standard in a suitable solvent (e.g., 0.1 M HCl).
-
Create a series of dilutions for calibration.
-
-
Derivatization:
-
In a vial, mix a defined volume of the sample or standard solution with the OPA/MPA reagent in the sodium borate buffer.
-
Allow the reaction to proceed for a precise time (e.g., 2 minutes) at room temperature before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Sodium phosphate buffer
-
Mobile Phase B: Acetonitrile/Methanol/Water mixture
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the derivatized cystine, followed by a wash and re-equilibration step.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: Fluorescence (Excitation: 340 nm, Emission: 450 nm) or UV (230 nm).
-
-
Data Analysis:
-
The purity of the this compound is calculated by comparing the peak area of the analyte to the total area of all peaks in the chromatogram.
-
Isotopic Enrichment Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for determining the degree of deuteration in a molecule. By comparing the integral of the residual proton signals in the deuterated compound to an internal standard, the isotopic enrichment can be accurately quantified.
Objective: To determine the atom percent of deuterium in this compound.
Materials and Reagents:
-
This compound sample
-
A non-deuterated, high-purity internal standard with a known concentration and a distinct NMR signal (e.g., maleic acid).
-
Deuterated solvent with low residual proton signals (e.g., D₂O with a small amount of DCl for solubility).
-
NMR spectrometer (≥400 MHz).
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample and the internal standard.
-
Dissolve both in the deuterated solvent in an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) to allow for complete relaxation of all protons, which is crucial for accurate integration.
-
-
Data Analysis:
-
Integrate the area of the residual proton signals corresponding to the C-H positions in DL-Cystine.
-
Integrate the area of a well-resolved peak from the internal standard.
-
The isotopic enrichment is calculated based on the ratio of the integrals, the known number of protons in both the analyte and the standard, and their respective molar amounts.
-
Comparison with Alternatives
High-Purity DL-Cystine (Non-deuterated): This is the analyte that this compound is designed to quantify. While it is not an alternative as an internal standard, its purity is a benchmark for the chemical purity of the deuterated analog. Any impurities in the non-deuterated standard could affect the accuracy of the calibration curve.
DL-Cystine-d4: This is another commercially available deuterated analog of DL-Cystine. The choice between this compound and DL-Cystine-d4 may depend on the specific mass spectrometry method being used. A higher degree of deuteration (d6 vs. d4) provides a greater mass shift from the unlabeled analyte, which can be advantageous in minimizing cross-talk between the analyte and internal standard signals, especially in complex biological matrices.
References
Verifying Isotopic Enrichment of DL-Cystine-d6: A Comparative Guide
For researchers in drug development and metabolic studies utilizing stable isotope-labeled compounds, rigorous verification of isotopic enrichment is paramount for data accuracy and reproducibility. This guide provides a comparative overview of analytical methodologies for verifying the isotopic enrichment of DL-Cystine-d6, a deuterated analog of the amino acid cystine. We present typical product specifications, detailed experimental protocols, and illustrative data to aid researchers in selecting and validating their materials.
Comparison of this compound Specifications
Accurate quantification in tracer studies relies on a precise understanding of the isotopic distribution of the labeled compound.[1] While manufacturers provide a certificate of analysis, independent verification is often a necessary step in quality control. Below is a table summarizing typical specifications for commercially available this compound.
| Specification | Supplier A (Illustrative) | Supplier B (Illustrative) | Supplier C (CDN Isotopes) |
| Product Name | This compound | DL-Cystine-2,2',3,3,3',3'-d6 | DL-Cystine-2,2',3,3,3',3'-d6 |
| Isotopic Enrichment | ≥98 atom % D | ≥99 atom % D | 98 atom % D[2] |
| Chemical Purity | ≥98% (HPLC) | ≥99% (HPLC) | Not specified in search results |
| Molecular Formula | C₆H₆D₆N₂O₄S₂ | C₆H₆D₆N₂O₄S₂ | [SCD₂CD(NH₂)COOH]₂[2] |
| Molecular Weight | 246.34[1][3] | 246.34 | 246.33 |
| CAS Number | 352431-53-9 | 352431-53-9 | 352431-53-9 |
Experimental Protocols for Isotopic Enrichment Verification
The determination of isotopic enrichment for deuterated compounds like this compound is commonly achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with a chromatographic separation technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to determine the level of deuteration.
-
Sample Preparation: Dissolve a known quantity of this compound in a suitable deuterated solvent (e.g., D₂O with a pH adjustor).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.
-
Data Acquisition: Acquire both ¹H and ²H NMR spectra.
-
Data Analysis: The isotopic enrichment can be calculated by comparing the integral of the residual proton signals in the ¹H NMR spectrum with the integral of the corresponding deuterium signals in the ²H NMR spectrum. The absence or significant reduction of signals at specific chemical shifts in the ¹H spectrum, compared to the unlabeled standard, indicates successful deuteration.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly sensitive technique for determining isotopic enrichment and is particularly useful for analyzing complex biological samples.
-
Sample Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., water or a mild acidic solution). For analysis in biological matrices, a protein precipitation or solid-phase extraction step may be necessary to remove interfering substances.
-
Chromatography: Employ a suitable HPLC or UHPLC system with a column capable of retaining and separating cystine. A reversed-phase C18 column or a HILIC column can be used.
-
Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is ideal for resolving the isotopic peaks. Electrospray ionization (ESI) in positive or negative ion mode can be used.
-
Data Analysis: The isotopic enrichment is determined by analyzing the mass spectrum of the this compound peak. The relative intensities of the ion corresponding to the fully deuterated molecule (M+6) and the ions corresponding to molecules with fewer deuterium atoms (M+5, M+4, etc.) are used to calculate the isotopic distribution. It is crucial to correct for the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N, ³⁴S) to avoid overestimation of enrichment.
Experimental and Logical Workflows
To ensure the quality of this compound for research purposes, a systematic verification workflow is recommended.
Relevance in Biological Pathways
This compound is a valuable tracer for studying the metabolism of cysteine, which is a precursor to the major intracellular antioxidant, glutathione (GSH). Understanding the dynamics of glutathione synthesis is critical in various fields, including toxicology, cancer research, and the study of neurodegenerative diseases.
By employing the analytical methods and workflows described in this guide, researchers can confidently verify the isotopic enrichment of their this compound, ensuring the integrity and reliability of their experimental data in metabolic studies.
References
A Researcher's Guide: DL-Cystine-d6 versus DL-Cystine-d4 for Mass Spectrometry
In the precise world of quantitative mass spectrometry, the choice of an internal standard is critical for achieving accurate and reproducible results. For the analysis of the amino acid cystine, stable isotope-labeled (SIL) versions such as DL-Cystine-d4 and DL-Cystine-d6 are the standards of choice. They offer the ideal properties of co-eluting with the target analyte and behaving similarly during sample extraction and ionization, thereby correcting for variability. This guide provides a detailed comparison of this compound and DL-Cystine-d4, supported by technical data and experimental protocols, to help researchers select the optimal standard for their specific application.
Comparison of Physicochemical Properties
The primary distinction between the two standards lies in the number and position of deuterium atoms, which influences their molecular weight and mass shift relative to the unlabeled endogenous cystine. This compound provides a larger mass shift, a key advantage in minimizing analytical interferences.
Table 1: Physicochemical Properties of DL-Cystine-d4 and this compound
| Property | DL-Cystine-d4 | This compound |
| Molecular Formula | C₆H₈D₄N₂O₄S₂[1][2] | C₆H₆D₆N₂O₄S₂[3] |
| Molecular Weight | ~244.3 g/mol [1][4] | ~246.3 g/mol |
| CAS Number | 108641-83-4 | 352431-53-9 |
| Number of Deuterium Labels | 4 | 6 |
| Position of Labels | 3,3,3',3' positions (β-carbons) | 2,2',3,3,3',3' positions (α and β-carbons) |
| Mass Shift from Native | +4 Da | +6 Da |
| Typical Isotopic Purity | ≥98% | Information not specified in search results. |
Performance in Mass Spectrometry Applications
The ideal internal standard should not interfere with the analyte's signal and should be isotopically stable. The key performance difference between d4 and d6 variants stems from the magnitude of the mass shift.
Mass Shift and Isotopic Interference: An analyte's mass spectrum naturally includes isotopic variants (e.g., ¹³C, ¹⁵N, ³⁴S) at lower abundances. A larger mass shift in the internal standard moves its signal further from the analyte's isotopic cluster. The +6 Da shift of this compound provides a distinct separation, reducing the risk of the M+4 isotope peak of the native cystine contributing to the signal of the DL-Cystine-d4 standard. This is particularly crucial for assays requiring high sensitivity and accuracy at low concentration levels.
Isotopic Stability: Both standards feature deuterium labels on carbon atoms, which are highly stable and not prone to back-exchange with hydrogen from the solvent under typical LC-MS conditions. While some deuterated standards can exhibit chromatographic shifts, eluting slightly earlier than the unlabeled analyte, this effect is generally consistent and can be accounted for during method development. There is no evidence from the provided search results to suggest a significant difference in stability or chromatographic behavior between DL-Cystine-d4 and this compound.
Published Applications: Both standards have been successfully implemented in validated bioanalytical methods.
-
DL-Cystine-d4 has been used to develop and validate an LC-MS/MS method for determining exogenous and endogenous cystine in pharmacokinetic studies in mice. It has also been used in the quantitation of cystine in white blood cells using high-resolution mass spectrometry.
-
This compound has been employed as an internal standard for the measurement of intracellular cystine in leukocytes to monitor patients with cystinosis.
Decision Guide: Choosing the Right Standard
The choice between this compound and DL-Cystine-d4 depends on the specific requirements of the assay.
Example Experimental Protocol: Quantification of Cystine in Plasma
This protocol provides a general workflow for the quantification of cystine in plasma using either DL-Cystine-d4 or this compound as an internal standard (IS). This method is adapted from published literature and involves protein precipitation followed by LC-MS/MS analysis.
1. Materials and Reagents:
-
DL-Cystine-d4 or this compound (as IS)
-
Unlabeled DL-Cystine (for calibration curve)
-
Acetonitrile (ACN), HPLC grade
-
Formic Acid (FA), LC-MS grade
-
Human Plasma (blank)
-
0.1 M HCl
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Separately dissolve DL-Cystine and the chosen IS in 0.1 M HCl.
-
Working Solutions: Prepare a series of working solutions for the calibration curve by diluting the unlabeled stock solution with a 50:50 mixture of ACN and water. Prepare a working IS solution at a fixed concentration (e.g., 1 µg/mL).
3. Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 10 µL of the IS working solution.
-
Vortex briefly.
-
Add 150 µL of ACN to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
4. LC-MS/MS Parameters:
Table 2: Suggested LC-MS/MS Conditions
| Parameter | Setting |
| LC Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-0.5 min (5% B), 0.5-2.0 min (5-95% B), 2.0-2.5 min (95% B), 2.5-3.0 min (95-5% B), 3.0-4.0 min (5% B) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Analyte: Cystine: m/z 241.0 -> 152.0IS: DL-Cystine-d4: m/z 245.1 -> 156.0IS: this compound: m/z 247.1 -> 158.0 |
Note: The exact m/z values for MRM transitions should be optimized for the specific instrument used.
5. Data Analysis:
-
Quantify the native cystine concentration by calculating the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve by plotting the peak area ratios against the known concentrations of the prepared standards.
-
Determine the concentration of cystine in unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
Both DL-Cystine-d4 and this compound are highly effective internal standards for the mass spectrometric quantification of cystine. While both are proven in scientific literature, This compound offers a theoretical advantage due to its larger +6 Da mass shift , which provides a greater degree of separation from the native analyte's isotopic distribution. This makes it the preferred choice for assays demanding the highest levels of sensitivity and for minimizing any potential for analytical interference. However, DL-Cystine-d4 is a robust and perfectly suitable alternative for many applications and has been successfully validated in multiple studies. The final selection can be guided by the specific sensitivity requirements, cost considerations, and the desire to replicate existing published methodologies.
References
Navigating the Analytical Landscape: Inter-laboratory Performance of DL-Cystine-d6 in Cystine Measurements
For researchers, scientists, and drug development professionals engaged in the precise quantification of cystine, particularly for the diagnosis and therapeutic monitoring of cystinosis, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of the performance of DL-Cystine-d6 and other deuterated analogs as internal standards in cystine measurement, with a focus on inter-laboratory variability, supported by experimental data from proficiency testing schemes and published literature.
The accurate measurement of intracellular cystine in white blood cells (leukocytes) is the gold standard for diagnosing and monitoring the treatment of cystinosis, a rare lysosomal storage disorder. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used analytical technique for this purpose, and the use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise results. This compound, a deuterated form of cystine, is a commonly employed internal standard that mimics the behavior of endogenous cystine during sample preparation and analysis, thereby correcting for variability.
Performance in Inter-laboratory Comparison Studies
Data from the European Research Network for Inherited Disorders of Metabolism (ERNDIM) provides valuable insights into the inter-laboratory performance of cystine measurements. The "Cystine in White Blood Cells" proficiency testing scheme assesses the performance of laboratories across Europe, many of which utilize LC-MS/MS methods with deuterated internal standards like this compound.
The following table summarizes the inter-laboratory coefficient of variation (CV) for the final cystine measurement (expressed as nmol ½ cystine/mg protein) over several years. This metric is a key indicator of the reproducibility of the measurement across different laboratories.
| Year | Inter-laboratory CV (%) for Cystine (nmol ½ cys/mg protein) |
| 2023 | 30.7%[1] |
| 2022 | 35.2%[2] |
| 2021 | 26.3%[3] |
| 2020 | Not explicitly stated, but elevated Interlab CVs were noted as demonstrating a lack of standardization. |
| 2019 | 29.5%[4] |
It is important to note that the final reported value of "cystine (nmol ½ cys/mg protein)" is a ratio of two separate measurements: the amount of cystine and the amount of protein in the cell pellet. The overall variability is therefore a cumulative imprecision of both assays[3]. For instance, in 2023, the inter-laboratory CV for the cystine measurement alone (in nmol/aliquot) was 19.3%, while the CV for the protein measurement was 19.4%.
These figures highlight a significant degree of variability between laboratories. While the use of deuterated internal standards like this compound is a critical component of the analytical method, the ERNDIM reports suggest that a lack of standardization in the overall process, including the protein assay, contributes to the observed inter-laboratory CVs.
Comparison with Other Internal Standards
While this compound is a widely used internal standard, other deuterated and stable isotope-labeled analogs are also available. The choice of internal standard can influence the performance of the assay.
| Internal Standard Type | Analyte | Key Advantages | Potential Considerations |
| Deuterated (e.g., this compound, d4-Cystine) | Cystine | Co-elutes with the analyte, effectively compensates for matrix effects. | Potential for isotopic exchange (H/D exchange), which can affect accuracy. Minor chromatographic shifts compared to the unlabeled analyte can occur. |
| ¹³C-Labeled | Cystine | High chemical stability, less prone to isotopic exchange than deuterated standards. | Generally higher cost of synthesis. |
| ¹⁵N-Labeled | Cystine | High chemical stability. | Higher cost of synthesis. |
| Structural Analog | Cystine | Cost-effective. | Differences in physicochemical properties can lead to variations in extraction recovery and ionization efficiency compared to the analyte, potentially leading to less accurate correction. |
For most applications, the benefits of using a deuterated internal standard like this compound in terms of cost-effectiveness and good analytical performance make it a suitable choice. However, for assays requiring the highest level of stability, ¹³C- or ¹⁵N-labeled standards may be considered, albeit at a higher cost.
Experimental Protocols
The following is a generalized experimental protocol for the quantification of intracellular cystine in leukocytes using LC-MS/MS with a deuterated internal standard. Specific parameters may vary between laboratories.
1. Leukocyte Isolation:
-
Venous blood is collected in acid-citrate-dextrose (ACD) tubes.
-
Polymorphonuclear leukocytes (granulocytes) or a mixed leukocyte population are isolated from the whole blood, typically using a density gradient centrifugation method.
2. Sample Preparation:
-
The isolated cell pellet is lysed, often in the presence of N-ethylmaleimide (NEM) to prevent the oxidation of cysteine to cystine.
-
A known amount of the deuterated internal standard (e.g., this compound) is added to the cell lysate.
-
Proteins are precipitated from the lysate using an acid (e.g., sulfosalicylic acid or trichloroacetic acid) or an organic solvent (e.g., acetonitrile).
-
The sample is centrifuged, and the supernatant containing the cystine and the internal standard is collected for analysis.
3. LC-MS/MS Analysis:
-
Chromatography: The supernatant is injected into a liquid chromatography system. The cystine and the internal standard are separated from other components of the sample on a chromatographic column (e.g., a C18 or HILIC column).
-
Mass Spectrometry: The eluent from the chromatography system is introduced into a tandem mass spectrometer. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both endogenous cystine and the deuterated internal standard.
-
Quantification: The concentration of cystine in the sample is determined by comparing the peak area ratio of the endogenous cystine to the deuterated internal standard against a calibration curve prepared with known concentrations of cystine.
4. Protein Quantification:
-
The protein content of a separate aliquot of the cell lysate is determined using a standard protein assay (e.g., Lowry or BCA assay).
5. Calculation of Final Result:
-
The final intracellular cystine concentration is expressed as nmol of half-cystine per milligram of cell protein (nmol ½ cystine/mg protein).
Visualizing the Workflow and Rationale
Caption: A typical workflow for measuring intracellular cystine.
Caption: How stable isotope standards correct for variability.
Conclusion
This compound is a widely accepted and utilized internal standard for the LC-MS/MS quantification of intracellular cystine. While it provides a robust means of correcting for analytical variability within a single laboratory's workflow, significant inter-laboratory variability in cystine measurements persists. This highlights the need for greater standardization of the entire analytical process, including leukocyte isolation and protein quantification methods, across different laboratories. For researchers and clinicians, it is crucial to be aware of this inter-laboratory CV when comparing results from different sources and to participate in external quality assessment schemes to ensure the accuracy and reliability of their measurements.
References
Performance of DL-Cystine-d6 in Diverse Sample Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of cystine in biological samples is crucial for advancing research in various fields, including inborn errors of metabolism, such as cystinosis, and studies related to oxidative stress. The use of a stable isotope-labeled internal standard is the gold standard for mass spectrometry-based quantification, ensuring accuracy and precision. This guide provides a comprehensive evaluation of DL-Cystine-d6 as an internal standard for cystine analysis in different sample types, comparing its performance with other alternatives and providing supporting experimental data.
Performance Characteristics of this compound and Alternatives
This compound is a deuterated analog of cystine, designed to mimic the behavior of endogenous cystine during sample preparation and analysis, thereby correcting for variability.[1] Its performance has been validated in various biological matrices, demonstrating its suitability for quantitative assays.
Quantitative Performance Data
The following tables summarize the performance characteristics of analytical methods using this compound and a closely related deuterated standard, d4-Cystine, in different sample types. For comparison, data for a ¹³C-labeled internal standard is also presented.
Table 1: Performance in Granulocytes
| Parameter | This compound |
| Linearity | Linear up to at least 50 µmol/L[2] |
| Within-Run Precision (%CV) | 2.9%[2] |
| Between-Run Precision (%CV) | 5.7%[2] |
Table 2: Performance in Plasma
| Parameter | d4-Cystine (as a surrogate for deuterated cystine) | ¹³C₂-CM-Cystine (derivatized) |
| Linearity (R²) | >0.99[3] | Not explicitly stated, but method validated |
| Accuracy (%) | 95.2 - 105.3 | 97 ± 2 |
| Intra-day Precision (%CV) | < 6.2 | 2.1 |
| Inter-day Precision (%CV) | 3.8 - 5.0 | 8.0 (week-to-week) |
| LLOQ | 5 ng/mL | Not explicitly stated |
Table 3: Performance in Urine
| Parameter | This compound |
| Linearity (R²) | 0.998 |
| Accuracy (%) | 97.7 - 102.3 |
| Intermediate Precision (%RPD) | 1.2 - 9.3 |
| LOD | 0.002 mg/mL |
| LOQ | 0.005 mg/mL |
Comparison with Other Internal Standards
The choice of internal standard is a critical decision in quantitative bioanalysis. While this compound offers a cost-effective and reliable option, other stable isotope-labeled standards, such as ¹³C- and ¹⁵N-labeled cystine, are also available.
-
Deuterated Standards (e.g., this compound):
-
Advantages: Generally more affordable and readily available. They effectively compensate for matrix effects and variability in sample processing and instrument response.
-
Disadvantages: There is a potential for a slight chromatographic shift compared to the unlabeled analyte due to the difference in mass. In rare cases, H/D exchange can occur, although this is less of a concern with deuterium on non-exchangeable positions.
-
-
¹³C-Labeled Standards:
-
Advantages: Considered the "gold standard" as they exhibit nearly identical chromatographic behavior to the native analyte, minimizing the risk of differential matrix effects. They are also less prone to isotopic exchange.
-
Disadvantages: Typically more expensive to synthesize.
-
-
¹⁵N-Labeled Standards:
-
Advantages: Similar to ¹³C-labeled standards, they provide excellent co-elution and stability.
-
Disadvantages: Also associated with higher costs compared to deuterated analogs.
-
For most applications, a well-validated method using this compound can provide the necessary accuracy and precision. However, for studies requiring the highest level of analytical rigor, a ¹³C- or ¹⁵N-labeled standard may be preferred.
Stability of this compound
While specific long-term stability studies for this compound in biological matrices are not extensively published, the stability of stable isotope-labeled standards is generally expected to mirror that of the unlabeled analyte. Stock solutions of d4-cystine have been shown to be stable at 4°C for at least three weeks. For endogenous cystine, studies have shown that it is fairly stable in urine for 4-5 hours at room temperature, but degradation occurs over longer periods. In serum, cystine levels can decrease with prolonged storage and freeze-thaw cycles. It is therefore recommended to store samples containing this compound at -80°C and to minimize freeze-thaw cycles.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for the analysis of cystine in different sample types using a deuterated internal standard.
Experimental Workflow for Cystine Quantification
A typical workflow for cystine quantification.
Protocol 1: Cystine Quantification in Plasma (Adapted from d4-Cystine method)
-
Sample Preparation:
-
To 30 µL of plasma, add 10 µL of this compound internal standard solution.
-
Add 30 µL of N-ethylmaleimide (NEM) solution to prevent interference from cysteine.
-
Perform protein precipitation by adding 300 µL of methanol.
-
Vortex for 5 minutes and centrifuge at high speed.
-
Transfer 150 µL of the supernatant to a new tube and evaporate to dryness under nitrogen.
-
-
Derivatization:
-
Reconstitute the dried residue in 200 µL of HCl-saturated n-butanol.
-
Incubate at 65°C for 40 minutes.
-
Evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute in 150 µL of 0.1% formic acid for injection.
-
-
LC-MS/MS Conditions:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: Use multiple reaction monitoring (MRM) in positive ion mode. Monitor transitions such as m/z 357.1 → 210.1 for d4-cystine dibutyl ester (similar transitions would be optimized for d6-cystine).
-
Protocol 2: Cystine Quantification in Urine
-
Sample Preparation:
-
To 5 µL of urine, add 5 µL of this compound internal standard solution.
-
-
Derivatization and Extraction:
-
Add 100 µL of 3N HCl in n-butanol and incubate at 65°C for 40 minutes.
-
Neutralize with a mixture of NaOH and K₂HPO₄.
-
Perform liquid-liquid extraction with 100 µL of methyl tert-butyl ether (MTBE).
-
Transfer 50 µL of the upper organic layer for analysis.
-
-
LC-MS/MS Conditions:
-
Column: A suitable reversed-phase column.
-
Mobile Phase: A gradient of aqueous and organic solvents (e.g., ammonium formate and acetonitrile).
-
Mass Spectrometry: Operate in positive ion MRM mode to monitor the specific transitions for derivatized cystine and this compound.
-
Signaling Pathway: Cystine Metabolism
Simplified cystine metabolic pathway.
References
- 1. A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-stateredox potential in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative determination of D4-cystine in mice using LC-MS/MS and its application to the assessment of pharmacokinetics and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of L-Cysteine and D-Cysteine Toxicity in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicity of L-cysteine and D-cysteine based on available animal study data. The information is intended to assist researchers and professionals in the fields of drug development, toxicology, and nutritional science in understanding the differential effects of these two stereoisomers.
Quantitative Toxicity Data
A comprehensive review of animal toxicity studies reveals differences in the acute and sub-chronic toxicity profiles of L-cysteine and D-cysteine. While data for L-cysteine is more abundant, key comparative studies and individual data points allow for a structured comparison.
Acute Toxicity: Lethal Dose 50 (LD50)
| Compound | Species | Route of Administration | LD50 (mg/kg) | Reference |
| L-Cysteine | Rat | Oral | 1,890 | [1] |
| L-Cysteine | Rat | Intraperitoneal | 1,620 | [1] |
| L-Cysteine | Mouse | Oral | 660 | [1] |
| L-Cysteine | Mouse | Intraperitoneal | 1,400 | [1] |
| D-Cysteine | Rat | Oral | Not Available | |
| D-Cysteine | Mouse | Intraperitoneal | Not Available |
Sub-chronic Oral Toxicity in Rats (4-Week Study)
A key comparative study provides insights into the effects of repeated oral administration of L-cysteine and D-cysteine in male rats over a 28-day period. The No-Observed-Adverse-Effect Level (NOAEL) and key toxicological findings are presented below.[2]
| Parameter | L-Cysteine | D-Cysteine |
| NOAEL | < 500 mg/kg/day | 500 mg/kg/day |
| Target Organs | Kidney, Stomach | Kidney, Epididymis, Stomach |
| Key Toxicological Findings | - Renal injuries (basophilic tubules) at all doses (500, 1000, 2000 mg/kg/day) | - Anemia at 2000 mg/kg/day |
| - Salivation at 1000 and 2000 mg/kg/day | - Renal injuries (basophilic tubules, crystal deposition) at 2000 mg/kg/day | |
| - Focal erosion in stomach mucosa at 1000 and 2000 mg/kg/day | - Sperm granuloma in the epididymis at 1000 and 2000 mg/kg/day | |
| - Increased reticulocyte counts at 2000 mg/kg/day | - Salivation at 1000 and 2000 mg/kg/day | |
| - Focal erosion in stomach mucosa at 1000 and 2000 mg/kg/day | ||
| Mortality | One rat died at 2000 mg/kg/day due to renal failure. | No mortality reported. |
Experimental Protocols
4-Week Repeated-Dose Oral Toxicity Study in Rats
-
Test Animals: Male Sprague-Dawley rats.
-
Groups:
-
Control group: Received 0.5% methylcellulose solution (vehicle).
-
L-cysteine groups: Administered L-cysteine at doses of 500, 1000, or 2000 mg/kg/day.
-
D-cysteine groups: Administered D-cysteine at doses of 500, 1000, or 2000 mg/kg/day.
-
-
Administration: Once daily by oral gavage for 28 consecutive days.
-
Observations:
-
Clinical signs: Monitored daily for any signs of toxicity, including changes in behavior, appearance, and salivation.
-
Body weight and food consumption: Measured regularly throughout the study.
-
Hematology and blood biochemistry: Blood samples were collected at the end of the study for analysis of various parameters.
-
Urinalysis: Urine samples were collected to assess kidney function.
-
Gross pathology: At the end of the study, all animals were euthanized and subjected to a complete necropsy.
-
Histopathology: Organs, with a focus on kidneys, stomach, and epididymis, were collected, preserved, and examined microscopically for any pathological changes.
-
Signaling Pathways and Experimental Workflow
Experimental Workflow for the 4-Week Toxicity Study
The following diagram illustrates the key steps involved in the comparative 4-week oral toxicity study of L-cysteine and D-cysteine in rats.
Putative Metabolic Pathways and Toxicity Mechanisms
The differential toxicity of L-cysteine and D-cysteine can be attributed to their distinct metabolic pathways in animals. L-cysteine is primarily metabolized by enzymes that recognize the L-enantiomer, while D-cysteine is a substrate for D-amino acid oxidase (DAO).
Discussion of Toxicity Mechanisms
The toxicity of L-cysteine at high doses is thought to be mediated by several mechanisms. Its metabolism can lead to the production of reactive oxygen species (ROS), inducing oxidative stress. Furthermore, L-cysteine can act as an excitotoxin in the central nervous system by interacting with NMDA receptors.
In contrast, the metabolism of D-cysteine is primarily initiated by D-amino acid oxidase (DAO), an enzyme with high activity in the kidney and liver. This pathway leads to the formation of 3-mercaptopyruvate, which can then be converted to hydrogen sulfide (H2S) by 3-mercaptopyruvate sulfurtransferase. H2S is a gaseous signaling molecule with a dual role; at physiological concentrations, it can exert protective effects, including vasodilation and anti-inflammatory responses. However, the DAO-mediated reaction also produces hydrogen peroxide (H2O2), which can contribute to oxidative stress if not adequately detoxified. The observed renal toxicity of D-cysteine at high doses may be related to the generation of H2O2 in the proximal tubules where DAO is highly expressed. The crystal deposition observed in the kidneys of rats treated with high-dose D-cysteine could be a consequence of altered solubility of metabolites or cellular damage.
Conclusion
The available animal data suggests that while both L-cysteine and D-cysteine can induce toxicity at high doses, their toxicological profiles exhibit notable differences. L-cysteine appears to have a slightly higher potential for acute oral toxicity, based on the available LD50 data. In the 4-week repeated-dose study, L-cysteine induced renal toxicity at lower doses compared to D-cysteine. However, D-cysteine administration was associated with unique findings such as anemia and sperm granuloma at higher doses.
The distinct metabolic pathways of the two enantiomers are central to their differential toxicities. The established metabolic routes for L-cysteine can lead to oxidative stress and excitotoxicity. The DAO-dependent metabolism of D-cysteine introduces a complex scenario where the production of both potentially protective (H2S) and damaging (H2O2) molecules can occur.
Further research, particularly on the acute toxicity (LD50) of D-cysteine and a more detailed investigation into the comparative toxicokinetics and the balance between H2S and H2O2 production from D-cysteine metabolism, is warranted to provide a more complete understanding of their relative safety profiles. Researchers and drug development professionals should consider these differences when utilizing either enantiomer in their studies and formulations.
References
A Comparative Analysis of DL-Methionine and L-Methionine Efficacy in the Presence of Cystine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of DL-methionine (a racemic mixture of D- and L-isomers) and L-methionine, with a particular focus on the influence of cystine. The information presented is supported by experimental data to aid in informed decisions for research and development applications.
Executive Summary
Methionine, an essential sulfur-containing amino acid, is critical for protein synthesis and numerous metabolic processes. While L-methionine is the biologically active form, DL-methionine is a common synthetic supplement. The efficacy of DL-methionine hinges on the organism's ability to convert the D-isomer to the L-isomer. Cystine, a related sulfur amino acid, can influence methionine metabolism through its "sparing effect," reducing the overall dietary requirement for methionine.
This guide reveals that while many studies conclude that DL-methionine and L-methionine are equally bioavailable, particularly in pigs, other research, especially in poultry, suggests a potential superiority of L-methionine, particularly for metrics like feed efficiency.[1][2][3][4] The presence of cystine is a critical factor; it can spare methionine, but an excess, especially in methionine-deficient conditions, can have negative effects on feed intake.[5]
Metabolic Pathways: The Journey of Methionine Isomers
L-methionine is directly incorporated into proteins and participates in vital metabolic pathways, including the synthesis of S-adenosylmethionine (SAM), a universal methyl donor. In contrast, the D-isomer of methionine must first undergo enzymatic conversion to L-methionine to be utilized. This conversion primarily occurs in the liver and kidneys.
The conversion process involves a two-step enzymatic reaction:
-
Oxidative deamination: D-amino acid oxidase (DAAO) converts D-methionine to its α-keto analogue, 2-oxo-4-methylthiobutyric acid.
-
Transamination: A transaminase then converts the α-keto acid to L-methionine.
Cystine plays a crucial role in methionine metabolism. It can be synthesized from methionine through the transsulfuration pathway. When dietary cystine is adequate, it can reduce the amount of methionine needed for cysteine synthesis, thus "sparing" methionine for other functions like protein synthesis.
Experimental Data: A Comparative Overview
Numerous studies have been conducted to determine the relative bioavailability (RBV) of DL-methionine compared to L-methionine. The results can vary depending on the species, age of the animal, and the response criteria measured.
Performance Data in Weaned Pigs
A study on weaned pigs demonstrated that DL-methionine and L-methionine are equally bioavailable for optimizing performance.
| Parameter | DL-Methionine | L-Methionine | P-value | Reference |
| Average Daily Gain (ADG) | Not significantly different | Not significantly different | > 0.60 | |
| Gain to Feed Ratio (G:F) | Not significantly different | Not significantly different | > 0.05 | |
| Relative Bioavailability (RBV) of L-Met to DL-Met | 100% | - | - |
Performance Data in Broiler Chickens
Studies in broiler chickens have yielded more variable results, with some suggesting a higher efficacy for L-methionine, especially concerning feed efficiency.
| Parameter | DL-Methionine | L-Methionine | Conclusion | Reference |
| Feed Efficiency (FE) | - | Higher Bioavailability | L-Met superior for FE in first 3 weeks | |
| Average Daily Gain (ADG) | - | Higher at specific levels | L-Met improved ADG at 0.8 and 1.6 g/kg supplementation | |
| Body Weight (BW) | Not significantly different | Not significantly different | Equally effective at practical levels | |
| Feed Conversion Ratio (FCR) | Not significantly different | Not significantly different | Equally effective at practical levels |
The Impact of Cystine Supplementation
Research has shown that while cystine can spare methionine, excessive supplementation, particularly in diets deficient in sulfur amino acids, can negatively impact feed intake and growth.
| Dietary Condition | Cystine Supplementation Effect | Methionine Source Comparison | Reference |
| Markedly deficient in Met and Cys | Decreased weight gain with increasing cystine | No difference between L-Met and DL-Met | |
| Suboptimal methionine | Depressed chick growth | - |
Experimental Protocols
To ensure the reproducibility and validity of the findings, understanding the experimental methodologies is crucial.
Relative Bioavailability (RBV) Slope-Ratio Assay
This common method is used to compare the bioavailability of different nutrient sources.
Key Steps:
-
Basal Diet Formulation: A diet is created to be deficient in the nutrient of interest (methionine) but adequate in all other nutrients.
-
Treatment Groups: Multiple groups of animals are fed the basal diet supplemented with increasing levels of either DL-methionine or L-methionine.
-
Data Collection: Performance metrics such as average daily gain (ADG) and feed conversion ratio (FCR) are recorded over a specific period.
-
Statistical Analysis: The performance response is regressed on the supplemental methionine intake. The ratio of the slopes of the regression lines for L-methionine and DL-methionine provides the relative bioavailability.
Analytical Methods for Methionine and Cystine Determination
Accurate quantification of methionine and cystine in feed is essential for nutritional studies. A common method involves:
-
Oxidation: Performic acid oxidation is used to convert methionine to the more stable methionine sulfone and cystine to cysteic acid. This prevents their degradation during subsequent steps.
-
Acid Hydrolysis: The oxidized sample is then hydrolyzed with 6N HCl to break down proteins into individual amino acids.
-
Chromatographic Analysis: The resulting amino acids are separated and quantified using techniques like reverse-phase liquid chromatography with precolumn derivatization or ion-exchange chromatography.
Conclusion
The choice between DL-methionine and L-methionine is not always straightforward and depends on the specific application, target species, and economic considerations.
-
Equal Efficacy in Many Cases: For many applications, particularly in swine, DL-methionine is considered to have a relative bioavailability of 100% compared to L-methionine, making it a cost-effective choice.
-
Potential Advantages of L-Methionine: In poultry, especially in young birds, L-methionine may offer an advantage in terms of feed efficiency and growth performance. This could be due to the metabolic cost of converting the D-isomer to the L-isomer.
-
The Critical Role of Cystine: The dietary level of cystine must be carefully considered. While it can spare methionine, an imbalance, particularly an excess of cystine in a methionine-deficient diet, can be detrimental.
For researchers and drug development professionals, it is imperative to consider these nuances when formulating diets or cell culture media. The direct use of L-methionine may be advantageous in sensitive applications where metabolic efficiency is paramount. However, for large-scale applications where cost is a significant factor, DL-methionine remains a viable and effective option, provided the diet is well-balanced with respect to other amino acids, including cystine.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Relative Bioavailability of DL and L-Methionine in Broilers [scirp.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Relative bioavailability of L-methionine and DL-methionine in growing broilers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DL-Methionine is as efficacious as L-methionine, but modest L-cystine excesses are anorexigenic in sulfur amino acid-deficient purified and practical-type diets fed to chicks - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cystine Analogs in the Management of Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various cystine analogs and their efficacy in mitigating oxidative stress. The information presented is supported by experimental data from peer-reviewed studies, offering insights into their mechanisms of action and practical applications in research and development.
Introduction to Oxidative Stress and the Role of Cystine
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates.[1] This imbalance leads to cellular damage to lipids, proteins, and DNA, and is implicated in a wide range of diseases.[2][3] Cysteine, a semi-essential amino acid, is a critical component of the body's primary endogenous antioxidant, glutathione (GSH).[4][5] The availability of cysteine is often the rate-limiting step in GSH synthesis. Cystine, the oxidized dimer of cysteine, serves as a more stable source for intracellular cysteine. However, to enhance stability, bioavailability, and efficacy, various synthetic cystine analogs have been developed. These analogs act as pro-drugs, delivering cysteine into the cell to bolster antioxidant defenses.
Comparative Analysis of Cystine Analogs
Several cystine analogs have been evaluated for their ability to counteract oxidative stress. Their primary mechanism involves increasing the intracellular pool of cysteine, thereby promoting the synthesis of glutathione. The most common analogs include N-acetylcysteine (NAC), N,N'-diacetyl-l-cystine dimethylester (DACDM), and Cysteamine.
A study comparing the effects of different analogs in CHO cell cultures found that replacing L-cysteine with certain analogs could improve product quality by reducing oxidative stress. Notably, DACDM was shown to increase the intracellular glutathione pool, suggesting a strong relationship with the regulation of oxidative stress.
Table 1: Quantitative Comparison of Cystine Analogs on Cell Culture Performance and Oxidative Stress Markers
| Analog | Effect on Intracellular Glutathione (GSH) | Effect on Lipid Peroxidation (MDA Levels) | Effect on Antioxidant Enzyme Activity (SOD, GPx) | Key Findings & References |
| N-Acetylcysteine (NAC) | Increases intracellular GSH concentration. | Reduces lipid peroxidation. | Can modulate SOD activity. | Widely used antioxidant, serves as a GSH precursor. Can have pro-oxidant effects at high concentrations in certain cell lines. |
| DACDM | Significantly increases the intracellular GSH pool. | Reduces product coloration, an indicator of oxidative damage. | Not explicitly detailed in search results. | Showed positive impact on reducing charge variants and protein coloration in mAb production without harming titer. |
| Cysteamine | Increases intracellular cysteine and glutathione levels. | Reduces ROS production and levels of oxidized proteins. | Can prevent the stimulation of SOD and GPx induced by pro-oxidants. | Protects against oxidative injury-mediated cell death. Shows antifibrotic actions via oxidative stress reduction. |
| Cystine Dimethyl Ester (CDME) | Serves as an intracellular source of cystine. | Can induce lipid peroxidation and protein carbonylation. | Stimulates SOD, GPx, and catalase activities as a response to induced stress. | Primarily used experimentally to induce cystine loading and study cystinosis, where it can cause oxidative stress. |
| N,N'-diacetyl-l-cystine (DiNAC) | Intended to increase intracellular cysteine. | Associated with a 10% decrease in monoclonal antibody (mAb) titer compared to control. | Not explicitly detailed in search results. | Less effective than DACDM in maintaining productivity in the specific context of CHO cell culture feeds. |
| S-Sulfocysteine | Intended to increase intracellular cysteine. | No decrease in acidic species (a product quality marker) was observed. | Not explicitly detailed in search results. | Less effective than DACDM in improving product quality markers in CHO cell culture feeds. |
Key Signaling Pathways Modulated by Cystine Analogs
Cystine analogs primarily exert their antioxidant effects by influencing two interconnected pathways: direct augmentation of the glutathione pool and activation of the Nrf2-Keap1 antioxidant response element pathway.
Glutathione (GSH) Synthesis Pathway
The primary mechanism for most cystine analogs is to provide the rate-limiting substrate, cysteine, for the synthesis of glutathione. GSH directly neutralizes ROS and is a critical cofactor for the enzyme Glutathione Peroxidase (GPx), which reduces hydrogen peroxide and lipid hydroperoxides.
Caption: Intracellular conversion of cystine analogs boosts glutathione (GSH) synthesis.
Nrf2-Keap1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is bound by Keap1 and targeted for degradation. In the presence of oxidative stress, Keap1 is modified, releasing Nrf2, which then translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes, including those involved in glutathione synthesis (e.g., GCL). Some cystine analogs, like cysteamine, can upregulate Nrf2 signaling.
Caption: Oxidative stress activates the Nrf2 pathway to promote antioxidant gene expression.
Experimental Protocols for Assessing Oxidative Stress
To quantify the impact of cystine analogs, several key assays are employed to measure markers of oxidative damage and antioxidant enzyme activity.
Caption: General workflow for assessing the impact of cystine analogs on cellular oxidative stress.
Lipid Peroxidation: Malondialdehyde (MDA) Assay
This assay quantifies malondialdehyde (MDA), a major end-product of lipid peroxidation, which serves as a key indicator of oxidative damage to cell membranes.
-
Principle: MDA reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored MDA-TBA adduct, which can be measured colorimetrically at ~532 nm. The intensity of the color is directly proportional to the MDA concentration.
-
Protocol Outline:
-
Sample Preparation: Homogenize tissues or lyse cells in an appropriate buffer on ice. Centrifuge to remove debris and collect the supernatant.
-
Standard Curve: Prepare a standard curve using an MDA standard of known concentrations.
-
Reaction: Add an SDS solution to samples and standards to solubilize lipids.
-
Add TBA reagent to all samples and standards.
-
Incubate the mixture at 95°C for 60 minutes to facilitate the MDA-TBA reaction.
-
Cool the reaction tubes on ice for 5 minutes to stop the reaction.
-
Centrifuge the samples to pellet any precipitate.
-
Measurement: Transfer the supernatant to a 96-well plate and read the absorbance at 532 nm using a microplate reader.
-
Calculation: Determine the MDA concentration in the samples by comparing their absorbance to the standard curve. Normalize results to the total protein concentration of the sample.
-
Glutathione Peroxidase (GPx) Activity Assay
This assay measures the activity of GPx, a crucial antioxidant enzyme that catalyzes the reduction of hydroperoxides by oxidizing GSH.
-
Principle: This is a coupled enzyme assay. GPx reduces an organic hydroperoxide (e.g., cumene hydroperoxide) using GSH. The resulting oxidized glutathione (GSSG) is then recycled back to GSH by glutathione reductase (GR). This recycling process consumes NADPH, and the rate of NADPH disappearance is monitored by measuring the decrease in absorbance at 340 nm. The rate of decrease is directly proportional to the GPx activity.
-
Protocol Outline:
-
Sample Preparation: Prepare cell or tissue lysates as described previously.
-
Reaction Mixture: Prepare a reaction mixture containing Assay Buffer, Glutathione (GSH), Glutathione Reductase (GR), and NADPH.
-
Assay: Add the reaction mixture to wells of a 96-well plate.
-
Add the sample or GPx standard to the respective wells.
-
Incubate for ~15 minutes to allow for the depletion of any existing GSSG in the sample.
-
Initiate Reaction: Add a hydroperoxide substrate (e.g., cumene hydroperoxide) to initiate the GPx reaction.
-
Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm every 30-60 seconds for 5-10 minutes using a microplate reader.
-
Calculation: Calculate the rate of absorbance change (ΔA340/min). The GPx activity in the sample is determined by comparing this rate to a standard curve and normalizing to protein concentration.
-
Superoxide Dismutase (SOD) Activity Assay
This assay measures the activity of SOD, an antioxidant enzyme that catalyzes the dismutation of the superoxide anion (O₂⁻) into molecular oxygen and hydrogen peroxide.
-
Principle: A common method utilizes a water-soluble tetrazolium salt (like WST-1) that is reduced by superoxide anions to produce a colored formazan dye. The SOD in the sample competes for the superoxide anions, thereby inhibiting the color development. The degree of inhibition is proportional to the SOD activity.
-
Protocol Outline:
-
Sample Preparation: Prepare cell or tissue lysates. Different SOD isozymes (e.g., Cu/Zn-SOD, Mn-SOD) can be assayed by selective inhibition or cellular fractionation.
-
Reagent Preparation: Prepare a WST working solution (containing the tetrazolium salt) and an enzyme working solution (containing xanthine oxidase to generate superoxide).
-
Assay: Add samples and standards to a 96-well plate.
-
Add the WST working solution to all wells.
-
Initiate Reaction: Add the enzyme working solution to initiate the generation of superoxide anions.
-
Incubate the plate at 37°C for 20-30 minutes.
-
Measurement: Read the absorbance at ~450 nm using a microplate reader.
-
Calculation: Calculate the percentage of inhibition for each sample relative to a control well with no SOD. The SOD activity is determined from a standard curve.
-
Conclusion
Cystine analogs represent a valuable class of compounds for mitigating oxidative stress in various biological systems. Their primary benefit lies in their ability to efficiently deliver cysteine for the synthesis of glutathione, the cornerstone of cellular antioxidant defense. As demonstrated by comparative studies, analogs like DACDM show significant promise in biotechnological applications, such as improving the quality of recombinant proteins, by effectively controlling the cellular redox environment. Other analogs, such as NAC and cysteamine, have well-documented antioxidant and cytoprotective effects with broader therapeutic potential. The choice of analog depends on the specific application, cell type, and desired outcome. The experimental protocols outlined in this guide provide a robust framework for researchers to quantitatively assess the impact of these compounds and further explore their utility in drug development and cellular research.
References
- 1. Experimental Guide for Evaluating Cellular Oxidative Stress Status [absin.net]
- 2. Malondialdehyd-Assay-Kit Clinisciences [clinisciences.com]
- 3. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. vinmec.com [vinmec.com]
Safety Operating Guide
Navigating the Disposal of DL-Cystine-d6: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other advanced scientific endeavors, the proper management and disposal of chemical reagents like DL-Cystine-d6 are critical for maintaining a safe and compliant laboratory environment. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, ensuring the protection of personnel and the environment. The disposal procedures for this compound are analogous to those for its non-deuterated counterpart, DL-Cystine, as the primary chemical hazards are not significantly altered by isotopic labeling.[1]
Key Physical and Chemical Properties
Understanding the properties of this compound is the first step toward its safe handling and disposal. The following table summarizes its key characteristics.
| Property | Value |
| Molecular Formula | C6D6H6N2O4S2 |
| Molecular Weight | 246.3 g/mol [2] |
| Physical State | Solid (White Powder) |
| Purity | ≥98.5% |
| Storage | Store in a dry place.[3] |
Step-by-Step Disposal Protocol
Adherence to local, state, and federal regulations is mandatory for all chemical waste disposal.[1] The following procedures provide a general framework for the proper disposal of this compound.
Unused or Expired this compound (Solid Form)
-
Step 1: Container Preparation Ensure the original container is securely sealed. If the original container is compromised, it should be placed within a larger, compatible, and properly labeled secondary container.[1]
-
Step 2: Labeling The container must be clearly labeled as "Hazardous Waste," including the full chemical name "this compound".
-
Step 3: Segregation Store the waste container separately from incompatible materials, particularly strong oxidizing agents.
-
Step 4: Professional Disposal Arrange for the collection and disposal of the waste by a licensed hazardous waste management company.
Contaminated Labware and Materials
-
Disposal of Solids: Items heavily contaminated with this compound, such as weigh boats, gloves, and paper towels, should be treated as solid hazardous waste. These items must be placed in a sealed and clearly labeled bag or container for disposal.
-
Disposal of Sharps: Any contaminated sharps, including needles or broken glassware, must be placed in a designated, puncture-resistant sharps container for hazardous waste.
-
Rinsing Glassware: Empty containers and glassware that have come into contact with this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected and treated as hazardous waste. After thorough rinsing, the glassware can typically be disposed of with regular laboratory glass waste, in accordance with institutional policies.
Spill Management
-
Minor Spills: For small spills, a dry clean-up procedure should be employed to prevent the generation of dust. Gently sweep or scoop the solid material into a suitable container, which should then be sealed and labeled as hazardous waste. The spill area should be subsequently cleaned with a damp cloth, and all cleaning materials disposed of as hazardous waste.
-
Major Spills: In the event of a large spill, the area should be evacuated immediately, and emergency personnel should be notified. Only trained individuals equipped with appropriate personal protective equipment (PPE) should manage the clean-up process.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Guidance for Handling DL-Cystine-d6
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents such as DL-Cystine-d6, a deuterated form of the amino acid DL-Cystine, are paramount for ensuring laboratory safety and environmental compliance. This document provides a comprehensive guide to the safe handling, necessary personal protective equipment (PPE), and appropriate disposal methods for this compound. The safety protocols for this compound are analogous to those for its non-labeled counterpart, DL-Cystine, as the primary chemical hazards are not altered by the stable isotope labeling.
Hazard Identification and Classification
DL-Cystine is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[1][2][3] During combustion, it can produce hazardous byproducts, including carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides.[2][3]
Table 1: GHS Hazard Classification for DL-Cystine
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |
Source: Carl ROTH Safety Data Sheet
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the last line of defense against chemical exposure. The following table outlines the recommended PPE for handling this compound, based on standard laboratory safety protocols for hazardous chemicals.
Table 2: Recommended Personal Protective Equipment (PPE)
| Body Part | PPE Item | Standard/Specification | Purpose |
| Hands | Chemical-resistant gloves | Disposable nitrile or neoprene gloves | To prevent skin contact. Change gloves frequently, especially after direct contact with the substance. |
| Eyes | Safety glasses with side shields or chemical splash goggles | ANSI Z87.1 compliant | To protect eyes from dust particles and splashes. |
| Face | Face shield | - | Recommended when there is a risk of splashing or dust generation. |
| Body | Laboratory coat | Full-length, buttoned | To protect skin and clothing from contamination. |
| Respiratory | Particulate respirator (e.g., N95) | NIOSH-approved | Necessary if handling procedures are likely to generate significant dust. |
| Feet | Closed-toe shoes | - | To protect feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring the integrity of the experiment.
Diagram 1: Experimental Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
